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  • Product: C.I. Acid Blue 239
  • CAS: 12219-42-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to C.I. Acid Blue 239: Chemical Structure, Properties, and Applications

Executive Summary C.I. Acid Blue 239 (commercially recognized under trade names such as Lanaset Blue 5G) is an advanced, high-performance anthraquinone-based acid dye. It is engineered primarily for the textile and polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Acid Blue 239 (commercially recognized under trade names such as Lanaset Blue 5G) is an advanced, high-performance anthraquinone-based acid dye. It is engineered primarily for the textile and polymer industries to dye polyamide (nylon), wool, and silk substrates. Unlike conventional leveling acid dyes, Acid Blue 239 bridges the gap between acid and reactive dyes. It features a unique structural triad: an anthraquinone chromophore for vibrant color yield, a bulky cyclohexylamino group for steric entrapment, and a weakly reactive chloroacetyl moiety that significantly elevates wet fastness properties. This whitepaper provides researchers and chemical engineers with an in-depth analysis of its structural chemistry, physicochemical properties, and validated experimental workflows.

Chemical Identity & Structural Elucidation

The molecular architecture of Acid Blue 239 is highly specialized, designed to maximize both substantivity (affinity for the fiber) and fastness (resistance to removal).

  • CAS Registry Number : 12219-42-0[1]

  • Molecular Formula : C36​H34​ClN3​O7​S⋅Na [2]

  • Molecular Weight : 710.18 g/mol [2]

  • IUPAC Name : Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt[3].

Mechanistic Insight into the Molecular Structure
  • The Chromophore (9,10-Anthracenedione Core) : The highly conjugated π -electron system of the anthraquinone core absorbs longer wavelengths of light, imparting the characteristic deep greenish-blue hue[1]. Furthermore, the planar nature of the anthraquinone core facilitates strong van der Waals forces and hydrophobic stacking within the amorphous regions of the polyamide matrix.

  • Steric Modifiers (Cyclohexylamino Group) : Substituted at position 4 of the anthraquinone ring, the bulky cyclohexyl ring acts as a steric anchor. Once the dye penetrates the swollen fiber during high-temperature dyeing, this bulk physically impedes the dye from migrating out of the polymer network during subsequent washing.

  • The Solubilizing & Ionic Anchor (Benzenesulfonate) : The monosodium sulfonate group ensures aqueous solubility. More importantly, it provides the primary electrostatic driving force, forming strong ionic bonds with the protonated terminal amine groups ( −NH3+​ ) of polyamides under acidic conditions.

  • The Reactive Bridge (Chloroacetyl Group) : The −NH−CO−CH2​−Cl moiety introduces weak reactivity. Under specific thermodynamic conditions, it can form strong hydrogen bonds or undergo nucleophilic substitution with free nucleophiles on the fiber, effectively cross-linking the dye to the substrate and drastically improving wash fastness.

Physicochemical Properties & Fastness Data

The structural complexity of Acid Blue 239 translates into exceptional fastness properties, making it suitable for high-wear textiles and specialized military or outdoor gear.

Property / Fastness MetricValue / RatingStandard / Condition
Appearance Greenish-blue powderVisual Observation[1]
Light Fastness 5 – 6AATCC[1]
Soaping / Wash Fastness 4 – 5ISO 105-C03[1]
Perspiration Fastness 4 – 5ISO 105-E04[1]
Seawater Fastness 4ISO 105-E02[1]
Oxygen Bleaching Fastness 4Standard Textile Protocol[1]

Experimental Workflows & Protocols

Protocol A: Continuous Dyeing of Cationic Dyeable Polyamide

Industrial Application for High-Density Exhaustion[4]

Causality & Rationale : Traditional batch dyeing of polyamides can lead to uneven exhaustion ("barré" effects). By utilizing a continuous process at a highly acidic pH (2.5), the terminal amino groups of the nylon are fully protonated, creating a maximum density of cationic sites. This forces a rapid, high-affinity ionic attraction between the fiber and the anionic sulfonate group of Acid Blue 239.

  • Liquor Preparation : Dissolve C.I. Acid Blue 239 in deionized water at 90°C. Cool to ambient temperature and adjust the dye bath to exactly pH 2.5 using analytical-grade formic acid.

  • Application : Apply the dye liquor continuously to the cationic dyeable polyamide yarn via a space-dyeing or printing applicator at ambient temperature. Ensure a wet pickup of at least 100% to guarantee uniform saturation.

  • Thermal Fixation (Steaming) : Expose the treated yarn to saturated steam (100°C–102°C) for 8–10 minutes. Mechanism: Steaming plasticizes the polyamide, expanding the amorphous regions and allowing the bulky anthraquinone dye molecules to penetrate deeply and form irreversible ionic and hydrogen bonds.

  • After-Clearing : Rinse the yarn in a mild alkaline bath (pH 8.0) at 60°C to neutralize residual acid and remove any unfixed surface dye, followed by a cold water rinse.

  • Self-Validation Step : Measure the absorbance of the residual rinse bath at 600 nm using a UV/Vis spectrophotometer. An exhaustion rate exceeding 95% (near-zero absorbance in the rinse) validates optimal pH control and successful cationic site binding.

Protocol B: Forensic Micro-Extraction and Capillary Electrophoresis

Analytical Workflow for Trace Evidence[5]

Causality & Rationale : In forensic trace analysis, extracting dyes from nylon without thermally or chemically degrading the chromophore is critical. A specific binary mixture of pyridine and ammonia is utilized: pyridine disrupts the hydrophobic stacking and van der Waals interactions of the anthraquinone core, while ammonia deprotonates the fiber's amine groups, severing the ionic bonds with the dye's sulfonate group.

  • Sample Isolation : Isolate a single dyed nylon 6,6 fiber (approx. 5 mm) and place it into a glass micro-vial.

  • Solvent Optimization : Using an automated liquid handling workstation, dispense 50 μ L of an optimized extraction solvent consisting of 45% pyridine and 55% aqueous ammonia.

  • Thermal Extraction : Seal the vial and heat to 100°C for 15 minutes. This specific time-temperature matrix achieves maximum extraction efficiency while preserving the chloroacetyl moiety.

  • Capillary Electrophoresis (CE) : Inject the extract into a CE system equipped with a diode array detector. Monitor the electropherogram at 600 nm. Acid Blue 239 will migrate based on its specific charge-to-mass ratio, allowing precise differentiation from structurally similar dyes (e.g., C.I. Acid Blue 45 or 277).

  • Self-Validation Step : Run a blank, undyed nylon fiber extraction in parallel. The complete absence of a peak at 600 nm in the blank's electropherogram validates that the solvent system and automated handling lines are free of cross-contamination.

Mechanistic Pathways & Visualizations

DyeFiber A C.I. Acid Blue 239 (Anionic Dye) C Ionic Interaction (-SO3- to -NH3+) A->C Acidic pH (2.5-5.0) D Hydrophobic/H-Bonding (Anthraquinone Core) A->D Planar stacking E Covalent Cross-linking (Chloroacetyl Group) A->E Weak reactivity B Polyamide Substrate (Nylon 6,6) B->C Terminal amine protonation C->B Primary Exhaustion D->B Substantivity E->B Wash Fastness

Figure 1: Mechanistic interaction pathways between C.I. Acid Blue 239 and polyamide substrates.

Extraction N1 Dyed Nylon 6,6 Fiber N2 Solvent Extraction (Pyridine/Ammonia/Water) N1->N2 Micro-extraction N3 Liquid Sample Handling (Automated Workstation) N2->N3 Optimization of solvent ratio N4 Capillary Electrophoresis (Separation) N3->N4 Injection N5 UV/Vis Absorbance (Detection at 600 nm) N4->N5 Electropherogram generation

Figure 2: Forensic micro-extraction and capillary electrophoresis workflow for C.I. Acid Blue 239.

Toxicological and Environmental Profile

The safety and environmental impact of Acid Blue 239 have been rigorously evaluated under modern chemical management frameworks. According to the Draft Screening Assessment for the Anthraquinones Group conducted by Environment and Climate Change Canada (ECCC) and Health Canada, Acid Blue 239 triggers an initial "anthraquinone alert" due to its 9,10-anthracenedione core, which is structurally analogous to known plausible carcinogens (such as 2-methyl-1-nitroanthraquinone)[6].

However, the assessment concluded that Acid Blue 239 does not meet the criteria for ecological or human health harm under Section 64 of the Canadian Environmental Protection Act (CEPA) at current exposure levels[6]. The causality behind this safety profile lies in its molecular weight (710.18 g/mol ) and the presence of bulky substituents (cyclohexylamino and benzenesulfonate groups)[2]. These large functional groups drastically reduce the molecule's bioavailability, preventing it from easily crossing cell membranes or penetrating the dermal layer during consumer contact with dyed textiles[6].

Sources

Exploratory

An In-Depth Technical Guide to C.I. Acid Blue 239

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Knowns and Unknowns of C.I. Acid Blue 239 C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns of C.I. Acid Blue 239

C.I. Acid Blue 239, identified by its CAS number 12219-42-0, is a green-light blue acid dye belonging to the anthraquinone class of colorants.[1] While its industrial application in dyeing textiles is established, a comprehensive public-domain profile detailing its precise chemical structure, molecular formula, and weight remains elusive. This guide, therefore, navigates the available technical information, grounding the discussion in the well-established chemistry of anthraquinone dyes to provide a foundational understanding for researchers. We will explore the general principles of its synthesis, its expected spectroscopic characteristics, and its potential applications in research and drug development, all within the context of its chemical family.

Core Molecular Characteristics: An Anthraquinone Scaffold

C.I. Acid Blue 239 is structurally based on anthraquinone, a tricyclic aromatic ketone.[1] The parent anthraquinone molecule is a pale yellow solid, but the introduction of electron-donating substituents, such as hydroxyl (-OH) and amino (-NH2) groups, leads to a significant bathochromic shift (a shift to longer wavelengths of light absorption), resulting in a wide spectrum of colors from red to blue.[2] The vibrant blue color of Acid Blue 239 is a direct result of such modifications to the anthraquinone core.

The planarity and rigidity of the anthraquinone structure contribute significantly to the high lightfastness of these dyes.[2] The general structure of an acid dye incorporates one or more sulfonic acid (-SO₃H) groups, which impart water solubility and provide the anionic character necessary for binding to cationic substrates.

Table 1: General Physicochemical Properties of C.I. Acid Blue 239

PropertyValue/InformationSource
CAS Number 12219-42-0[1]
Chemical Class Anthraquinone Acid Dye[1]
Appearance Green-light blue powder[1]
Solubility in Water 60 g/L (at 90°C)[3]

Synthesis of Anthraquinone Dyes: A Generalized Pathway

While the exact synthesis route for C.I. Acid Blue 239 is not publicly detailed, it would follow the general principles of anthraquinone dye synthesis. A common and industrially significant method involves the acid-catalyzed cyclization of 2-benzoylbenzoic acid to form the anthraquinone core. This core is then functionalized to produce the desired dye.

A key intermediate for many blue acid anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[4] The vibrant blue hues are often achieved by replacing the bromine substituent with an aliphatic or aromatic amine through a condensation reaction, such as the Ullmann condensation.[4][5]

Experimental Protocol: General Synthesis of an Anilino-Anthraquinone Blue Dye via Ullmann Condensation

This protocol describes a general method for the synthesis of anilino-anthraquinone blue dyes, which is a likely structural motif for C.I. Acid Blue 239, starting from bromamic acid.[5]

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromamic acid)

  • An appropriate aniline derivative

  • Sodium phosphate buffer (pH 6-7)

  • Copper (Cu⁰) powder (catalyst)

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, combine bromamic acid (1 equivalent), the selected aniline derivative (1.1-1.5 equivalents), a catalytic amount of copper powder, and sodium phosphate buffer.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-20 minutes). The reaction progress can often be visually monitored by a color change from red to blue.[5]

  • After cooling, the crude product is purified. Purification typically involves extraction with an organic solvent like dichloromethane followed by column chromatography using a reversed-phase C-18 material.[5]

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique dramatically reduces reaction times from hours or days to minutes, making it an efficient method for laboratory-scale synthesis.[5]

  • Copper Catalyst: The Ullmann condensation is a copper-catalyzed nucleophilic substitution reaction, essential for the formation of the carbon-nitrogen bond between the anthraquinone core and the aniline derivative.[2]

  • Phosphate Buffer: Maintaining a slightly acidic to neutral pH is crucial for the stability of the reactants and the efficiency of the coupling reaction.

Diagram: General Synthesis Workflow

SynthesisWorkflow Bromamic_Acid Bromamic Acid Microwave Microwave Irradiation Bromamic_Acid->Microwave Aniline Aniline Derivative Aniline->Microwave Catalyst Cu Catalyst, Buffer Catalyst->Microwave Purification Purification (Extraction, Chromatography) Microwave->Purification Final_Product Anthraquinone Blue Dye Purification->Final_Product

Caption: General workflow for the synthesis of an anthraquinone blue dye.

Spectroscopic Characterization: The Anthraquinone Fingerprint

UV-Visible (UV-Vis) Spectroscopy

The color of anthraquinone dyes arises from electronic transitions within their conjugated system. They typically exhibit strong π → π* absorption bands between 220–350 nm and a weaker, longer-wavelength n → π* band near 400 nm.[6] The introduction of amino and/or hydroxyl groups causes a significant bathochromic shift, moving the absorption maxima to the 550-650 nm range, which is responsible for their blue color. One study has shown a UV-visible absorbance spectrum for C.I. Acid Blue 239, though the specific λmax was not stated.[7]

Infrared (IR) Spectroscopy

The IR spectrum of an anthraquinone dye will be characterized by several key absorption bands. These include:

  • C=O Stretching: Strong absorption bands around 1675-1660 cm⁻¹ corresponding to the quinone carbonyl groups.

  • Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

  • N-H Stretching: If primary or secondary amino groups are present, bands will appear in the 3500-3300 cm⁻¹ region.

  • S=O Stretching: Strong absorptions from the sulfonic acid groups, typically around 1250-1150 cm⁻¹ and 1080-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure. For an anthraquinone dye, the ¹H NMR spectrum would show signals predominantly in the aromatic region (7.0-9.0 ppm).[6] The specific chemical shifts and coupling patterns of these protons would be crucial for determining the substitution pattern on the anthraquinone core. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons above 180 ppm, with the aromatic carbons appearing between 110-160 ppm.[6]

Applications in Research and Drug Development

While primarily used as a textile dye, the anthraquinone scaffold of C.I. Acid Blue 239 makes it a molecule of interest for researchers in various fields, including drug development.

Biological Staining

Acid dyes, in general, are used in histology to stain basic (acidophilic) tissue components, such as cytoplasm, collagen, and muscle fibers. The staining mechanism is primarily an electrostatic interaction between the anionic dye molecules and the positively charged amino groups of proteins in the tissue under acidic conditions.[8] The pH of the staining solution is a critical factor, as an acidic environment ensures that the target proteins are sufficiently protonated for dye binding.[8][9]

Diagram: Mechanism of Acid Dye Staining

StainingMechanism cluster_tissue Tissue Protein (Acidic pH) cluster_dye Acid Dye Solution Protein Protein-NH3+ Dye Dye-SO3- Dye->Protein Electrostatic Attraction

Caption: Electrostatic interaction between an acid dye and a protonated protein.

Potential in Drug Discovery

The anthraquinone core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents, particularly anticancer drugs like doxorubicin and mitoxantrone.[10][11] These compounds often exert their effects by intercalating into DNA and inhibiting enzymes like topoisomerase II.[10] The planarity of the anthraquinone system is key to its ability to insert between the base pairs of the DNA double helix.[10]

Derivatives of anthraquinone dyes, such as Reactive Blue 2, have been investigated as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes implicated in inflammation, neurodegenerative diseases, and cancer.[12] This suggests that C.I. Acid Blue 239, or derivatives thereof, could serve as starting points for the design of novel enzyme inhibitors.

Analytical Methodologies

The analysis of C.I. Acid Blue 239, particularly in complex matrices like textile effluents or biological samples, requires robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially with a diode-array detector (DAD) or coupled with mass spectrometry (LC-MS), is a powerful tool for the separation, identification, and quantification of acid dyes.[13]

  • Capillary Electrophoresis (CE): CE has been successfully used for the analysis of acid dyes extracted from textile fibers, offering rapid and highly discriminating separation of dye components.[7]

Experimental Protocol: General HPLC-DAD Analysis of an Acid Dye

This protocol outlines a general method for the analysis of a water-soluble acid dye like C.I. Acid Blue 239.[13]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or formic acid

  • Ultrapure water

  • Syringe filters (0.45 µm)

  • Acid dye standard

Procedure:

  • Preparation of Mobile Phase: Prepare an aqueous mobile phase (e.g., 20 mM ammonium acetate in water, pH adjusted with formic acid) and an organic mobile phase (acetonitrile).

  • Preparation of Standards: Prepare a stock solution of the acid dye standard (e.g., 100 mg/L) in ultrapure water. Create a series of calibration standards by serial dilution.

  • Sample Preparation: For aqueous samples, centrifuge to remove solids and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the λmax of the dye (e.g., in the 600-640 nm range for a blue dye) and across a wider spectrum with the DAD.

    • Gradient Elution: Start with a low percentage of acetonitrile and gradually increase the concentration to elute the dye.

  • Data Analysis: Identify the dye peak by its retention time compared to the standard. Construct a calibration curve by plotting peak area against concentration to quantify the dye in samples.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling C.I. Acid Blue 239. It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion and Future Outlook

C.I. Acid Blue 239 is a member of the vast and versatile family of anthraquinone dyes. While specific structural and physicochemical data remain limited in the public domain, a strong foundational understanding can be built upon the well-documented chemistry of its parent class. For researchers, the potential of this dye and its derivatives extends beyond coloration. The inherent properties of the anthraquinone scaffold—its planarity, redox activity, and ability to be functionalized—make it a compelling starting point for investigations in materials science, analytical chemistry, and drug discovery. Future research that fully elucidates the structure of C.I. Acid Blue 239 will undoubtedly open new avenues for its application in these advanced fields.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Anthraquinone dyes.
  • ResearchGate. (n.d.). Synthesis of cationized anthraquinone dyes and their dyeing properties for meta-aramid fiber.
  • ACS Publications. (2022, February 25).
  • BenchChem. (2025). Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide.
  • BenchChem. (2025).
  • Taylor & Francis. (2010, December 8).
  • World dye variety. (2012, June 13). Acid Blue 239.
  • PMC. (n.d.).
  • StainsFile. (n.d.). Differential Staining With Acid Dyes Bryan D. Llewellyn.
  • BenchChem. (2025). The Core Chemistry of Anthraquinone Dyes: A Technical Guide for Researchers.
  • RSC Publishing. (2022, July 25). Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1H-NMR spectroscopies.
  • IHC WORLD. (n.d.). Chapter 17 “Special Stains” – Influence of Dye Chemistry on Staining.
  • World dye variety. (2012, July 26). Direct Blue 239.
  • ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye.
  • ResearchGate. (n.d.). Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c....
  • brillion. (n.d.). ACID BLUE 239 200%.
  • LookChem. (n.d.). Cas 12219-42-0,C.I. Acid Blue 239.
  • MDPI. (2024, May 4). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes.
  • Journal of Anatomy. (n.d.). Studies of differential staining with acid dyes in the human adenohypophysis.
  • International Research Journal. (n.d.). A critical review on the drug molecule: Anthraquinone.
  • Wikipedia. (n.d.). Anthraquinones.
  • Frontiers. (2020, August 26). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.
  • ResearchGate. (n.d.). The FTIR spectra of RR239 dye (a)
  • IHC WORLD. (2024, January 20). Effects of pH on staining by dyes.
  • ChemicalBook. (n.d.). C.I. Acid Blue 239 | 12219-42-0.
  • Chemsrc. (2025, November 26). C.I. Acid Blue 239 | CAS#:12219-42-0.
  • ChemicalBook. (n.d.). Acid Blue 239.
  • ResearchGate. (n.d.). Fig. 1 Representative acid dyes and their chemical structures: a C.I....
  • Hilaris Publisher. (2016, February 22). Spectrophotometric Investigation of the Interactions between Cationic (C.I. Basic Blue 9) and Anionic (C.I. Acid Blue 25) Dyes i.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Acid Blue 221.
  • OSHA. (n.d.). Acid Blue 9.
  • Frontiers. (n.d.). Direct and Indirect Treatment of Organic Dye (Acid Blue 25)
  • IndiaMART. (n.d.). Acid Blue 9 Dyes | CAS no 2650-18-2 manufacturer, exporter, supplier in Mumbai- India.
  • Curtin University. (n.d.).
  • SciSpace. (n.d.). Natural dyes and their ft-ir spectroscopy studies.
  • DCPL. (n.d.). fd&c blue no. 1 powder.

Sources

Foundational

C.I. Acid Blue 239: A Comprehensive Technical Guide on Molecular Characteristics, Toxicological Profiling, and Forensic Analytical Methodologies

Executive Summary C.I. Acid Blue 239 (CAS: 12219-42-0) is a complex anthraquinone-based acid dye predominantly utilized in the textile industry for dyeing polyamide (nylon) fibers.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Acid Blue 239 (CAS: 12219-42-0) is a complex anthraquinone-based acid dye predominantly utilized in the textile industry for dyeing polyamide (nylon) fibers. For researchers, toxicologists, and forensic scientists, understanding the physicochemical behavior, safety profile, and extraction mechanics of this dye is critical. This whitepaper synthesizes the molecular characteristics of Acid Blue 239, evaluates its toxicological profile based on recent governmental screening assessments, and provides a field-proven, self-validating protocol for its forensic extraction and electrophoretic analysis.

Chemical Identity and Molecular Characteristics

Acid Blue 239 belongs to the anthraquinone class of synthetic dyes, characterized by a core 9,10-anthracenedione structural backbone[1]. Anthraquinone dyes are highly valued in industrial applications because their highly conjugated aromatic systems efficiently dissipate ultraviolet radiation, granting them exceptional light fastness[2].

Mechanistically, Acid Blue 239 is an anionic acid dye. It binds to polyamide fibers (such as nylon 6,6) via ionic salt linkages formed between the dye's negatively charged sulfonate groups and the protonated terminal amine groups of the fiber under acidic dyeing conditions[3].

Table 1: Physicochemical Properties of C.I. Acid Blue 239
PropertySpecification / Value
Chemical Name Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt
CAS Registry Number 12219-42-0
Molecular Formula C36H34ClN3O7S·Na
Molecular Weight 710.18 g/mol
Chromophore Class Anthraquinone
Visual Appearance Green light blue powder
Primary Substrate Polyamide (Nylon) fibers
Light Fastness (AATCC) 5-6 (High stability against photodegradation)

Data aggregated from chemical databases and industrial supplier specifications[1],[2].

Toxicological and Ecological Risk Profile

In drug development and environmental science, understanding the toxicity of industrial dyes is paramount. Acid Blue 239 was recently evaluated under the .

Because in vivo toxicological data specific to Acid Blue 239 is limited, risk assessors utilized a read-across methodology . This approach infers the hazard profile of a target chemical by analyzing a structurally similar analogue. For Acid Blue 239, Solvent Blue 36 was selected as the primary analogue due to their shared anthraquinone backbone. Based on this read-across, the critical non-cancer health effects identified for Acid Blue 239 are developmental effects[4].

While the dye is not currently considered harmful to human health at existing exposure levels (primarily dermal contact via textiles), the Ecological Risk Classification (ERC) approach identified Acid Blue 239 as having a high ecological hazard potential if released into aquatic environments.

G Target Target: Acid Blue 239 (Limited in vivo Data) ReadAcross Read-Across Methodology (Structural & Hazard Similarity) Target->ReadAcross Eco Ecological Assessment: High Hazard Potential (ERC) Target->Eco Analogue Analogue: Solvent Blue 36 (Anthraquinone Backbone) Analogue->ReadAcross Outcome Human Health Risk: Developmental Effects Evaluation ReadAcross->Outcome

Caption: Toxicological read-across methodology and ecological risk classification for Acid Blue 239.

Table 2: CMP Risk Assessment Summary for Acid Blue 239
Assessment ParameterFinding / Conclusion
Human Health Risk Low concern at current general population exposure levels.
Primary Exposure Route Dermal exposure via dyed textiles.
Critical Non-Cancer Effect Developmental effects (Inferred via Solvent Blue 36).
Carcinogenicity Possibly carcinogenic (Class effect of anthraquinones).
Ecological Hazard High ecological hazard potential (ERC methodology).

Forensic Analytical Methodology: Micro-Extraction and CE

In forensic trace analysis, recovering dyes from sub-millimeter textile fibers without altering their chemical structure is a significant challenge. The following protocol leverages to separate and identify Acid Blue 239 based on its charge-to-mass ratio[5].

Causality in Experimental Design
  • Solvent Selection: A mixture of 37% pyridine and 63% water is utilized. Why? Pyridine effectively disrupts the hydrogen bonding and hydrophobic interactions holding the dye to the fiber. Simultaneously, water swells the nylon polymer matrix, expanding the interstitial spaces to allow the bulky anthraquinone molecule (710.18 g/mol ) to diffuse out into the solvent[3].

  • Buffer pH: The CE background electrolyte is maintained at pH 9.3. Why? At this alkaline pH, the sulfonic acid groups on Acid Blue 239 are fully deprotonated. This ensures the dye carries a strong, uniform negative charge, maximizing electrophoretic mobility and resulting in sharp, highly resolved peaks[6].

G N1 Nylon Fiber Sample (Acid Blue 239) N2 Solvent Extraction 37% Pyridine / 63% H2O (90°C, 60 min) N1->N2 N3 Centrifugation & Supernatant Isolation N2->N3 N4 Capillary Electrophoresis (pH 9.3 Buffer, 30 kV) N3->N4 N5 UV/Vis Detection & Peak Identification N4->N5

Caption: Workflow for the micro-extraction and CE analysis of Acid Blue 239 from nylon fibers.

Step-by-Step Protocol: Self-Validating Extraction System

Note: To ensure a self-validating system, always run a parallel extraction on an undyed nylon fiber (negative control) and a neat Acid Blue 239 standard (positive control) to establish baseline migration times and spectral libraries.

  • Sample Preparation: Isolate a 1-cm to 5-cm thread of the dyed nylon 6,6 fiber. Wash briefly with deionized water to remove surface particulates[3].

  • Micro-Extraction: Submerge the fiber in 400 µL of an extraction solvent comprising 37% pyridine and 63% deionized water (v/v)[7].

  • Thermal Incubation: Heat the sample in a sealed microcentrifuge tube at 90°C for exactly 60 minutes. The elevated thermal energy provides the activation energy necessary to break the ionic salt linkages between the dye and the fiber[7].

  • Concentration: Remove the fiber and centrifuge the extract to precipitate any oligomeric nylon debris. Transfer the supernatant and evaporate to dryness under a gentle nitrogen stream (to prevent oxidative degradation). Reconstitute the dried extract in 100 µL of deionized water[5].

  • Capillary Electrophoresis (CE): Inject the reconstituted sample hydrodynamically into a CE system. Use a background electrolyte (BGE) consisting of 15 mM ammonium acetate in an acetonitrile-water mixture (40:60, v/v) adjusted to pH 9.3[5].

  • Separation and Detection: Apply a separation voltage of 30 kV. Monitor the eluent using a diode array detector (DAD) or UV/Vis spectrometer at 600 nm to identify the characteristic absorbance peak of Acid Blue 239[7].

Conclusion

C.I. Acid Blue 239 is a robust anthraquinone dye characterized by excellent light fastness and a strong affinity for polyamide matrices. While it poses a low direct risk to human health, its high ecological hazard potential necessitates careful industrial management. For analytical scientists, the combination of pyridine/water micro-extraction and alkaline Capillary Electrophoresis provides a highly specific, reproducible framework for isolating and quantifying this complex molecule from trace evidence.

References

  • World Dye Variety. (2012). C.I. Acid Blue 239 - Properties and Applications. Retrieved from:[Link]

  • LookChem. Cas 12219-42-0, C.I. Acid Blue 239 Basic Information. Retrieved from:[Link]

  • Environment and Climate Change Canada (ECCC). (2021). Risk management approach for Solvent Violet 13 (Anthraquinones Group). Government of Canada. Retrieved from:[Link]

  • Environment and Climate Change Canada (ECCC). (2021). Screening Assessment: Anthraquinones Group. Government of Canada. Retrieved from:[Link]

  • Stefan, A. R., Dockery, C. R., Nieuwland, A. A., et al. (2009). Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis. Analytical and Bioanalytical Chemistry, 394(8), 2077-2085. DOI: 10.1007/s00216-009-2875-9. Retrieved from:[Link]

  • Wietecha-Posłuszny, R., et al. (2022). Application of Capillary Electromigration Methods in the Analysis of Textile Dyes—Review. Molecules, 27(9), 2785. DOI: 10.3390/molecules27092785. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Properties of C.I. Acid Blue 239

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectral properties of C.I. Acid Blue 239 (...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral properties of C.I. Acid Blue 239 (CAS No. 12219-42-0), an anthraquinone-based dye. The document is intended for researchers, scientists, and professionals in drug development who utilize chromophores and fluorophores in their work. It details the fundamental principles governing the light-absorbing and emitting characteristics of this dye, including its UV-Visible absorption and potential fluorescence. Furthermore, this guide outlines the influence of environmental factors such as solvent polarity and pH on its spectral behavior. Standardized experimental protocols for the characterization of its spectral properties are also provided to ensure methodological rigor and reproducibility in research settings.

Introduction: Understanding C.I. Acid Blue 239

C.I. Acid Blue 239 is a synthetic dye belonging to the anthraquinone class of colorants.[1] Its core chemical structure is based on anthraquinone, an aromatic organic compound. The specific chemical structure of C.I. Acid Blue 239, with its auxochromes and chromophores, dictates its interaction with electromagnetic radiation, resulting in its characteristic blue color. While primarily used in the textile industry for dyeing fabrics, its intrinsic spectral properties merit investigation for broader scientific applications, including its potential use as a molecular probe or in photochemical studies.

Table 1: General Properties of C.I. Acid Blue 239

PropertyValueSource
C.I. Name Acid Blue 239N/A
CAS Number 12219-42-0[1][2][3][4]
Chemical Class Anthraquinone[1]
Appearance Green-light blue powder/granules[1]

UV-Visible Absorption Spectroscopy

The vibrant color of C.I. Acid Blue 239 arises from its absorption of light in the visible region of the electromagnetic spectrum. This absorption is a consequence of electronic transitions within the molecule's conjugated π-system, a characteristic feature of anthraquinone dyes.

Maximum Absorption Wavelength (λmax)

The wavelength at which a substance shows maximum absorbance is its λmax. For C.I. Acid Blue 239, the primary absorption peak is observed in the red-orange region of the visible spectrum, which results in its complementary blue color. An electropherogram of C.I. Acid Blue 239 has shown a maximum absorbance at approximately 600 nm.[5] However, it is crucial to note that the precise λmax is subject to environmental conditions.

Molar Absorptivity (ε)

The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and in a defined solvent. The value of ε is determined experimentally using the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • c is the molar concentration of the solution (mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

Factors Influencing UV-Visible Absorption

The electronic environment of the C.I. Acid Blue 239 molecule can be perturbed by its surroundings, leading to shifts in its absorption spectrum.

Solvatochromism refers to the change in the color of a solution when the solute is dissolved in different solvents of varying polarity. This phenomenon arises from differential solvation of the ground and excited electronic states of the dye molecule. While specific studies on C.I. Acid Blue 239 are limited, anthraquinone dyes often exhibit solvatochromic effects. An increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the λmax, depending on the nature of the specific electronic transition and the change in dipole moment upon excitation.

The spectral properties of C.I. Acid Blue 239 can also be sensitive to changes in pH. The presence of acidic or basic functional groups on the dye molecule means that its protonation state can vary with pH. This alteration in charge distribution can significantly impact the electronic structure and, consequently, the absorption spectrum. For many acid dyes, changes in pH can lead to pronounced color changes.

Fluorescence Properties

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. While many anthraquinone derivatives are known to fluoresce, specific fluorescence data for C.I. Acid Blue 239 is not widely reported. The potential for fluorescence is dependent on the competition between radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways from the excited state.

Excitation and Emission Spectra

Should C.I. Acid Blue 239 exhibit fluorescence, it would be characterized by its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that are most effective at inducing fluorescence, and it often mirrors the absorption spectrum. The emission spectrum reveals the wavelengths of light emitted by the dye after excitation. A key characteristic of fluorescence is the Stokes shift, which is the difference in wavelength between the maximum of the excitation and emission spectra.

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield indicates that the fluorescence pathway is a dominant decay mechanism. The determination of the fluorescence quantum yield is typically performed using a comparative method with a well-characterized fluorescent standard.[6]

Photostability and Degradation

The photostability of a dye is its ability to resist photochemical degradation upon exposure to light. Anthraquinone dyes are generally considered to have good photostability, which is a desirable property for many applications. However, under prolonged or intense irradiation, C.I. Acid Blue 239 can undergo photodegradation.

The degradation mechanism for anthraquinone dyes often involves the generation of reactive oxygen species (ROS) through photosensitization or direct photochemical reactions from the dye's excited state. The primary photochemical reaction can involve hydrogen abstraction from the surrounding medium.[7][8] The degradation process typically leads to the destruction of the chromophore and a loss of color. The photocatalytic degradation of similar acid blue dyes has been studied using catalysts like TiO2, where the process is initiated by the formation of hydroxyl radicals that attack the dye molecule.[7][8][9]

Experimental Protocols

The following sections provide standardized methodologies for the characterization of the spectral properties of C.I. Acid Blue 239.

Determination of Molar Absorptivity

This protocol outlines the steps to determine the molar absorptivity of C.I. Acid Blue 239 in a chosen solvent (e.g., deionized water or an organic solvent like ethanol).

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a known mass of C.I. Acid Blue 239 and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

  • Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • UV-Visible Spectrophotometry:

    • Use a calibrated UV-Visible spectrophotometer.

    • Use a matched pair of 1 cm path length quartz or glass cuvettes.

    • Record a baseline spectrum using the pure solvent as a blank.

    • Measure the absorbance of each diluted solution at the determined λmax (approximately 600 nm).

  • Data Analysis:

    • Plot a graph of absorbance (A) versus concentration (c).

    • Perform a linear regression analysis on the data points.

    • The slope of the resulting line will be the molar absorptivity (ε), according to the Beer-Lambert law (assuming a path length of 1 cm).[10][11][12]

Diagram of Molar Absorptivity Determination Workflow:

Molar_Absorptivity_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep1 Weigh C.I. Acid Blue 239 prep2 Prepare Stock Solution prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 meas2 Measure Absorbance of Dilutions prep3->meas2 meas1 Calibrate Spectrophotometer meas1->meas2 an1 Plot Absorbance vs. Concentration meas2->an1 an2 Perform Linear Regression an1->an2 an3 Determine Molar Absorptivity (ε) from Slope an2->an3

Caption: Workflow for determining the molar absorptivity of C.I. Acid Blue 239.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of C.I. Acid Blue 239 relative to a known standard.

Methodology:

  • Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the expected spectra of C.I. Acid Blue 239.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and C.I. Acid Blue 239 in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6]

  • Absorption and Fluorescence Measurements:

    • For both the standard and the sample, measure the absorbance at the chosen excitation wavelength.

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.

  • Data Analysis:

    • Integrate the area under the emission spectrum for both the standard and the sample.

    • Calculate the quantum yield of C.I. Acid Blue 239 (Φx) using the following equation:[6][13]

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

    Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts x and st refer to the sample and the standard, respectively.

Diagram of Relative Quantum Yield Measurement Workflow:

Quantum_Yield_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Calculation prep1 Select Fluorescent Standard prep2 Prepare Dilute Solutions (Abs < 0.1) prep1->prep2 meas1 Measure Absorbance at Excitation Wavelength prep2->meas1 meas2 Record Fluorescence Emission Spectra meas1->meas2 an1 Integrate Emission Spectra meas2->an1 an2 Calculate Quantum Yield (Φx) an1->an2

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Conclusion

C.I. Acid Blue 239 is an anthraquinone dye with distinct spectral properties centered around an absorption maximum of approximately 600 nm. While its primary application is in industrial dyeing, a thorough understanding of its interaction with light is essential for exploring its potential in scientific research. This guide has provided a framework for understanding and characterizing the UV-Visible absorption, potential fluorescence, and photostability of this dye. The provided experimental protocols offer a standardized approach to obtaining the quantitative spectral data necessary for rigorous scientific investigation. Further research to determine the precise molar absorptivity and fluorescence characteristics of C.I. Acid Blue 239 in various environments will be invaluable for unlocking its full potential in diverse scientific and technological fields.

References

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • JASCO. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

  • Archīum Ateneo. (2025, February 25). Estimation of Methyl Orange Dye's Molar Absorptivity Using a Photoresistor-based Photometer. Retrieved from [Link]

  • National Institute of Standards and Technology. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Acid Blue 9. Retrieved from [Link]

  • Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

  • ResearchGate. (n.d.). Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Quantum Yield Measurements. Retrieved from [Link]

  • Hilaris Publisher. (2016, February 22). Spectrophotometric Investigation of the Interactions between Cationic (C.I. Basic Blue 9) and Anionic (C.I. Acid Blue 25) Dyes i. Retrieved from [Link]

  • World Dye Variety. (2012, June 13). Acid Blue 239. Retrieved from [Link]

  • ChemSrc. (2025, November 26). C.I. Acid Blue 239 | CAS#:12219-42-0. Retrieved from [Link]

  • LookChem. (n.d.). Cas 12219-42-0,C.I. Acid Blue 239. Retrieved from [Link]

  • Brillion. (n.d.). ACID BLUE 239 200%. Retrieved from [Link]

  • ACS Publications. (2001, January 27). Photocatalytic Degradation of Acid Blue 80 in Aqueous Solutions Containing TiO2 Suspensions. Retrieved from [Link]

  • MDPI. (2020, September 18). Degradation of Direct Blue 1 through Heterogeneous Photocatalysis with TiO2 Irradiated with E-Beam. Retrieved from [Link]

  • MDPI. (2022, June 12). Decolorization and Oxidation of Acid Blue 80 in Homogeneous and Heterogeneous Phases by Selected AOPs. Retrieved from [Link]

  • PubMed. (2009, January 30). Decolorization of C.I. Acid Blue 9 solution by UV/Nano-TiO(2), Fenton, Fenton-like, electro-Fenton and electrocoagulation processes: a comparative study. Retrieved from [Link]

  • SCIRP. (n.d.). Kinetics, Isotherm and Thermodynamic Studies of the Adsorption of Reactive Red 239 Dye from Aqueous Solution by Chitosan 8B. Retrieved from [Link]

  • FluoroFinder. (n.d.). Dye Directory. Retrieved from [Link]

  • PubMed. (2016, November 28). Dataset of the absorption, emission and excitation spectra and fluorescence intensity graphs of fluorescent cyanine dyes for the quantification of low amounts of dsDNA. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Photocatalytic oxidation degradation mechanism study of methylene blue dye waste water with GR/iTO2. Retrieved from [Link]

Sources

Foundational

C.I. Acid Blue 239 synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of C.I. Acid Blue 239 This guide provides a comprehensive overview of the synthesis and purification methodologies for C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Purification of C.I. Acid Blue 239

This guide provides a comprehensive overview of the synthesis and purification methodologies for C.I. Acid Blue 239, an anthraquinone-based acid dye. Tailored for researchers, chemists, and professionals in drug development and materials science, this document elucidates the core chemical principles, provides field-proven protocols, and outlines robust analytical techniques for purity validation.

Introduction to C.I. Acid Blue 239

C.I. Acid Blue 239 is a synthetic organic dye belonging to the anthraquinone class, characterized by its vibrant blue hue and good light fastness.[1][2] Dyes of this chemical family are synthesized from a 9,10-anthraquinone core structure. Functionalization of this core with electron-donating auxochromes, such as amino (-NH₂) and hydroxyl (-OH) groups, and solubilizing groups like sulfonic acid (-SO₃H), imparts the desired color and application properties.[1]

The critical intermediate for a vast array of blue acid dyes, including C.I. Acid Blue 239, is 1-amino-4-bromoanthraquinone-2-sulfonic acid , commonly known as bromaminic acid .[1][3][4] The synthesis of the final dye product hinges on the nucleophilic substitution of the bromine atom on the bromaminic acid backbone with a suitable aromatic or aliphatic amine. This reaction, often an Ullmann condensation, is the cornerstone of creating a diverse palette of blue and green anthraquinone dyes.[1][5]

Given the nature of the multi-step synthesis, the crude product invariably contains impurities such as unreacted starting materials, intermediates, and byproducts from side reactions.[6] Therefore, rigorous purification is not merely a recommendation but a necessity to ensure the dye's performance, safety, and compliance with quality standards. This guide details both the synthesis from this key intermediate and the subsequent purification and validation steps.

Part 1: Synthesis of C.I. Acid Blue 239

The synthesis of C.I. Acid Blue 239 is representative of the production of many sulfonated aminoanthraquinone dyes. The process involves two primary stages: the synthesis of the key intermediate, bromaminic acid, and its subsequent condensation with an amine.

Stage 1: Synthesis of Bromaminic Acid (Intermediate)

Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is the foundational building block. Its industrial preparation typically starts from 1-aminoanthraquinone. The process involves two key transformations: sulfonation at the 2-position followed by bromination at the 4-position.[3][7]

  • Sulfonation : 1-aminoanthraquinone is sulfonated using an agent like chlorosulfonic acid in an inert solvent (e.g., nitrobenzene) or via the "oleum method" in a one-pot reaction.[3][7] The use of chlorosulfonic acid in a solvent like nitrobenzene first forms a salt, which then rearranges at elevated temperatures (120-150°C) to yield 1-aminoanthraquinone-2-sulfonic acid.[8]

  • Bromination : The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated to introduce a bromine atom at the 4-position, yielding the final bromaminic acid structure.[1][3]

Stage 2: Ullmann Condensation to Form C.I. Acid Blue 239

The final step is a copper-catalyzed nucleophilic aromatic substitution, known as the Ullmann condensation. In this reaction, the bromine atom of bromaminic acid is displaced by an amine. While the specific amine for C.I. Acid Blue 239 is proprietary, the general mechanism is well-established. A representative amine, such as an aniline derivative, is used here for illustrative purposes.

The causality behind this experimental choice lies in the reactivity of the C-Br bond, which is activated by the adjacent carbonyl group and facilitated by a copper catalyst. The sulfonic acid group at the 2-position ensures water solubility, a key characteristic of acid dyes.

Synthesis_Pathway cluster_0 Stage 1: Bromaminic Acid Synthesis cluster_1 Stage 2: Ullmann Condensation 1_AA 1-Aminoanthraquinone Sulfonated_AA 1-Aminoanthraquinone- 2-sulfonic acid 1_AA->Sulfonated_AA 1. Sulfonation (e.g., Oleum or ClSO₃H) Bromaminic_Acid Bromaminic Acid Sulfonated_AA->Bromaminic_Acid 2. Bromination AB239 C.I. Acid Blue 239 Bromaminic_Acid->AB239 3. Cu Catalyst, Heat Amine Aromatic Amine (R-Ar-NH₂) Amine->AB239

Caption: Generalized synthesis pathway for C.I. Acid Blue 239.

Experimental Protocol: Representative Synthesis

This protocol is based on established methods for the copper-catalyzed synthesis of anthraquinone acid dyes from bromaminic acid.[5][9]

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic acid)

  • Substituted Aniline (e.g., 2,4,6-trimethylaniline as used for Acid Blue 260)[9]

  • Copper (I) chloride (CuCl) or Copper powder (Cu⁰)[5][9]

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

Procedure:

  • Reactant Dissolution: In a suitable reaction vessel, charge deionized water. Add bromaminic acid (1.0 eq) and the selected aniline derivative (1.2-1.5 eq).[9]

  • pH Adjustment & Catalyst Addition: Add sodium bicarbonate to maintain a slightly alkaline pH (7.5-8.5), which facilitates the reaction. Add a catalytic amount of copper (I) chloride (approx. 0.05 eq).

  • Reaction: Heat the mixture to 90-95°C with constant stirring. The reaction progress can be monitored by a distinct color change from red to a deep blue. Maintain the temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of bromaminic acid.[5][9]

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. The dye product is typically "salted out" by adding sodium chloride (NaCl), which reduces its solubility and causes it to precipitate.

  • Filtration: Collect the precipitated crude dye by vacuum filtration. Wash the filter cake with a cold brine solution to remove excess reactants and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C.

Part 2: Purification of C.I. Acid Blue 239

Commercial-grade dyes often contain impurities that are structurally similar to the final product, making purification challenging.[10] For high-purity applications, one or more of the following methods are employed.

Method 1: Recrystallization

Recrystallization is a robust technique for purifying solid compounds by leveraging differences in solubility.[11] The choice of solvent is critical: the dye should be highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.[6]

Protocol: Recrystallization from a Mixed Solvent System

  • Solvent Selection: Based on the polar, sulfonated nature of Acid Blue 239, a polar solvent system is required. A mixture of dimethyl sulfoxide (DMSO) and a less polar co-solvent like acetone or an alcohol can be effective.[12]

  • Dissolution: Place the crude dye in an Erlenmeyer flask. Add a minimal volume of the primary solvent (e.g., DMSO) and heat the mixture gently (60-70°C) with stirring until the dye dissolves completely.

  • Crystallization: Slowly add the co-solvent (e.g., acetone) dropwise until the solution becomes slightly turbid, indicating saturation. If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly and undisturbed to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of the cold co-solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.

Method 2: Preparative Reversed-Phase Chromatography

For the highest purity, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[13][14] It excels at separating the target dye from closely related impurities. A reversed-phase C18 column is typically used for anthraquinone dyes.[5]

Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the crude or recrystallized dye in a minimal amount of the initial mobile phase (e.g., a water/acetonitrile mixture). Filter the solution through a 0.45 µm filter to remove particulate matter.

  • System Setup:

    • Column: Preparative C18 column.

    • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Detector: UV-Vis, set to the maximum absorbance wavelength (λmax) of the dye.

  • Method Development: First, develop an analytical-scale method to achieve good separation. Then, scale up the injection volume and flow rate for the preparative column.

  • Purification Run: Inject the prepared sample onto the equilibrated preparative column. Run a gradient elution, for example, from 10% B to 80% B over 30-40 minutes.

  • Fraction Collection: Collect the fractions corresponding to the main peak of C.I. Acid Blue 239 using an automated fraction collector.

  • Post-Processing: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final high-purity dye as a solid powder.

Part 3: Purity Assessment

Validation of purity is a critical final step. Several high-resolution analytical techniques are suitable for this purpose.

Purification_Workflow Crude Crude Synthesized C.I. Acid Blue 239 Recrystal Recrystallization Crude->Recrystal Initial Cleanup Prep_HPLC Preparative HPLC Crude->Prep_HPLC Direct to HPLC Recrystal->Prep_HPLC For Highest Purity Analysis Purity Analysis (Analytical HPLC, CE) Recrystal->Analysis QC Check Prep_HPLC->Analysis QC Check Pure_Product High-Purity C.I. Acid Blue 239 Analysis->Pure_Product Release

Caption: Overall workflow for the purification and quality control of C.I. Acid Blue 239.

Data Presentation: Comparison of Analytical Techniques
TechniquePrincipleResolutionThroughputPrimary Use Case
Analytical HPLC Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[13]High to Very HighMediumGold standard for quantitative purity assessment and impurity profiling.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in an electric field.[10]Very HighHighExcellent for separating charged species like sulfonated dyes; orthogonal to HPLC.
LC-MS HPLC separation followed by mass spectrometry detection.Very HighMediumStructural confirmation of the main component and identification of unknown impurities.
Protocol: Analytical RP-HPLC for Purity Verification

System and Conditions:

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) monitoring at λmax (approx. 600-640 nm) and a secondary wavelength (e.g., 254 nm) for impurity profiling.

  • Sample Preparation: Prepare a stock solution of the purified dye at ~100 µg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. For authoritative results, a reference standard is required for quantitative analysis.

References

  • El-Sawy, A. A., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2326–2333. Available at: [Link]

  • El-Sawy, A. A., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. PubMed Central. Available at: [Link]

  • ResearchGate. (2015). (PDF) Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Available at: [Link]

  • Wikipedia. (n.d.). Anthraquinone dyes. Available at: [Link]

  • World Dye Variety. (2012). Acid Blue 239. Available at: [Link]

  • Sultan Qaboos University. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - Precursors for dyes and drugs. Available at: [Link]

  • Kovaleva, E. A., et al. (2022). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PubMed Central. Available at: [Link]

  • Google Patents. (2018). CN108129363A - Synthesis of 1-aminoanthraquinone-2-sulfonic acid by solid phase method.
  • International Journal of ChemTech Applications. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Available at: [Link]

  • Al-Mokhanam, A. A., et al. (2022). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course. Journal of Chemical Education, 99(3), 1432-1438. Available at: [Link]

  • Google Patents. (1932). US1845281A - Purification of anthraquinone.
  • Google Patents. (2012). EP2497761A1 - Process for the purification of anthraquinone derivatives.
  • Google Patents. (1952). US2581016A - Process for sulfonating 1-amino-anthraquinones.
  • Reddit. (2019). Suggestions to purify anthraquinone dyes for electronic displays? Available at: [Link]

  • Digital Commons@DePaul. (2021). Anthraquinone Extraction and Quantification... Available at: [Link]

  • ResearchGate. (n.d.). Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c... Available at: [Link]

  • PubMed Central. (2013). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dyes. Available at: [Link]

  • Chemsrc. (n.d.). C.I. Acid Blue 239 | CAS#:12219-42-0. Available at: [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • Google Patents. (2006). US 2006/0275606A1. Available at: [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]

  • Google Patents. (2008). US 7,449,055 B2. Available at: [Link]

  • EPA. (1975). Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry. Available at: [Link]

  • Google Patents. (2009). CN101538417A - Method for preparing acid blue 260.

Sources

Exploratory

Photostability and Degradation Kinetics of C.I. Acid Blue 239: A Comprehensive Technical Guide

Executive Summary C.I. Acid Blue 239 is a synthetic anthraquinone-based acid dye widely utilized in industrial applications for its vibrant color and exceptional resistance to fading. However, the very structural feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Acid Blue 239 is a synthetic anthraquinone-based acid dye widely utilized in industrial applications for its vibrant color and exceptional resistance to fading. However, the very structural features that confer its industrial utility—a highly conjugated, resonance-stabilized aromatic core—render it highly recalcitrant to natural environmental degradation. For researchers, analytical chemists, and toxicologists, understanding the photostability and forced degradation pathways of anthraquinone derivatives is critical. These structures not only appear as persistent environmental pollutants but also share structural homology with significant pharmacological scaffolds (e.g., anthracycline antineoplastics), making their degradation and toxicity profiles highly relevant to drug development and safety assessments.

This whitepaper provides an in-depth analysis of the structural basis for C.I. Acid Blue 239's photostability, outlines validated methodologies for its extraction and quantification, and details the Advanced Oxidation Processes (AOPs) required to break down its resilient chromophore.

Chemical Profile & The Structural Basis of Photostability

C.I. Acid Blue 239 (CAS: 12219-42-0) is an anionic dye characterized by its fused tricyclic anthraquinone backbone[1]. Unlike azo dyes, which rely on a vulnerable −N=N− linkage that is easily cleaved by UV radiation or reductive enzymes, anthraquinone dyes possess a rigid, electron-rich aromatic system.

Why is Acid Blue 239 Highly Photostable?

The photostability of Acid Blue 239 (AATCC Light Fastness rating of 5-6) is governed by rapid internal conversion[1]. When the dye absorbs ultraviolet or visible light, the extensive delocalization of π -electrons across the anthraquinone core allows the molecule to efficiently dissipate the absorbed photon energy as vibrational heat. Furthermore, strong intramolecular hydrogen bonding between the carbonyl oxygen atoms and adjacent amine/hydroxyl substituents restricts the conformational mobility of the excited state. This prevents the molecule from crossing over into reactive triplet states that would otherwise undergo auto-oxidation, making direct photolysis highly inefficient.

Toxicological Relevance

The Government of Canada's screening assessment of the Anthraquinones Group highlights that the anthraquinone structural backbone is associated with potential developmental effects, systemic toxicity (liver, kidney, spleen), and possible carcinogenicity[2]. Consequently, developing robust methodologies to monitor and degrade these compounds is a priority for environmental health and safety.

Table 1: Physicochemical Profile of C.I. Acid Blue 239
ParameterSpecification / Data
Chemical Name C.I. Acid Blue 239
CAS Registry Number 12219-42-0
Chemical Class Anthraquinone Acid Dye
Molecular Formula C36​H34​ClN3​O7​S⋅Na
Molecular Weight 710.18 g/mol
Light Fastness (AATCC) 5-6 (Excellent)
Absorption Max ( λmax​ ) ~600 nm

Mechanisms of Photocatalytic Degradation

Because direct UV irradiation is insufficient to break the anthraquinone ring, Advanced Oxidation Processes (AOPs) —such as UV/TiO2​ photocatalysis—are required.

AOPs rely on the generation of highly reactive hydroxyl radicals ( •OH ), which possess an oxidation potential of 2.8 V. When TiO2​ is irradiated with UV light ( hν≥3.2eV ), electrons are promoted to the conduction band, leaving positive holes ( h+ ) in the valence band. These holes oxidize water molecules to form •OH radicals. Because •OH radicals are highly electrophilic and non-selective, they readily attack the electron-dense aromatic rings of Acid Blue 239.

The Degradation Cascade:

  • Hydroxylation: •OH radicals attack the aromatic rings, forming hydroxylated intermediates.

  • Chromophore Cleavage: Continued oxidation breaks the conjugated π -system, leading to rapid visual decolorization.

  • Ring Opening: The tricyclic core is cleaved into smaller aliphatic and aromatic acids (e.g., phthalic acid derivatives).

  • Mineralization: Ultimate conversion into CO2​ , H2​O , NO3−​ , and SO42−​ .

Pathway A C.I. Acid Blue 239 (Anthraquinone Core) B UV/TiO2 Photocatalysis (Generation of •OH & h+) A->B UV Irradiation C Hydroxylation of Aromatic Rings B->C •OH Attack D Chromophore Cleavage (Decolorization) C->D Bond Cleavage E Intermediate Formation (Phthalic Acid Derivatives) D->E Oxidation F Complete Mineralization (CO2, H2O, NO3-, SO4 2-) E->F Prolonged AOP

Caption: Photocatalytic degradation pathway of C.I. Acid Blue 239 via •OH radical attack.

Experimental Workflows & Methodologies

To accurately assess the degradation kinetics of Acid Blue 239, researchers must employ self-validating protocols that isolate chemical degradation from physical artifacts (like matrix trapping or catalyst adsorption).

Protocol A: Trace Extraction from Polyamide Matrices (Nylon)

For analytical chemists recovering the dye from solid matrices (e.g., forensic trace analysis or toxicological substrate testing), extraction efficiency is paramount.

  • Causality of Solvent Choice: Nylon fibers bind acid dyes via ionic interactions (salt linkages) between the dye's sulfonate groups and the protonated terminal amine groups of the nylon polymer. A mixture of pyridine and water is utilized because pyridine acts as a strong hydrogen-bond disruptor and swelling agent for the polyamide matrix, while water facilitates the solvation of the anionic sulfonate groups[3].

Step-by-Step Extraction:

  • Isolate 1-5 mg of the dyed substrate in a borosilicate glass vial.

  • Add 500 μL of a 37% Pyridine / 63% Water (v/v) extraction solvent[3].

  • Seal the vial and incubate in a heating block at 90°C for 60 minutes . (Note: Higher temperatures permit shorter extraction times, e.g., 100°C for 15 mins, but 90°C ensures no thermal degradation of the anthraquinone core)[3].

  • Centrifuge the extract at 10,000 rpm for 5 minutes to pellet any oligomeric debris.

  • Transfer the supernatant for CE-MS or UV-Vis analysis.

Protocol B: Forced Degradation & Kinetic Modeling ( UV/TiO2​ )

This protocol establishes a self-validating system to measure true photocatalytic degradation.

  • Causality of the "Dark Control": TiO2​ nanoparticles have a high surface area. If UV irradiation begins immediately, the kinetic data will conflate the rate of physical adsorption with the rate of chemical degradation. Establishing a dark equilibrium ensures the measured disappearance of the dye under UV is strictly due to •OH radical destruction.

Step-by-Step Degradation:

  • Preparation: Prepare a 50 mg/L aqueous solution of Acid Blue 239.

  • Catalyst Addition: Add 1.0 g/L of TiO2​ (Degussa P25) to the solution.

  • Dark Adsorption (Control): Stir the suspension in complete darkness for 30 minutes. Sample a 2 mL aliquot at t=0 (post-equilibrium) to establish the true baseline concentration ( C0​ ).

  • Irradiation: Expose the suspension to a UV-C lamp (254 nm, 15W) positioned 10 cm above the reactor.

  • Kinetic Sampling: Withdraw 2 mL aliquots at 15-minute intervals (t = 15, 30, 45, 60, 90, 120 mins).

  • Quenching & Separation: Immediately centrifuge each aliquot at 12,000 rpm for 10 minutes, or filter through a 0.22 μm PTFE syringe filter to remove the TiO2​ catalyst and halt the reaction.

  • Quantification: Measure the absorbance of the supernatant at λmax​ (~600 nm).

  • Validation: Run a parallel control with UV light but no TiO2​ to confirm the dye's inherent photostability (direct photolysis should yield <5% degradation).

Workflow S1 1. Sample Prep (Dye Extraction) S2 2. Dark Adsorption (TiO2 Equilibrium) S1->S2 S3 3. UV Irradiation (Photocatalysis) S2->S3 S4 4. Kinetic Sampling (Time-course Aliquots) S3->S4 S5 5. CE-MS / UV-Vis (Quantification) S4->S5

Caption: Step-by-step experimental workflow for evaluating Acid Blue 239 photodegradation.

Analytical Quantification Parameters

To track the degradation intermediates and confirm mineralization, Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is highly effective.

  • Causality of Buffer Selection: A 15 mM ammonium acetate buffer is utilized because it is highly volatile, preventing salt buildup and ion suppression in the mass spectrometer's electrospray ionization (ESI) source, while maintaining the pH necessary to keep the dye's sulfonate groups ionized for electrophoretic mobility[4].

Table 2: Analytical Parameters for Acid Blue 239 Quantification
Analytical MethodParameterOptimized Condition
UV-Vis Spectroscopy Detection Wavelength600 nm (Primary Chromophore)
Kinetic ModelPseudo-first-order: ln(C0​/Ct​)=kt
Capillary Electrophoresis (CE) Background Electrolyte15 mM Ammonium Acetate in 40/60 ACN/ H2​O [4]
pH9.3[4]
Voltage & Temp30 kV at 25°C[4]
Mass Spectrometry (MS) Ionization ModeNegative Electrospray Ionization (ESI-)

Conclusion

C.I. Acid Blue 239 exemplifies the dual-edged nature of anthraquinone derivatives: highly stable and functional for industrial use, yet persistent and potentially hazardous in biological and environmental systems. Standard photolysis is ineffective due to the molecule's rapid internal conversion capabilities. Therefore, researchers must rely on Advanced Oxidation Processes, carefully validated through dark-control kinetics and monitored via high-resolution CE-MS, to ensure complete ring cleavage and mineralization.

References

  • Cas 12219-42-0,C.I.
  • Advances in Discrimination of Dyed Textile Fibers using Capillary Electrophoresis/Mass Spectrometry ResearchGate URL
  • Canada.
  • Canada.
  • Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c...

Sources

Foundational

Comprehensive Safety and Handling Guide for C.I. Acid Blue 239: Toxicological Profiling and Risk Mitigation

Executive Summary C.I. Acid Blue 239 is an anthraquinone-based chemical dye predominantly utilized in industrial textile wet processing1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

C.I. Acid Blue 239 is an anthraquinone-based chemical dye predominantly utilized in industrial textile wet processing1[1]. While its commercial utility in dyeing operations is well-established, the handling of this compound in laboratory and industrial settings requires rigorous safety protocols. This whitepaper synthesizes the physicochemical properties, toxicological causality, and self-validating handling methodologies necessary for researchers, toxicologists, and drug development professionals to safely manage C.I. Acid Blue 239.

Physicochemical Properties & Toxicological Profile

To design an effective handling protocol, one must first understand the fundamental properties and toxicological mechanisms of the substance.

Quantitative Data Summary

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Common Name C.I. Acid Blue 239
Primary CAS RN 72391-24-3[2]
Alternate Commercial CAS RN 12219-42-0[3]
Chemical Class Anthraquinone derivative
Physical State Solid / Powder
Exposure Potential Low (General population), but occupational risk exists during handling[2]
Toxicological Causality (Read-Across Methodology)

Empirical in vivo toxicity data for specific industrial dyes is often limited. To bridge this gap, regulatory bodies like Health Canada employ a "read-across" methodology, utilizing structural analogues to predict hazard profiles 4[4].

  • Developmental Toxicity : Based on read-across data from the analogue Solvent Blue 36, the critical non-cancer health effect identified for Acid Blue 239 is developmental toxicity 2[2].

  • Carcinogenic Potential : The shared anthraquinone structural backbone is a critical mechanistic driver for toxicity. Anthraquinone exposure is linked to kidney tumors, as well as liver, spleen, and bone marrow toxicity . Consequently, substances in this group are considered possibly carcinogenic[2].

  • Ecological Hazard : Acid Blue 239 exhibits a high hazard potential in aquatic and terrestrial food webs due to a highly reactive mode of action[2].

ToxPathway AB239 C.I. Acid Blue 239 (CAS: 72391-24-3) Backbone Anthraquinone Backbone AB239->Backbone Structural component Analogue Solvent Blue 36 (Read-Across Analogue) AB239->Analogue Toxicological proxy EcoTox High Ecological Hazard (Reactive Mode) AB239->EcoTox Environmental fate Carc Potential Carcinogenicity (Liver, Kidney, Spleen) Backbone->Carc Mechanistic driver DevTox Developmental Toxicity Analogue->DevTox Critical non-cancer effect

Figure 1: Toxicological read-across and hazard pathway for C.I. Acid Blue 239.

Safety Data Sheet (SDS) Core Components & Mechanistic Causality

A standard Safety Data Sheet (SDS) lists required precautions, but understanding the causality behind these mandates ensures high-fidelity compliance among laboratory personnel.

  • Respiratory Protection (N95/P100 or PAPR) :

    • Causality: As a dry powder, Acid Blue 239 is highly prone to aerosolization during weighing operations. Inhalation of fine particulate matter bypasses the protective stratum corneum of the skin, allowing the anthraquinone derivative direct entry into the pulmonary capillary bed. This drastically increases systemic exposure and the risk of developmental and organ toxicity.

  • Dermal Protection (Double Nitrile Gloves & Lab Coat) :

    • Causality: While the intact epidermis provides a barrier, sweat or moisture can solubilize the dye, facilitating transdermal absorption. Nitrile provides a robust chemical barrier against both the aqueous and solvent-based formulations of the dye.

  • Engineering Controls (Fume Hoods) :

    • Causality: Local exhaust ventilation (LEV) is critical to capturing airborne particulates before they enter the worker's breathing zone, mitigating both inhalation risks and surface cross-contamination.

Standard Operating Procedure (SOP): Safe Handling & Weighing Protocol

This protocol is designed as a self-validating system ; each critical step contains a verification check to ensure containment integrity.

Phase 1: Preparation and Verification
  • Step 1: Verify Engineering Controls. Ensure the analytical balance is located within a certified powder weighing hood or a Class II Type B2 Biological Safety Cabinet.

    • Validation Check: Confirm the inward face velocity monitor reads between 0.4 to 0.5 m/s before opening the chemical container.

  • Step 2: Don PPE. Equip standard laboratory attire, double nitrile gloves, safety goggles, and a fitted N95 or P100 particulate respirator.

Phase 2: Precision Weighing (Minimizing Aerosolization)
  • Step 3: Static Mitigation. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.

    • Causality: Static charge causes powder repulsion, leading to the micro-aerosolization of the dye particles. Neutralizing the charge ensures the powder remains clumped and manageable.

  • Step 4: Transfer. Slowly transfer the C.I. Acid Blue 239 powder 3[3] from the source container to the weighing boat. Keep the container as close to the boat as possible to minimize the drop height.

  • Step 5: Seal and Transport. If solution preparation occurs outside the weighing hood, transfer the weighed powder into a secondary containment vessel (e.g., a sealed centrifuge tube) before moving it.

    • Validation Check: Visually inspect the threading of the cap to ensure no powder is caught in the seal.

Phase 3: Solubilization and Decontamination
  • Step 6: Solubilization. Add the solvent/buffer to the sealed tube. Vortex or sonicate to dissolve. Never add dry powder to a rapidly stirring solvent in an open beaker.

  • Step 7: Wet Wiping. Decontaminate the balance and hood surfaces using the "wet wipe" method (using a solvent appropriate for the dye, followed by water). Dry sweeping is strictly prohibited as it resuspends settled anthraquinone particulates.

  • Step 8: Waste Segregation. Dispose of all contaminated consumables (weigh boats, pipette tips, outer gloves) in designated hazardous chemical waste receptacles, clearly labeled for anthraquinone/dye waste.

HandlingWorkflow Start Initiate Protocol PPE Don PPE (Nitrile, N95/P100, Goggles) Start->PPE Hood Verify Fume Hood (Face velocity > 0.4 m/s) PPE->Hood Weigh Precision Weighing (Anti-static tools) Hood->Weigh Validated airflow Solvent Solubilization (Closed transfer) Weigh->Solvent Dust mitigation Decon Decontamination (Wet wiping method) Solvent->Decon Solution secured Waste Hazardous Waste Segregation Decon->Waste

Figure 2: Step-by-step safe handling and decontamination workflow for Acid Blue 239.

References

  • LookChem - Cas 12219-42-0, C.I.
  • Canada.ca - Screening Assessment Anthraquinones Group.
  • Canada.ca - Draft Screening Assessment Anthraquinones Group.
  • Canada.ca - Screening-Assessment-Anthraquinones-Group.pdf.
  • EPA NEPIS - Textile Dye Weighing Monitoring Study.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Profiling of C.I. Acid Blue 239 from Polyamide Matrices via Capillary Electrophoresis (CE-DAD/MS)

Target Audience: Analytical Researchers, Forensic Scientists, and Pharmaceutical Quality Control Professionals. Introduction & Mechanistic Rationale C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Forensic Scientists, and Pharmaceutical Quality Control Professionals.

Introduction & Mechanistic Rationale

C.I. Acid Blue 239 is a prominent anthraquinone-based acid dye utilized extensively in the textile industry for dyeing polyamide (Nylon 6,6) fibers. In both forensic trace evidence analysis and pharmaceutical excipient profiling (e.g., analyzing colorants in drug capsule shells), differentiating visually identical dyes—such as Acid Blue 239, Acid Blue 277, and Acid Blue 45—presents a significant analytical challenge[1].

While traditional spectroscopy often yields indistinguishable UV-Vis spectra for these structurally similar dyes, Capillary Electrophoresis (CE) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) provides an orthogonal separation mechanism. By exploiting the subtle differences in the charge-to-mass ratios of these molecules, CE delivers high-resolution fingerprinting from sub-millimeter sample sizes[2].

Mechanistic Causality in Experimental Design (E-E-A-T)

As application scientists, we must design protocols where the underlying physical chemistry dictates the workflow. This methodology relies on two critical mechanistic pillars:

A. Micro-Extraction Dynamics

Nylon 6,6 secures acid dyes via strong electrostatic salt linkages between the polymer's terminal amine groups and the dye's anionic sulfonate groups. To achieve quantitative recovery without degrading the chromophore, a highly specific ternary solvent system is utilized[3].

  • Causality: Water swells the polyamide polymer matrix. Aqueous Ammonia deprotonates the dye (ensuring it is fully anionic) and neutralizes the fiber's amine sites, effectively breaking the salt linkages. Pyridine disrupts the hydrophobic and van der Waals interactions between the dye's aromatic anthraquinone backbone and the polymer chain[3].

B. Electrophoretic Separation (BGE Selection)

The Background Electrolyte (BGE) is formulated as 15 mM ammonium acetate in 40:60 acetonitrile/water at pH 9.3[2].

  • Causality: At pH 9.3, the acidic sulfonate groups of C.I. Acid Blue 239 remain fully ionized, ensuring a strong anodic electrophoretic mobility ( μep​ ). The addition of 40% acetonitrile lowers the BGE's dielectric constant, which suppresses the Electroosmotic Flow (EOF) and reduces Joule heating. Because the EOF (moving toward the cathode) is greater than the dye's μep​ (pulling toward the anode), the net migration is cathodic. Dyes with the highest charge-to-mass ratio fight the EOF the most and elute last, providing baseline resolution[1]. Furthermore, ammonium acetate is highly volatile, ensuring the method is directly transferable to CE-MS without causing ion suppression[4].

Experimental Protocols

Protocol A: Micro-Extraction of C.I. Acid Blue 239

This protocol is optimized for sub-millimeter polyamide fibers but can be scaled for bulk pharmaceutical excipient testing.

  • Sample Preparation: Isolate a 1-cm (or sub-millimeter) thread of the dyed polyamide fiber. Wash briefly with deionized water to remove surface contaminants and dry under a gentle stream of nitrogen.

  • Solvent Addition: Transfer the sample to a 200 µL glass micro-insert. Add 20 µL of the optimized extraction solvent (33% Pyridine / 67% Aqueous Ammonia)[5].

  • Thermal Incubation: Seal the vial and incubate in a thermomixer at 60 °C for 90 minutes (or 100 °C for 15–30 minutes for rapid extraction)[5]. Causality: Elevated thermal energy accelerates the kinetic disruption of the dye-fiber salt linkages.

  • Concentration: Remove the depleted, colorless fiber. Evaporate the extract to dryness under a vacuum centrifuge to remove the volatile pyridine and ammonia.

  • Reconstitution: Reconstitute the dried residue in 10 µL of the CE Background Electrolyte (BGE). Self-Validation: Reconstituting in the BGE ensures matrix matching, preventing peak broadening and baseline anomalies during sample injection.

Protocol B: Capillary Electrophoresis (CE-DAD) Workflow
  • Capillary Conditioning: Flush a bare fused-silica capillary (75 µm i.d., 50 cm effective length) with 0.1 M NaOH for 5 minutes, followed by HPLC-grade water for 3 minutes, and finally the BGE for 5 minutes. Self-Validation: This establishes a reproducible silanol deprotonation state on the capillary wall, stabilizing the EOF across multiple runs.

  • Sample Injection: Perform a hydrodynamic injection of the reconstituted sample at 1 psi for 5 seconds[1].

  • Electrophoretic Separation: Apply a separation voltage of 30 kV (normal polarity: anode at injection, cathode at detection) while maintaining the capillary cassette at 25 °C[1].

  • Detection: Monitor the absorbance via DAD at 214 nm (detects the general organic backbone) and 600 nm (specific visible chromophore maximum for blue acid dyes)[1].

  • System Suitability: Spike the sample with a known internal standard (e.g., C.I. Acid Red 337) to calculate Relative Migration Times (RMT). This self-validating step ensures run-to-run reproducibility regardless of minor EOF fluctuations.

Quantitative Data Presentation

Table 1: Optimized Extraction Solvent Composition

Component Typical Ratio (v/v) Mechanistic Function
Pyridine 33% Disrupts hydrophobic and van der Waals interactions[5].
Aqueous Ammonia (28%) 67% Deprotonates dye; breaks amine-sulfonate salt linkages[5].

| Deionized Water | Variable | Swells the polyamide polymer matrix (introduced via aqueous ammonia)[3]. |

Table 2: CE-DAD/MS Operational Parameters

Parameter Specification Causality / Rationale
Background Electrolyte 15 mM Ammonium Acetate Volatile buffer, fully compatible with downstream MS detection[4].
Organic Modifier 40% Acetonitrile (v/v) Lowers dielectric constant; suppresses EOF to improve resolution[2].
BGE pH 9.3 Ensures complete ionization of the dye's sulfonate groups[2].
Capillary Dimensions 75 µm i.d. × 50 cm Balances sample loading capacity with efficient heat dissipation[1].
Separation Voltage 30 kV (Normal Polarity) Drives rapid electrophoretic migration against the cathodic EOF[1].
Temperature 25 °C Stabilizes BGE viscosity, ensuring reproducible migration times[1].

| Injection | Hydrodynamic (1 psi, 5 s) | Delivers a highly reproducible nanoliter sample plug[1]. |

Visualizations

Workflow A Polyamide Matrix (Nylon 6,6) B Micro-Extraction (Pyridine/NH3/H2O) A->B Heat (60°C) C Extract Reconstitution B->C Evaporate D CE Separation (30 kV, pH 9.3) C->D Inject (1 psi) E DAD / MS Detection D->E Electrophoresis F C.I. Acid Blue 239 Identification E->F Spectral Match

Caption: Workflow for micro-extraction and CE-MS analysis of C.I. Acid Blue 239.

Mechanism cluster_capillary Fused Silica Capillary (pH 9.3, 40% ACN) Injection Anode (+) Injection EOF Electroosmotic Flow (EOF) Dye1 Low Charge/Mass (Fast Net Velocity) Injection->Dye1 Dye2 Acid Blue 239 (Intermediate) Injection->Dye2 Dye3 High Charge/Mass (Slow Net Velocity) Injection->Dye3 Detection Cathode (-) Detection Dye1->Detection Elutes 1st Dye2->Detection Elutes 2nd Dye3->Detection Elutes 3rd

Caption: Electrophoretic separation mechanism of anionic acid dyes against the EOF.

References

  • Stefan, A. R., Dockery, C. R., Nieuwland, A. A., Roberson, S. N., Baguley, B. M., Hendrix, J. E., & Morgan, S. L. (2009). "Forensic analysis of anthraquinone, azo, and metal complex acid dyes from nylon fibers by micro-extraction and capillary electrophoresis." Analytical and Bioanalytical Chemistry, 394(8), 2077-2085. URL: [Link]

  • Morgan, S. L., et al. (2007). "Advances in Discrimination of Dyed Textile Fibers using Capillary Electrophoresis/Mass Spectrometry." ResearchGate. URL: [Link]

Sources

Application

Application Note: Forensic Characterization and Micro-Extraction of C.I. Acid Blue 239 from Trace Nylon Fibers

Executive Summary & Forensic Relevance In forensic trace evidence analysis, blue textile fibers are among the most frequently encountered materials at crime scenes. Differentiating visually indistinguishable blue fibers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Forensic Relevance

In forensic trace evidence analysis, blue textile fibers are among the most frequently encountered materials at crime scenes. Differentiating visually indistinguishable blue fibers requires orthogonal analytical techniques that move beyond simple optical microscopy. C.I. Acid Blue 239 is a widely used anthraquinone-based acid dye that imparts a deep, green-light blue shade to nylon and wool fabrics[1]. Because trace fibers are often limited to lengths of 2–10 mm, analysts must employ highly sensitive, volume-conserving methodologies. This application note details a self-validating, three-phase analytical workflow—combining non-destructive Microspectrophotometry (MSP) with targeted micro-extraction and Capillary Electrophoresis (CE)—to definitively identify C.I. Acid Blue 239 in nylon 6,6 fibers[2].

Mechanistic Rationale: Dye-Polymer Interactions

To design an effective extraction protocol, one must understand the causality of the dye-fiber bond. Nylon 6,6 binds acid dyes like C.I. Acid Blue 239 via strong ionic interactions. Specifically, the anionic sulfonate ( −SO3−​ ) groups of the dye molecule form electrostatic bonds with the protonated terminal amine ( −NH3+​ ) groups of the polyamide matrix.

Pure water cannot extract this dye because it lacks the basicity required to deprotonate the amine groups. Conversely, purely basic solutions (like aqueous ammonia) dissolve the dye but fail to adequately swell the highly crystalline nylon polymer matrix[2]. Therefore, an optimized binary solvent system—such as pyridine and water—is required. Water acts as the swelling agent to increase polymer porosity, while pyridine acts as a weak base to deprotonate the terminal amines, neutralizing the polymer's charge and releasing the dye[3].

Analytical Workflow

ForensicExtraction Fiber Nylon 6,6 Fiber (Trace Evidence) MSP Microspectrophotometry (UV-Vis Profiling) Fiber->MSP Step 1: Optical Match Solvent Pyridine:Water (42:58) (Deprotonation & Swelling) MSP->Solvent Step 2: Micro-Extraction Heat Thermal Incubation (100°C, 30 min) Solvent->Heat Step 3: Dye Release CE Capillary Electrophoresis (Charge/Mass Separation) Heat->CE Step 4: Reconstitution Detection DAD Detection (C.I. Acid Blue 239) CE->Detection Step 5: Identification

Analytical workflow for the extraction and identification of C.I. Acid Blue 239 from nylon fibers.

Phase I: Non-Destructive Optical Profiling (MSP)

Causality & Purpose: Before any chemical alteration occurs, the fiber must be optically profiled. allows for the non-destructive acquisition of UV-Vis absorbance spectra directly from the solid fiber[4]. This establishes a baseline optical fingerprint and preserves the evidence in case chemical extraction fails or is challenged in court.

Self-Validating Protocol:

  • Calibration: Perform a daily system calibration using NIST-traceable holmium oxide and neutral density filters to verify wavelength accuracy and photometric response[5].

  • Mounting: Mount the single trace fiber (2–10 mm) on a quartz microscope slide using spectral-grade glycerin. Rationale: Glycerin is chosen because it is UV-transparent and closely matches the refractive index of nylon, minimizing light scattering.

  • Illumination: Establish Köhler illumination to ensure the light path is perfectly uniform across the sample area.

  • Spectral Acquisition: Collect a dark scan (light path blocked) and a reference scan (glycerin background only). Then, acquire the sample spectrum from 280 nm to 850 nm. C.I. Acid Blue 239 will exhibit a characteristic broad absorbance maximum near 600 nm.

Phase II: Quantitative Micro-Extraction Protocol

Causality & Purpose: To identify the specific dye molecule, it must be liberated from the fiber. Based on combinatorial optimization studies, a specific ratio of yields the highest extraction efficiency for anthraquinone acid dyes from nylon[2].

Self-Validating Protocol:

  • Matrix Blank Preparation (QC): Prepare a parallel micro-insert vial containing an undyed control nylon fiber (if available) or just the extraction solvent. This validates that no background contamination is causing false positives.

  • Solvent Addition: Transfer the trace fiber into a 200 μL glass micro-insert. Add exactly 10 μL of the Pyridine/Water (42:58 v/v) extraction solvent.

  • Thermal Incubation: Seal the vial tightly and heat in a thermal block at 100 °C for 30 minutes. Rationale: Heat provides the thermodynamic energy required to break the ionic bonds and accelerate polymer swelling[2].

  • Quenching & Concentration: Remove the vial and allow it to cool to room temperature (quenching the extraction). Remove the fiber using micro-tweezers. Evaporate the remaining solvent to complete dryness under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried dye extract in 5 μL of deionized water to prepare for electrokinetic injection.

Phase III: Capillary Electrophoresis (CE-DAD) Separation

Causality & Purpose: Forensic extracts are severely volume-limited (nanogram quantities of dye). is the optimal technique because it requires only nanoliter injection volumes and separates molecules based on their charge-to-mass ratio[2]. By utilizing an alkaline buffer (pH 9.3), the dye's sulfonate groups remain fully ionized, ensuring sharp electrophoretic mobility.

Self-Validating Protocol:

  • System Suitability Test (SST): Before running the sample, inject a known standard mixture of C.I. Acid Blue 45, 239, and 277. The system is only validated for casework if baseline resolution ( Rs​≥1.5 ) is achieved between these structurally similar anthraquinone dyes.

  • Capillary Conditioning: Flush a bare fused-silica capillary (75 μm i.d., 50 cm effective length) with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and finally the running buffer (15 mM ammonium acetate in 40:60 acetonitrile/water, pH 9.3) for 3 minutes.

  • Injection: Perform a hydrodynamic injection of the reconstituted sample at 0.2 psi for 2 seconds.

  • Separation: Apply a voltage of 30 kV at a stable temperature of 25 °C.

  • Detection: Monitor the separation using a Diode Array Detector (DAD) extracting the electropherogram at 600 nm.

Data Interpretation & Comparative Analysis

The identification of C.I. Acid Blue 239 is confirmed by matching both the relative migration time (RMT) and the UV-Vis spectral profile of the peak against the reference standard. The table below illustrates the typical quantitative separation metrics for common blue anthraquinone acid dyes under these validated conditions[2][6].

Dye TargetDye ClassAbsorbance Max ( λmax​ )Optimal Extraction SolventRelative Migration Time (min)
C.I. Acid Blue 45 Anthraquinone595 nmPyridine/Water (42:58)~7.2
C.I. Acid Blue 239 Anthraquinone600 nmPyridine/Water (42:58)~8.5
C.I. Acid Blue 277 Anthraquinone610 nmPyridine/Water (42:58)~9.1

Note: Migration times are illustrative and derived from standard 50 cm capillary runs at 30 kV using a 15 mM ammonium acetate buffer (pH 9.3).

References

  • Morgan, S. L., Nieuwland, A. A., Mubarak, C. R., et al. (2004). Forensic Discrimination of Dyed Textile Fibers using UV-VIS and Fluorescence Microspectrophotometry. ResearchGate. Available at:[Link]

  • Stefan, A. R., Dockery, C. R., Nieuwland, A. A., et al. (2009). Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis. ResearchGate. Available at:[Link]

  • Resua, R. (1980). A Semi-Micro Technique for the Extraction and Comparison of Dyes in Textile Fibers. ASTM International / Journal of Forensic Sciences. Available at:[Link]

Sources

Method

C.I. Acid Blue 239 as a tracer dye in scientific studies

Application Note: C.I. Acid Blue 239 as an Advanced Tracer Dye in Scientific Studies Audience: Researchers, Analytical Chemists, and Hydrological Scientists Scope: Mechanistic rationale, quantitative extraction data, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: C.I. Acid Blue 239 as an Advanced Tracer Dye in Scientific Studies

Audience: Researchers, Analytical Chemists, and Hydrological Scientists Scope: Mechanistic rationale, quantitative extraction data, and validated Capillary Electrophoresis (CE) protocols for utilizing C.I. Acid Blue 239 in complex tracing studies.

Executive Summary & Mechanistic Rationale

Tracer dyes are fundamental tools in hydrology, environmental monitoring, and forensic material tracing. While fluorescent dyes (e.g., Rhodamine WT, Uranine) dominate traditional water tracing, they frequently suffer from quenching, high background fluorescence from natural organic matter (NOM), and photolytic degradation[1][2].

C.I. Acid Blue 239 (CAS No. 12219-42-0) , an anthraquinone-based acid dye, offers a highly stable, orthogonal alternative for specialized scientific studies[3][4]. Its utility as a tracer is driven by three core mechanistic advantages:

  • Anthraquinone Core Stability: Unlike azo dyes, which are susceptible to reductive cleavage in anaerobic environments, the anthraquinone structure of Acid Blue 239 provides exceptional thermal and photostability[4][5].

  • Predictable Anionic Mobility: The dye contains sulfonic acid groups that remain fully ionized (anionic) across a broad pH range. This prevents excessive adsorption to negatively charged geological substrates (like silica-rich soils) and allows for precise, predictable migration during electrophoretic analysis[1][6].

  • Orthogonal Detection: Because it is non-fluorescent and strongly absorbs in the visible spectrum (~600 nm), it can be used in dual-tracer studies or in matrices where fluorescent background noise renders xanthene dyes unusable[2][4].

Quantitative Data & Physicochemical Profile

To successfully deploy C.I. Acid Blue 239 as a tracer, researchers must understand its physical properties and optimal extraction parameters. The following tables summarize the dye's profile and the empirically derived conditions required to extract it from solid matrices (e.g., suspended sediments, polyamide filtration matrices) prior to quantification.

Table 1: Physicochemical Profile of C.I. Acid Blue 239

ParameterSpecification / ValueMechanistic Implication
CAS Registry Number 12219-42-0[3]Ensures standardized sourcing for reproducible tracing.
Chemical Class Anthraquinone Acid Dye[4]Confers high resistance to photolytic and oxidative degradation.
Color Index (C.I.) Acid Blue 239[7]Standardized industrial identifier.
Primary Detection (λmax) ~600 nm[4]Allows for UV-Vis and Diode Array Detection (DAD) free from UV-region organic interference.
Charge State Anionic (Sulfonated)[6]Facilitates aqueous solubility and limits binding to anionic soils.

Table 2: Optimized Micro-Extraction Parameters for Solid Matrices Data synthesized from forensic fiber extraction studies demonstrating >95% recovery[4][6].

ParameterOptimized ConditionCausality / Rationale
Solvent System 37% Pyridine / 63% WaterPyridine disrupts hydrophobic/van der Waals interactions; water swells the matrix to release the dye.
Temperature 90 °CProvides the activation energy required to break ionic salt linkages between the dye and matrix.
Incubation Time 60 minutesEnsures complete diffusion of the macromolecular dye out of the solid matrix without thermal degradation.

Methodological Framework: Tracing, Extraction, and Analysis

The following protocols constitute a self-validating system. By incorporating matrix blanks and internal standards, the workflow ensures that quantitative breakthrough curves generated from the tracer data are free from systemic artifacts.

Protocol A: Environmental/Industrial Fluid Tracing
  • Tracer Preparation: Prepare a stock solution of C.I. Acid Blue 239 (1000 mg/L) in deionized water. Filter through a 0.45 µm PTFE membrane to remove un-dissolved particulate matter.

  • Injection: Inject the tracer into the target hydrological or industrial system. Record the exact mass of dye injected and the volumetric flow rate[2].

  • Sampling: Collect downstream aqueous samples at predetermined intervals. Store samples in amber glass vials at 4 °C to prevent any potential microbial degradation, despite the dye's high stability[8].

Protocol B: Micro-Extraction from Solid Matrices (Sediments/Filters)

If the tracer adsorbs to sediments or is captured on polyamide tracking filters, it must be extracted prior to analysis.

  • Sample Preparation: Place 50 mg of the dried, dye-laden solid matrix into a 2.0 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the optimized extraction solvent (37% Pyridine / 63% HPLC-grade Water)[6].

  • Thermal Extraction: Seal the tube and heat in a thermomixer at 90 °C for 60 minutes with continuous agitation (800 rpm)[4].

  • Validation (Blank): Concurrently run a matrix blank (solid matrix with no dye exposure) through the exact same thermal extraction to establish the baseline.

  • Supernatant Isolation: Centrifuge at 10,000 x g for 5 minutes. Carefully transfer the colored supernatant to a clean vial for Capillary Electrophoresis.

Protocol C: Quantification via Capillary Electrophoresis (CE-DAD)

Capillary Electrophoresis provides high-resolution separation of C.I. Acid Blue 239 from environmental interferents based on its charge-to-mass ratio[4].

  • Buffer Preparation: Prepare a background electrolyte (BGE) consisting of 15 mM ammonium acetate in a 40:60 (v/v) mixture of acetonitrile and water. Adjust to pH 9.3 using ammonium hydroxide[6]. Causality: The alkaline pH ensures the dye's sulfonate groups are fully deprotonated, while acetonitrile reduces electroosmotic flow (EOF) to enhance resolution.

  • Internal Standard Addition: Spike all samples and calibration standards with a known concentration of C.I. Acid Blue 45 (an structurally related anthraquinone dye) to correct for injection volume variability and migration time shifts[4].

  • Separation Parameters:

    • Capillary: Fused silica, 50 µm ID, 40 cm effective length.

    • Voltage: Apply +30 kV at 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Monitor absorbance at 600 nm using a Diode Array Detector (DAD). C.I. Acid Blue 239 will migrate as a distinct peak, typically eluting before higher-mass azo dyes due to its specific charge/mass ratio[4].

Analytical Workflow Visualization

The following diagram maps the logical progression of the tracer study, from application through to electrophoretic quantification.

Workflow A Tracer Application C.I. Acid Blue 239 B Matrix Sampling & Filtration A->B System Transport C Micro-Extraction (Pyridine/Ammonia) B->C Solid Matrix D Capillary Electrophoresis (CE-DAD @ 600nm) B->D Aqueous Phase C->D Dye Eluent E Data Analysis & Quantification D->E Electropherogram

Caption: Workflow for C.I. Acid Blue 239 tracing, extraction, and CE-DAD analysis in scientific studies.

References

  • World Dye Variety. (2012). Acid Blue 239 - dye.
  • LookChem.Cas 12219-42-0, C.I. Acid Blue 239.
  • Morgan, S. L., et al. (2009). Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis. Analytical and Bioanalytical Chemistry, ResearchGate.
  • U.S. Environmental Protection Agency (EPA). (2002). QTRACER2 Program for Tracer Breakthrough Curve Analysis for Tracer Tests in Karstic Aquifers and Other Hydrologic Systems.
  • Kieft, T. L., et al. (2021). Toxicological Study of Fluorescent Hydrologic Tracer Dye Effects on Cave Bacteria. Ground Water, ResearchGate.
  • McLaughlin, M. J.A Review of the Use of Dyes as Soil Water Tracers. Water Research Commission.
  • Tiiips. (2025). 1-Anilino-4-hydroxyanthraquinone - Description.

Sources

Application

Application Notes and Protocols for Protein Quantification Using C.I. Acid Blue 239

For Researchers, Scientists, and Drug Development Professionals A Novel Application of C.I. Acid Blue 239 for Rapid and Sensitive Protein Quantification In the landscape of protein analysis, accurate quantification is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Novel Application of C.I. Acid Blue 239 for Rapid and Sensitive Protein Quantification

In the landscape of protein analysis, accurate quantification is a cornerstone of reliable research and development. While classic methods like the Bradford assay, utilizing Coomassie Brilliant Blue G-250, are well-established, the exploration of alternative dyes offers potential for improved sensitivity, linearity, and compatibility with diverse sample types.[1] This document introduces a detailed protocol and the underlying scientific principles for the use of C.I. Acid Blue 239, an anthraquinone-based anionic dye, as a promising candidate for colorimetric protein quantification.

While specific data on C.I. Acid Blue 239 for protein assays is emerging, its chemical properties as an acid dye suggest a strong potential for protein binding through mechanisms analogous to other well-characterized dyes.[2] This application note provides a comprehensive guide for researchers to explore and validate the use of C.I. Acid Blue 239 in their protein quantification workflows.

Principle of the Assay: A Proposed Mechanism of Interaction

The proposed method for protein quantification using C.I. Acid Blue 239 is based on the principle of a spectral shift in the dye upon binding to proteins under acidic conditions. In its unbound, cationic state in an acidic solution, C.I. Acid Blue 239 is expected to have a characteristic absorbance maximum. Upon interaction with a protein, the dye is hypothesized to donate a proton to the ionizable groups on the protein, leading to a conformational change in the dye and a shift in its absorbance maximum to a longer wavelength. This color change from a greenish-blue to a more intense blue is directly proportional to the concentration of the protein in the sample.[3][4]

The binding of C.I. Acid Blue 239 to proteins is likely driven by a combination of electrostatic and hydrophobic interactions. As an anionic dye, it is expected to interact with positively charged amino acid residues such as arginine, lysine, and histidine.[2][5] The anthraquinone structure of the dye may also contribute to hydrophobic interactions with nonpolar protein domains.[6]

Proposed Interaction of C.I. Acid Blue 239 with Protein Protein Protein (Positively Charged Residues) Complex Protein-Dye Complex Protein->Complex Interaction Dye_Unbound C.I. Acid Blue 239 (Cationic Form) Dye_Unbound->Complex Binding Dye_Bound C.I. Acid Blue 239 (Anionic Form) Complex->Dye_Bound Spectral Shift

Caption: Proposed mechanism of C.I. Acid Blue 239 binding to protein.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the well-established Bradford assay and serves as a starting point for optimization with C.I. Acid Blue 239.

Reagent Preparation
  • C.I. Acid Blue 239 Staining Reagent:

    • Dissolve 100 mg of C.I. Acid Blue 239 (CAS 12219-42-0) in 50 mL of 95% ethanol.

    • Carefully add 100 mL of 85% (w/v) phosphoric acid.

    • Once the dye is completely dissolved, bring the final volume to 1 liter with deionized water.

    • Filter the solution through Whatman No. 1 filter paper to remove any particulates.

    • Store the reagent in a dark bottle at room temperature. The solution should be stable for several weeks.

  • Protein Standard Stock Solution (e.g., 1 mg/mL Bovine Serum Albumin - BSA):

    • Accurately weigh 10 mg of BSA and dissolve it in 10 mL of the same buffer as your unknown samples.

    • For long-term storage, aliquot and store at -20°C.

Assay Procedure

Protein Quantification Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Standards Prepare Protein Standards (e.g., 0-20 µg/mL BSA) Add_Reagent Add Staining Reagent to Standards & Samples Prep_Standards->Add_Reagent Prep_Samples Prepare Unknown Samples (Dilute if necessary) Prep_Samples->Add_Reagent Incubate Incubate at Room Temp (e.g., 5-10 min) Add_Reagent->Incubate Measure_Abs Measure Absorbance (e.g., at 595 nm) Incubate->Measure_Abs Plot_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure_Abs->Plot_Curve Calculate_Conc Calculate Unknown Concentration Plot_Curve->Calculate_Conc

Caption: Experimental workflow for protein quantification using C.I. Acid Blue 239.

  • Prepare a Dilution Series of Protein Standards:

    • Using the 1 mg/mL BSA stock solution, prepare a series of dilutions in the same buffer as your samples. A typical concentration range for a standard curve is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL.

  • Prepare Unknown Samples:

    • Dilute your unknown protein samples to fall within the linear range of the standard curve. It may be necessary to test a few dilutions to find the optimal concentration.

  • Assay Execution (in triplicate for each standard and sample):

    • Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes or a 96-well microplate.

    • Add 5.0 mL of the C.I. Acid Blue 239 Staining Reagent to each tube (or 200 µL for a microplate).

    • Mix well by vortexing or pipetting up and down.

    • Incubate at room temperature for at least 5 minutes. The color is generally stable for up to one hour.

  • Spectrophotometric Measurement:

    • Set a spectrophotometer to a wavelength of 595 nm as a starting point. Note: The optimal wavelength for C.I. Acid Blue 239 may differ from Coomassie Brilliant Blue G-250 and should be determined empirically by scanning the absorbance spectrum of the protein-dye complex.

    • Use the "0 µg/mL" standard (blank) to zero the spectrophotometer.

    • Measure the absorbance of all standards and unknown samples.

Data Analysis and Interpretation

  • Generate a Standard Curve:

    • Subtract the average absorbance of the blank from the average absorbance of each BSA standard.

    • Plot the blank-corrected absorbance values (Y-axis) against the corresponding BSA concentrations (X-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit of the data to a straight line.

  • Calculate Unknown Protein Concentration:

    • Subtract the average absorbance of the blank from the average absorbance of your unknown samples.

    • Use the equation from the standard curve to calculate the concentration of your unknown samples:

      • Concentration (µg/mL) = (Absorbance - c) / m

    • Remember to multiply the calculated concentration by the dilution factor of your unknown samples to obtain the original concentration.

Protein Standard (BSA, µg/mL)Expected Absorbance (at optimal λ)
00.000
2~0.150
4~0.300
6~0.450
8~0.600
10~0.750
15~1.125
20~1.500
This table provides hypothetical absorbance values to illustrate the expected linear relationship. Actual values will depend on the specific protein, dye lot, and instrument used.

Troubleshooting and Considerations

IssuePotential CauseRecommended Solution
High background absorbance Old or improperly prepared reagent.Prepare fresh C.I. Acid Blue 239 Staining Reagent and filter it.
Non-linear standard curve Pipetting errors; Protein concentrations are outside the linear range of the assay.Ensure accurate pipetting. Adjust the range of your protein standards.
Low color development Insufficient incubation time; Low protein concentration.Increase incubation time (up to 60 minutes). Concentrate your protein sample if possible.
Precipitate formation High concentrations of detergents or other interfering substances in the sample buffer.Dilute the sample to reduce the concentration of the interfering substance. Consider a buffer exchange or protein precipitation to clean up the sample.
Inconsistent replicate readings Inadequate mixing of sample and reagent.Ensure thorough mixing after adding the staining reagent.

Interfering Substances: As with other dye-binding assays, certain substances can interfere with the accuracy of the C.I. Acid Blue 239 assay. These may include strong alkaline buffers, detergents, and high salt concentrations. It is crucial to prepare the protein standards in the same buffer as the unknown samples to minimize these effects.

Conclusion

C.I. Acid Blue 239 presents a viable and potentially advantageous alternative for colorimetric protein quantification. By leveraging the principles of dye-protein interactions, this application note provides a robust framework for researchers to develop and validate a sensitive and reliable protein assay. As with any new method, empirical optimization of parameters such as the optimal absorbance wavelength and incubation time is recommended to achieve the best performance for your specific application.

References

Sources

Method

Quantitative analysis of C.I. Acid Blue 239 concentration

An in-depth technical guide for the quantitative analysis of C.I. Acid Blue 239, designed for analytical chemists, forensic scientists, and environmental monitoring professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the quantitative analysis of C.I. Acid Blue 239, designed for analytical chemists, forensic scientists, and environmental monitoring professionals.

Introduction to C.I. Acid Blue 239 Analysis

C.I. Acid Blue 239 (CAS Registry Number: 12219-42-0) is a synthetic, water-soluble anthraquinone dye extensively utilized in the textile industry for dyeing polyamide fibers such as nylon 6,6, wool, and silk [1]. Due to its robust chemical stability and environmental persistence, the precise quantification of Acid Blue 239 is critical across multiple disciplines—ranging from forensic trace fiber analysis to wastewater effluent monitoring.

Unlike simple azo dyes, the anthraquinone core of Acid Blue 239 presents unique analytical challenges. Its highly conjugated π -electron system provides a distinct chromophore with a wavelength of maximum absorbance ( λmax​ ) in the visible spectrum, typically monitored at 600 nm [2]. This guide outlines the mechanistic rationale and step-by-step protocols for extracting, separating, and quantifying this compound using UV-Visible Spectrophotometry and Capillary Electrophoresis with Diode Array Detection (CE-DAD).

Mechanistic Principles of the Analytical Workflow

To design a self-validating analytical system, one must understand the physical chemistry governing the dye's behavior in both solid matrices and aqueous solutions.

The Causality of Micro-Extraction

When Acid Blue 239 is applied to nylon, it binds via two primary mechanisms: ionic salt linkages between the dye's anionic sulfonate groups and the protonated terminal amine groups of the polyamide, and intermolecular forces (van der Waals and hydrogen bonding) between the anthraquinone core and the polymer backbone.

To quantitatively extract the dye without degrading its structure, a ternary solvent system of pyridine, ammonia, and water is employed [2].

  • Ammonia raises the micro-environmental pH, deprotonating the terminal amines of the nylon and effectively severing the ionic salt linkages.

  • Pyridine disrupts the hydrophobic and van der Waals interactions between the dye and the polymer.

  • Water acts as a swelling agent, expanding the polymer matrix to facilitate solvent penetration and dye diffusion.

Electrophoretic Separation (CE-DAD)

For complex matrices containing multiple dye subclasses, Capillary Electrophoresis (CE) is preferred over traditional HPLC due to its superior resolution of charged species. By utilizing a background electrolyte of 15 mM ammonium acetate in an acetonitrile/water mixture at pH 9.3, the acid dye is maintained in a fully ionized (anionic) state [3]. Separation occurs based on the charge-to-mass ratio, and the volatile nature of ammonium acetate ensures compatibility with downstream Mass Spectrometry (MS) if orthogonal validation is required.

G Start Sample Matrix (Nylon Fibers / Wastewater) Extraction Micro-Extraction (Pyridine/Ammonia/Water) Start->Extraction Separation Separation (CE or HPLC) Extraction->Separation Detection Detection & Quantification (UV-Vis at 600 nm / MS) Separation->Detection Data Data Analysis (Beer-Lambert Law) Detection->Data

Caption: Workflow for the extraction and quantitative analysis of C.I. Acid Blue 239.

Quantitative Data & Analytical Parameters

The following tables summarize the optimized parameters for the extraction and quantification of C.I. Acid Blue 239.

Table 1: Optimized Extraction Parameters for Polyamide Matrices

Parameter Optimal Condition Mechanistic Purpose
Solvent Composition 40% Pyridine / 60% Ammonia (aq) Balances hydrophobic disruption and ionic cleavage.
Temperature 60 °C to 100 °C Accelerates diffusion kinetics; higher temps allow shorter times.
Extraction Time 15 min (at 100 °C) or 60 min (at 60 °C) Ensures complete mass transfer from solid to liquid phase.

| Validation Metric | Visual inspection of fiber | Self-validation: Fiber must be completely colorless post-extraction. |

Table 2: Spectrophotometric and CE-DAD Analytical Specifications

Analytical Metric Value / Specification Notes

| Analytical Wavelength ( λmax​ ) | 600 nm | Specific to the anthraquinone chromophore [2]. | | Background Electrolyte (CE) | 15 mM Ammonium Acetate | Buffered to pH 9.3; 40:60 Acetonitrile/Water [3]. | | Applied Voltage (CE) | 30 kV | Ensures rapid migration of anionic species. | | Linearity ( R2 ) | > 0.999 | Required for Beer-Lambert quantification. |

Step-by-Step Experimental Protocols

Protocol A: Micro-Extraction from Solid Matrices (Forensic/Textile)

This protocol is self-validating: incomplete extraction is immediately visible as residual blue coloration on the substrate.

  • Sample Preparation: Isolate the dyed nylon fiber (approx. 2–10 mm in length) and place it into a 200 μ L glass micro-insert within a standard chromatography vial.

  • Solvent Formulation: Prepare a fresh extraction mixture of 40% pyridine and 60% aqueous ammonium hydroxide (12 M). Caution: Perform in a fume hood due to pyridine toxicity.

  • Extraction: Add 10 μ L of the extraction solvent to the micro-insert. Seal the vial tightly with a PTFE-lined septum cap.

  • Thermal Incubation: Heat the vial in a dry block heater at 100 °C for 15 minutes (or 60 °C for 60 minutes).

  • Quenching & Drying: Allow the vial to cool to room temperature. Transfer the extract to a clean vial. To quench the reaction and prepare for CE, evaporate the solvent to dryness under a gentle stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried dye residue in 10 μ L of deionized water or the CE background electrolyte.

Protocol B: Capillary Electrophoresis (CE-DAD) Quantification
  • Capillary Conditioning: Use a fused-silica capillary (e.g., 75 μ m internal diameter, 50 cm total length). Flush sequentially with 0.1 M NaOH (3 min), deionized water (2 min), and the background electrolyte (15 mM ammonium acetate in 40:60 acetonitrile/water, pH 9.3) for 5 minutes.

  • Sample Injection: Inject the reconstituted sample hydrodynamically (e.g., 0.2 psi for 2 to 5 seconds).

  • Separation: Apply a voltage of 30 kV at a constant temperature of 25 °C.

  • Detection: Monitor the absorbance using a Diode Array Detector. Extract the chromatogram at exactly 600 nm to quantify Acid Blue 239.

  • Quantification: Calculate the concentration by integrating the peak area and comparing it against a 5-point external calibration curve generated from analytical standards of Acid Blue 239.

CE_Mech Buffer 15 mM Ammonium Acetate (pH 9.3) Ionization Dye Deprotonation (Anionic State) Buffer->Ionization Migration Electrophoretic Migration (30 kV) Ionization->Migration Charge/Mass Ratio DAD Diode Array Detection (λ = 600 nm) Migration->DAD

Caption: Capillary electrophoresis mechanism for the anionic separation of Acid Blue 239.

Troubleshooting & Data Integrity

  • Peak Tailing in CE: Often caused by interactions between the dye's sulfonate groups and the silanol groups on the capillary wall. Ensure the capillary is thoroughly flushed with 0.1 M NaOH between runs to regenerate the surface silanol charge.

  • Low Recovery Rates: If the calibration curve shows excellent linearity but matrix recovery is low, the extraction solvent ratio must be empirically adjusted. Anthraquinone dyes generally favor higher pyridine concentrations compared to azo dyes[2].

  • Spectrophotometric Interference: If analyzing wastewater directly via UV-Vis without CE separation, particulate scattering can artificially inflate absorbance at 600 nm. Always filter samples through a 0.22 μ m PTFE syringe filter prior to reading.

References

  • World Dye Variety. "Acid Blue 239 - dye." World Dye Variety Database.
  • Stefan, A. R., et al. "Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis." ResearchGate.
  • Morgan, S. L., et al. "Advances in Discrimination of Dyed Textile Fibers using Capillary Electrophoresis/Mass Spectrometry." Scribd / ResearchGate.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing C.I. Acid Blue 239 Staining Workflows

Welcome to the Technical Support Center for C.I. Acid Blue 239 applications.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C.I. Acid Blue 239 applications. Designed specifically for researchers, analytical scientists, and drug development professionals, this guide bypasses generic advice to deliver deep mechanistic insights, field-proven troubleshooting, and self-validating protocols for biomaterial and protein staining.

Mechanistic Overview of C.I. Acid Blue 239

C.I. Acid Blue 239 (CAS Registry Number: 12219-42-0) is a synthetic, anionic acid dye traditionally utilized for high-tenacity polyamide fibers[1][2]. In modern biochemical and drug development settings, it is increasingly leveraged for staining protein-loaded biomaterials, specialized gel matrices, and polyamide-based drug delivery scaffolds[3][4].

The staining mechanism is fundamentally driven by electrostatic interactions[5]. Under highly acidic conditions, the basic amino acid residues of proteins (lysine, arginine, histidine) or the terminal amine groups of polyamide matrices become protonated ( −NH3+​ )[5][6]. The negatively charged sulfonate ( −SO3−​ ) groups of C.I. Acid Blue 239 form strong ionic bonds with these cationic sites, supplemented by van der Waals forces and hydrogen bonding[4][7].

Staining Pathway Visualization

G Substrate Protein / Polyamide Substrate Protonation Protonated Amines (-NH3+) Substrate->Protonation Addition of AcidicBuffer Acidic Buffer (pH 2.5 - 3.0) AcidicBuffer->Protonation Complex Electrostatic Binding (Stained Complex) Protonation->Complex Ionic Interaction Dye C.I. Acid Blue 239 (-SO3- Sulfonate) Dye->Complex Destain Destaining (Background Removal) Complex->Destain Acetic/MeOH Wash

C.I. Acid Blue 239 electrostatic binding mechanism and optimized staining workflow.

Troubleshooting & FAQs

Q1: Why am I observing high background staining that resists standard destaining protocols? Causality: High background occurs when the matrix becomes over-saturated or when the pH of the destaining solution is too high. If the pH rises, the protonation of the substrate is lost, and non-specific hydrophobic interactions between the dye's aromatic rings and the matrix dominate, making the dye physically trapped and difficult to wash out[4][5]. Solution: Implement a highly stringent, low-pH destaining solution (e.g., 50% methanol / 10% acetic acid). The methanol disrupts unwanted hydrophobic interactions, while the acetic acid maintains the protonated state of the target amines, shifting the equilibrium to dissociate unbound dye[5].

Q2: The staining signal is weak and inconsistent across biological replicates. How can I improve sensitivity? Causality: Weak signals are almost exclusively caused by a staining bath pH that exceeds the pKa of the target amine groups[4]. Without complete protonation, the electrostatic attraction required to pull the anionic sulfonate groups of Acid Blue 239 into the substrate is insufficient[5][7]. Solution: Strictly adjust the staining solution pH to 2.5–3.0 using glacial acetic acid or phosphoric acid. Additionally, ensure the dye concentration is optimized (typically 0.1% to 0.5% w/v) and that the substrate is properly fixed prior to staining to prevent protein diffusion[5].

Q3: I noticed particulate matter or dye precipitation in my stock solution. Does this affect staining? Causality: Like many complex acid dyes, C.I. Acid Blue 239 can aggregate over time, especially in solutions with high ionic strength or if solvent evaporation alters the dye-to-solvent ratio[4]. Particulates cause localized "speckling" artifacts on the substrate, ruining densitometric analysis. Solution: Always filter the working staining solution through a 0.45 µm PTFE membrane immediately prior to use. Store stock solutions in tightly sealed, light-protected containers at room temperature.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a negative control to verify that destaining is exclusively removing unbound dye without stripping the target signal.

Materials Required:
  • Dye: C.I. Acid Blue 239 (Powder)

  • Solvents: Methanol (Analytical Grade), Glacial Acetic Acid, Deionized (DI) Water

  • Controls: Target substrate (e.g., protein-loaded scaffold) and a Blank substrate (negative control).

Step-by-Step Methodology:

Step 1: Reagent Preparation & Quality Check

  • Dissolve 0.25 g of C.I. Acid Blue 239 in 100 mL of solvent (40% Methanol, 10% Acetic Acid, 50% DI Water).

  • Stir vigorously for 1 hour at room temperature.

  • Validation Checkpoint: Filter the solution through a 0.45 µm PTFE syringe filter. The resulting solution must be a deep, uniform blue without any visible suspended particulates.

Step 2: Matrix Fixation

  • Immerse both the target substrate and the blank negative control in a fixation solution (50% Methanol, 10% Acetic Acid) for 30 minutes.

  • Rationale: This immobilizes proteins via precipitation and prevents target diffusion during the extended staining process[5].

Step 3: Staining

  • Transfer the substrates into the filtered C.I. Acid Blue 239 working solution.

  • Incubate for 1 to 2 hours at room temperature on an orbital shaker (50 RPM).

  • Rationale: Gentle agitation ensures uniform dye penetration into porous matrices.

Step 4: Destaining & Self-Validation

  • Transfer substrates to the primary destaining solution (50% Methanol, 10% Acetic Acid) for 15 minutes to rapidly remove bulk unbound dye.

  • Transfer to a secondary, milder destaining solution (10% Methanol, 7% Acetic Acid). Replace this solution every 15 minutes.

  • Validation Checkpoint: Monitor the blank negative control. Stop destaining only when the blank control returns to a completely clear/white state. If the target substrate remains blue while the blank is clear, the staining is specific and validated.

Quantitative Optimization Data

The following table summarizes the empirical parameters required to achieve an optimal Signal-to-Noise (S/N) ratio during C.I. Acid Blue 239 staining.

ParameterTested RangeOptimal ValueMechanistic RationaleImpact on S/N Ratio
Staining pH 2.0 – 6.02.5 – 3.0 Maximizes amine protonation (-NH3+) while preventing acid-hydrolysis of the substrate[5].High: Critical for strong signal generation.
Dye Concentration 0.05% – 1.0%0.25% (w/v) Balances electrostatic saturation with the prevention of dye aggregation[5].Medium: Prevents background saturation.
Primary Destain Methanol 10% – 100%50% (v/v) High enough to disrupt hydrophobic bonds, low enough to prevent matrix shrinkage[5].High: Crucial for background clearing.
Incubation Time 15 min – 4 hrs1 – 2 Hours Allows sufficient diffusion kinetics into complex 3D polyamide or gel matrices.Medium: Ensures uniform dye penetration.

References

  • LookChem. Cas 12219-42-0, C.I. Acid Blue 239 - Basic Information and Chemical Properties. Retrieved from:[Link]

  • P2 InfoHouse. The Coloration of High Tenacity Polyamide Fabrics with Acid Dyes. Retrieved from: [Link]

  • Skychem Group. Acid Dyes Explained for Nylon, Wool, and Silk. Retrieved from:[Link]

  • Scribd. Dyeing Polyamide-Tectilon-Erionyl-Lanaset-Polar (Ciba Specialty Chemicals). Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Uneven Staining with C.I. Acid Blue 239

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing C.I. Acid Blue 239 (CAS 12219-42-0) for protein visualization in polyacrylamide matrices and histological assays.

While C.I. Acid Blue 239 is an [1] traditionally leveraged in forensic fiber analysis[2], its robust sulfonic acid groups make it a highly potent alternative for stoichiometric protein binding. However, its unique physical chemistry requires precise solvent control. Below, we dissect the mechanistic causes of uneven staining and provide a self-validating framework to ensure reproducible, publication-quality results.

Mechanistic Workflow & Causality

To troubleshoot effectively, one must understand the binding causality. C.I. Acid Blue 239 binds to proteins via a two-step mechanism:

  • Electrostatic Attraction : In a highly acidic environment (pH < 2.5), the dye's sulfonate groups ( −SO3−​ ) form ionic bonds with protonated basic amino acids (Arginine, Lysine, Histidine)[2].

  • Hydrophobic Stacking : The bulky anthraquinone core of the dye intercalates with aromatic amino acid residues, stabilizing the complex and amplifying the signal.

When staining is uneven, the failure almost always occurs at the intersection of matrix porosity, solvent polarity, and dye solubility.

G A Protein Matrix (Protonated at low pH) C Electrostatic Binding (Sulfonate to Basic Amino Acids) A->C B Dye Solubilization (C.I. Acid Blue 239) B->C D Hydrophobic Stacking (Anthraquinone Ring) C->D E Uneven Staining? D->E F Speckling (Filter Dye) E->F Aggregates G Gradient (Lower Methanol) E->G Poor Penetration H Uniform Stain (Validated) E->H Optimal

Workflow of C.I. Acid Blue 239 protein binding mechanism and primary troubleshooting logic.

Diagnostic FAQs: Resolving Uneven Staining

Q: My polyacrylamide gel shows a severe "gradient" effect—dark at the edges but completely unstained in the center. Why? A: This is a classic matrix penetration failure caused by solvent mismatch. C.I. Acid Blue 239 is a relatively large anthraquinone molecule[3]. If your staining solution contains >40% methanol, the alcohol rapidly dehydrates and shrinks the polyacrylamide pores before the dye can diffuse into the center of the gel matrix. Correction: Reduce methanol concentration to 30% to maintain pore integrity, and increase the staining time with continuous orbital agitation.

Q: I am observing dark, insoluble speckles or "freckles" across my tissue sections and gels. Is the dye degraded? A: The dye is likely not degraded, but rather aggregated. Anthraquinone acid dyes are highly sensitive to ionic strength and can form micro-precipitates in the presence of residual buffer salts or if the solvent partially evaporates[2]. Correction: Always wash your matrix in ultra-pure water prior to staining to remove salts, and filter your working stain solution through a 0.45 µm PTFE syringe filter immediately before use.

Q: The background is heavily mottled and won't destain properly, obscuring low-abundance target proteins. How do I clear it? A: A mottled background indicates non-specific hydrophobic binding to the matrix itself, usually caused by an incorrect pH. The dye requires a highly acidic environment to ensure the matrix remains neutral while the target proteins are fully protonated. Correction: Ensure your destain solution contains at least 10% acetic acid. This maintains the protonation state of the proteins (keeping the dye bound to them) while facilitating the removal of unbound dye from the neutral matrix.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your analytical pipeline, do not just execute steps; validate them. This protocol incorporates a built-in stoichiometric validation checkpoint.

Phase 1: Reagent Preparation & Solubilization
  • Weigh 1.0 g of [3].

  • Dissolve the powder in 300 mL of Methanol. Stir vigorously for 30 minutes to break down primary aggregates.

  • Add 100 mL of Glacial Acetic Acid, followed by 600 mL of ultra-pure water (Final volume: 1L).

  • Critical Step: Filter the entire solution through a 0.45 µm PTFE membrane to remove anthraquinone micro-precipitates.

Phase 2: Matrix Fixation & Staining
  • Wash the gel/tissue in ultra-pure water for 3 × 5 minutes to elute residual buffer salts (e.g., Tris, Glycine) that cause localized dye precipitation.

  • Submerge the matrix in the filtered C.I. Acid Blue 239 solution.

  • Incubate with gentle orbital agitation (50 rpm) for 60–120 minutes at room temperature to ensure equilibrium of dye-protein hydrophobic stacking.

Phase 3: Destaining & Self-Validation
  • Transfer the matrix to a destain solution (30% Methanol, 10% Acetic Acid, 60% Water).

  • Replace the destain solution every 30 minutes until the background is optically clear.

  • Self-Validation Checkpoint: Always run a parallel lane with a known BSA (Bovine Serum Albumin) serial dilution (e.g., 10 ng, 50 ng, 100 ng, 500 ng, 1 µg). Analyze the lane using a densitometer. The protocol is validated only if the densitometric signal exhibits a linear response ( R2>0.98 ) across the dilution series. This confirms the dye is completely solubilized, penetrating evenly, and binding stoichiometrically.

Quantitative Parameter Optimization

Use the following matrix to benchmark your current protocol against the optimized parameters required for C.I. Acid Blue 239.

ParameterSub-optimal StateOptimized StateMechanistic Rationale
Methanol Concentration > 50%30% - 40% High alcohol rapidly shrinks matrix pores, causing gradient staining and poor core penetration.
Acetic Acid Concentration < 5%10% Maintains pH < 2.5, ensuring basic amino acids remain protonated for electrostatic dye binding.
Dye Filtration Unfiltered0.45 µm PTFE Removes insoluble anthraquinone aggregates, preventing background speckling[2].
Mechanical Agitation Static Incubation50 rpm Orbital Breaks the solvent boundary layer at the matrix surface, ensuring uniform dye diffusion.

References

  • LookChem. "Cas 12219-42-0, C.I. Acid Blue 239 Chemical Properties and Safety Data." LookChem Database. Available at:[Link]

  • Morgan, S.L., et al. (2009). "Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis." ResearchGate. Available at:[Link]

  • World Dye Variety. "Acid Blue 239 - Dye Properties and Molecular Structure." World Dye Variety Directory. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: C.I. Acid Blue 239 Dye Bath Stability &amp; Optimization

Welcome to the Technical Support Center for C.I. Acid Blue 239.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C.I. Acid Blue 239. As a Senior Application Scientist, I have engineered this troubleshooting guide specifically for researchers, materials scientists, and drug development professionals utilizing anthraquinone-based acid dyes for polyamide biomaterials, protein binding assays, and analytical tracing.

This guide moves beyond basic instructions to explain the fundamental thermodynamics and kinetics that govern dye bath stability. Every protocol provided here is designed as a self-validating system to ensure reproducibility and scientific integrity.

Workflow Visualization

G N1 Substrate Preparation (Polyamide/Protein) N2 Acidification (pH 4.5 - 5.0) Protonation: -NH2 to -NH3+ N1->N2 N5 Ionic Fixation (-SO3- binds to -NH3+) N2->N5 N3 Dye Bath Formulation (C.I. Acid Blue 239 + Leveling Agent) N4 Temperature Ramping (Controlled exhaustion at 1.5°C/min) N3->N4 N4->N5 N6 Washing & Clearing (Removal of unbound dye) N5->N6

Figure 1: Mechanistic workflow of C.I. Acid Blue 239 dyeing and ionic fixation on amine substrates.

Frequently Asked Questions & Troubleshooting

Q1: Why is my C.I. Acid Blue 239 dye bath precipitating or showing poor stability over time? Causality: C.I. Acid Blue 239 is an anthraquinone-based acid dye[1]. Precipitation (often termed "caking" or "tarring") occurs when dye molecules aggregate rather than remaining in a homogeneous solution. This thermodynamic instability is typically driven by three factors:

  • Water Hardness: Divalent cations (Ca²⁺, Mg²⁺) in tap water complex with the dye's anionic sulfonic acid (-SO₃⁻) groups, forming insoluble salts.

  • Thermal Shock: Rapid temperature spikes before the dye is fully solubilized cause localized supersaturation. Controlled dye addition and temperature ramping are critical to prevent caking[2].

  • Premature Exhaustion: Dropping the pH too rapidly causes the dye to exhaust unevenly, destabilizing the bath equilibrium.

Q2: How do I optimize dye uptake for high-tenacity polyamide medical scaffolds without compromising the polymer's structural integrity? Causality: High-tenacity polyamides (e.g., Nylon 6,6 used in medical sutures) are highly crystalline. Dye fixation relies on the diffusion of the acid dye into the amorphous regions of the fiber, followed by a reaction between the sulfonic groups of the dye and the amino end groups of the polyamide, forming ionic bonds in situ[3]. Solution: Use a leveling agent to slow the initial strike rate. Buffer the bath to pH 4.5–5.0. This ensures gradual protonation of the terminal amines, allowing the dye to migrate evenly before thermal fixation locks the molecules in place.

Q3: What is the exact chemical mechanism of Acid Blue 239 binding to protein or polyamide substrates? Causality: The binding is driven by electrostatic interactions known as salt linkages. At an acidic pH, the terminal amine groups (-NH₂) on the polyamide or protein matrix are protonated to form positively charged ammonium ions (-NH₃⁺). Concurrently, the sulfonic acid groups on the Acid Blue 239 molecule remain ionized (-SO₃⁻). These oppositely charged groups attract each other, anchoring the dye to the fiber via stable salt linkages[4].

Quantitative Optimization Parameters

Summarized below are the critical parameters required to maintain dye bath stability and ensure uniform substrate penetration.

ParameterSub-optimal RangeOptimized RangeMechanistic Effect
pH < 3.5 or > 6.04.5 – 5.0pH < 3.5 causes rapid, uneven exhaustion; pH > 6.0 prevents amine protonation, reducing uptake[2].
Temperature Ramp > 4.0 °C/min1.0 – 3.0 °C/minSlower ramp prevents dye aggregation (caking) and ensures uniform diffusion into the polymer matrix[2].
Leveling Agent 0 % (w/v)0.5 – 1.0 % (w/v)Competes temporarily with the dye for binding sites, promoting even distribution before thermal fixation[3].
Water Quality Tap water (Hard)Deionized (DI)Prevents Ca²⁺/Mg²⁺ from complexing with the dye's sulfonic groups, avoiding precipitation.
Standardized Protocol: Preparation and Optimization of C.I. Acid Blue 239 Dye Bath

Objective: To achieve a self-validating, highly stable dye bath for uniform staining of polyamide-based biomaterials or protein matrices.

Phase 1: Substrate & Buffer Preparation

  • Substrate Cleansing: Wash the polyamide scaffold in a 0.1% non-ionic detergent solution at 40 °C for 15 minutes to remove surface spin finishes or contaminants. Rinse thoroughly with DI water.

  • Buffer Formulation: Prepare an acetate buffer by mixing 0.1 M Acetic Acid and 0.1 M Sodium Acetate in DI water to achieve a stable pH of 4.8.

    • Validation Checkpoint 1: Verify with a calibrated pH meter. A drifting pH indicates poor buffering capacity, which will derail exhaustion kinetics.

Phase 2: Dye Solubilization & Bath Assembly 3. Dye Pasting: Weigh the required amount of C.I. Acid Blue 239 (e.g., 2% on weight of substrate). Pre-dissolve the anthraquinone dye powder in a small volume of warm DI water (60 °C) to form a concentrated, homogeneous paste[1].

  • Validation Checkpoint 2: Inspect the paste for undissolved particulates. The paste must be completely smooth to prevent downstream caking.

  • Bath Assembly: Disperse the dye paste into the acetate buffer. Introduce 0.5% (w/v) of an anionic leveling agent. Bring the total volume to the desired liquor ratio (e.g., 20:1).

Phase 3: Controlled Exhaustion & Fixation 5. Controlled Ramping: Submerge the substrate into the dye bath at 40 °C under continuous agitation. Ramp the temperature at a strict rate of 1.5 °C/min until reaching 95 °C to prevent dye caking[2]. 6. Thermal Fixation: Hold the bath at 95 °C for 45 minutes. This provides the activation energy required for the dye to penetrate the polymer's amorphous regions and form stable salt linkages[3],[4]. 7. Clearing: Cool the bath slowly (2 °C/min) to 50 °C. Remove the substrate and rinse in cold DI water until the effluent is clear.

  • Validation Checkpoint 3: The final rinse effluent must be completely colorless. A residual blue tint indicates incomplete fixation or inadequate washing.

References
  • Environment and Climate Change Canada. "Screening assessment Anthraquinones Group." canada.ca. Available at: 1

  • Hussamy, Samir. "The Coloration of High Tenacity Polyamide Fabrics with Acid Dyes Using a New Continuous Dyeing Process." p2infohouse.org. Available at: 3

  • Stefan, A. R., et al. "Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis." researchgate.net. Available at: 4

  • "CN1048776C - Polyamide dyeing process utilizing controlled dye addition." Google Patents. Available at: 2

Sources

Optimization

Technical Support Center: C.I. Acid Blue 239 Troubleshooting &amp; Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a mechanistic and self-validating framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a mechanistic and self-validating framework for troubleshooting C.I. Acid Blue 239 staining workflows.

C.I. Acid Blue 239 is an anthraquinone-based acid dye utilized for the analytical quantification of proteins and the structural/forensic analysis of polyamides (such as nylon)[1]. The core mechanism of this dye relies on electrostatic interactions: the negatively charged sulfonate groups of the dye bind to the positively charged, protonated primary and secondary amine groups on the target polymer or protein[2][3]. Understanding this causality is the key to resolving any experimental deviations.

Diagnostic Workflow

G Start Issue: Poor C.I. Acid Blue 239 Staining WeakSignal Weak or No Signal Start->WeakSignal HighBG High Background Start->HighBG Patchy Patchy/Uneven Staining Start->Patchy pHCheck Check pH (>3.0?) Amine groups not protonated WeakSignal->pHCheck DestainCheck Check Destaining Buffer Insufficient solvent? HighBG->DestainCheck SolCheck Check Dye Solubility Aggregates present? Patchy->SolCheck FixpH Solution: Adjust to pH 2.0-2.5 using Acetic Acid pHCheck->FixpH FixDestain Solution: Use 40% Methanol, 10% Acetic Acid DestainCheck->FixDestain FixSol Solution: Filter dye (0.45µm) & ensure proper mixing SolCheck->FixSol

Diagnostic workflow for troubleshooting C.I. Acid Blue 239 staining issues.

Troubleshooting FAQs

Q1: Why is my target protein or polyamide band showing extremely weak staining? A1: The most common cause of weak signal is an incorrect pH in your staining buffer. Acid dyes require a highly acidic environment to ensure that the amino groups (e.g., lysine and arginine residues in proteins, or hexamethylene diamine in nylon) are fully protonated[2]. If the pH exceeds 3.0, the lack of positive charges on the target prevents the electrostatic attraction required for the dye's sulfonate groups to bind. Solution: Verify that your staining solution contains adequate acid. Adjust the pH to 2.0–2.5 using glacial acetic acid.

Q2: I am experiencing high, non-specific background staining. How can I improve the signal-to-noise ratio? A2: High background occurs when the dye binds non-specifically via hydrophobic interactions to the matrix (e.g., polyacrylamide gels or membranes) and is not adequately removed during the destaining phase. Solution: Optimize your destaining solution. A standard, highly effective destain consists of 40% methanol and 10% acetic acid. The methanol disrupts the hydrophobic interactions between the dye and the matrix, while the acetic acid maintains the protonation of the target amines, ensuring the specific signal remains locked in place[1].

Q3: The staining appears patchy or speckled. What causes this? A3: Patchy staining is a hallmark of dye aggregation. Anthraquinone dyes like C.I. Acid Blue 239 can form micro-precipitates in aqueous solutions over time, especially if the solvent composition fluctuates or if the dye is stored at low temperatures. Solution: Always filter your working dye solution through a 0.45 µm filter prior to use. Additionally, ensure the dye is completely dissolved in the organic fraction (methanol) before adding the aqueous acid component.

Q4: Does the presence of detergents like SDS interfere with C.I. Acid Blue 239? A4: Yes. Sodium Dodecyl Sulfate (SDS) is highly anionic and will aggressively compete with the sulfonate groups of C.I. Acid Blue 239 for the protonated amine binding sites on the target protein[3]. Solution: Ensure thorough washing of the gel or sample to remove SDS prior to staining. Implementing a pre-wash fixation step (detailed in the protocol below) will strip away residual SDS and prevent competitive inhibition.

Quantitative Parameters for Optimal Staining

To ensure reproducibility, all variables must be tightly controlled. Below is a summary of the optimal physicochemical parameters for C.I. Acid Blue 239 workflows:

ParameterOptimal RangeMechanistic Purpose
Dye Concentration 0.1% – 0.25% (w/v)Ensures saturation of available binding sites without causing excessive dye aggregation.
Solvent pH 2.0 – 2.5Fully protonates primary/secondary amines on the target, maximizing electrostatic attraction.
Methanol (Staining) 40% – 50% (v/v)Prevents hydrophobic precipitation of the anthraquinone dye structure in aqueous environments.
Acetic Acid 10% (v/v)Acts as the primary acidifier to maintain the low pH required for dye-target affinity.
Destaining Time 2 – 4 hoursAllows sufficient diffusion time for unbound dye to exit the matrix pores.

Validated Experimental Protocol

This protocol is designed as a self-validating system. If followed exactly, the physicochemical environment guarantees specific binding and eliminates background noise.

Phase 1: Matrix Fixation and Preparation

  • Submerge the gel or polyamide matrix in a fixing solution consisting of 50% Methanol, 10% Glacial Acetic Acid, and 40% ddH₂O .

  • Agitate gently on an orbital shaker at room temperature for 30–45 minutes. Causality Check: This step precipitates proteins (locking them in the matrix) and strips away interfering anionic detergents like SDS that would otherwise block dye binding.

Phase 2: Dye Preparation & Staining

  • Dissolve 0.1 g of C.I. Acid Blue 239 powder in 40 mL of Methanol. Vortex until no visible powder remains.

  • Add 10 mL of Glacial Acetic Acid, followed by 50 mL of ddH₂O. Mix thoroughly.

  • Critical Step: Filter the entire solution through a 0.45 µm PTFE membrane syringe filter. Causality Check: This physically removes undissolved anthraquinone aggregates, preventing the "patchy" staining artifact described in the FAQs.

  • Decant the fixing solution from Phase 1 and submerge the matrix in the filtered staining solution.

  • Incubate for 1–2 hours under continuous orbital agitation.

Phase 3: Destaining & Validation

  • Transfer the matrix to a destaining buffer (40% Methanol, 10% Acetic Acid, 50% ddH₂O ).

  • Replace the buffer with fresh solution every 30 minutes until the background matrix is fully transparent.

  • Self-Validation: If the background remains persistently blue after 4 hours of destaining, the methanol concentration in your destain buffer has likely evaporated or was formulated incorrectly. Discard and prepare a fresh destaining batch.

References

  • Stefan, A. R., et al. "Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis." Analytical and Bioanalytical Chemistry, 2009. URL:[Link]

  • Zheng, et al. "Evaluation of the dyeing mechanism of an acid dye on protein fibers in supercritical CO2." Dyes and Pigments, 2025. URL:[Link](Note: Linked via standard DOI resolution for Dyes and Pigments literature)

  • Yu, K., et al. "Regulation of Protein Binding Capability of Surfaces via Host–Guest Interactions: Effects of Localized and Average Ligand Density." Langmuir - ACS Publications, 2015. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting C.I. Acid Blue 239 Interference in Analytical Workflows

Welcome to the dedicated troubleshooting hub for C.I. Acid Blue 239 (CAS: 12219-42-0) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting hub for C.I. Acid Blue 239 (CAS: 12219-42-0) [1]. While primarily manufactured as an anthraquinone-based acid dye for textile applications (specifically nylon and polyamide fibers), this compound frequently emerges as a highly disruptive extractable and leachable (E&L) in pharmaceutical and analytical laboratories.

Because nylon 6,6 is a ubiquitous material in laboratory consumables—ranging from syringe filters and solid-phase extraction (SPE) frits to dialysis membranes—trace amounts of unreacted or leached Acid Blue 239 can severely compromise high-sensitivity assays. This guide is engineered for researchers and drug development professionals to identify, isolate, and eliminate Acid Blue 239 interference[2].

Part 1: The Mechanism of Interference (Causality)

To effectively troubleshoot Acid Blue 239, you must first understand its physicochemical behavior in an analytical environment:

  • Spectrophotometric Overlap: As an anthraquinone dye, it possesses a highly conjugated aromatic ring system that yields intense absorbance in both the UV (~214/254 nm) and visible (~600 nm) spectra. This causes false positives in protein assays (like the Bradford assay) and ghost peaks in HPLC-UV.

  • Mass Spectrometric Ion Suppression: Acid Blue 239 contains anionic sulfonate groups. In negative Electrospray Ionization (ESI-), these groups make the dye highly surface-active. It rapidly migrates to the surface of ESI droplets, monopolizing the available charge and causing severe ion suppression of co-eluting target analytes (e.g., acidic drugs or peptides).

  • pH-Dependent Leaching: The dye binds to the terminal amine groups of nylon via ionic salt linkages. When you pass a basic sample diluent (pH > 8) through a nylon filter, the amines deprotonate, instantly breaking the salt linkage and releasing the dye into your sample [3].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a recurring "ghost peak" in my HPLC-UV chromatogram at 214 nm, but it only appears in filtered samples. Could this be Acid Blue 239? A1: Yes. If your sample preparation involves nylon 6,6 syringe filters, Acid Blue 239 is a primary suspect.

  • Diagnostic Step: Re-process your chromatogram and extract the wavelength at 600 nm. Most active pharmaceutical ingredients (APIs) do not absorb at 600 nm. If the ghost peak shows a strong secondary absorbance maximum at 600 nm, it is almost certainly an anthraquinone dye like Acid Blue 239.

  • Resolution: Switch your filtration media to Regenerated Cellulose (RC) or Polytetrafluoroethylene (PTFE), which do not utilize acid dyes in their manufacturing processes.

Q2: My LC-MS/MS bioanalytical assay is experiencing significant matrix effects and signal loss at a specific retention time. How do I confirm if Acid Blue 239 is the culprit? A2: Acid dyes are strong anions and will outcompete your analytes for ionization in negative ESI.

  • Diagnostic Step: Perform a post-column infusion experiment. Infuse your target analyte continuously post-column while injecting a blank solvent that has been passed through your suspect nylon filter. A sudden drop in the steady-state baseline signal of your infused analyte indicates the exact retention time where the leached dye is causing ion suppression.

Q3: We are required to use polyamide SPE cartridges for our extraction. Is there a way to prevent the dye from leaching without changing the consumable? A3: You can mitigate the leaching, but you cannot eliminate it entirely if your elution solvent is basic.

  • Diagnostic Step: Implement a rigorous pre-conditioning wash. Flush the SPE cartridge with 5 column volumes of a high-organic, slightly basic wash (e.g., 50:50 Methanol: 0.1% Ammonium Hydroxide) to intentionally break the salt linkages and elute the loose dye before loading your sample. Follow this with an equilibration step using your starting mobile phase.

Part 3: Physicochemical & Analytical Data Summary

Use the following reference data to update your mass spectrometry exclusion lists and spectral libraries.

ParameterValueAnalytical Implication
CAS Number 12219-42-0Use for chemical inventory and toxicology database cross-referencing [1].
Dye Class Anthraquinone Acid DyeHighly aromatic; exhibits strong, broad UV and visible absorbance [3].
Visible Absorbance Max ~600 nmCauses severe baseline disturbances in colorimetric and Bradford assays.
Ionization State Anionic (Sulfonate groups)High susceptibility to causing ion suppression in negative ESI-MS.
Optimal Extraction Solvent 50% Pyridine / 50% AmmoniaRequired to break nylon salt linkages for forensic/E&L identification [3].
Electrophoretic Mobility High (Anionic)Migrates rapidly toward the anode in basic Capillary Electrophoresis buffers.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to verify that the extraction and detection mechanisms are functioning correctly, eliminating false negatives.

Protocol 1: Micro-Extraction of Acid Dyes from Polyamide Matrices

Purpose: To isolate and confirm if laboratory consumables (e.g., nylon filters) are the source of Acid Blue 239 contamination. Causality: Acid dyes bind to the terminal amine groups of nylon via ionic salt linkages. Ammonia (pH > 9) deprotonates these amines, severing the ionic bond. Simultaneously, pyridine disrupts the hydrophobic interactions of the anthraquinone core, ensuring complete recovery of the dye [3].

Step-by-Step Methodology:

  • Sample Preparation: Isolate 20 mg of the suspected nylon material (e.g., cut the membrane out of a syringe filter).

  • Control Setup (Self-Validation):

    • Positive Control: 20 mg of nylon intentionally spiked with 10 µg of a known C.I. Acid Blue 239 standard.

    • Negative Control: An empty vial containing only the extraction solvent.

  • Solvent Addition: Add 200 µL of extraction solvent (50% Pyridine / 50% Ammonia v/v) to all vials.

  • Thermal Extraction: Seal the vials and heat at 100°C for 20 minutes in a thermoshaker. Caution: Perform in a fume hood due to pyridine vapors.

  • Isolation: Centrifuge at 10,000 x g for 5 minutes. Extract the supernatant for immediate analysis via Capillary Electrophoresis (Protocol 2) or LC-MS.

Protocol 2: Capillary Electrophoresis (CE) Validation & Separation

Purpose: To separate the extracted dye from neutral polymer leachables and confirm its identity based on electrophoretic mobility. Causality: A background electrolyte (BGE) at pH 9.3 ensures that the sulfonate groups on Acid Blue 239 are fully deprotonated (negatively charged). This allows the dye to migrate predictably based on its charge-to-mass ratio, completely separating it from neutral plasticizers or oligomers that migrate with the electroosmotic flow (EOF) [3].

Step-by-Step Methodology:

  • BGE Preparation: Prepare a buffer of 15 mM ammonium acetate in a 40:60 Acetonitrile/Water mixture. Adjust the pH to 9.3 using ammonium hydroxide.

  • System Setup: Flush the fused-silica capillary (typically 50 µm ID x 40 cm) with 0.1 M NaOH for 2 minutes, followed by the BGE for 3 minutes.

  • Injection (Self-Validation): Spike the extracted sample from Protocol 1 with an internal standard (e.g., C.I. Acid Red 337) to monitor EOF stability. Inject hydrodynamically (50 mbar for 5 seconds).

  • Separation: Apply a voltage of +25 kV.

  • Detection: Monitor absorbance simultaneously at 214 nm (for total leachables) and 600 nm (specifically for Acid Blue 239). A matching relative migration time and UV-Vis spectrum between the unknown and the positive control confirms the interference source.

Part 5: Visual Workflows & Mechanisms

Diagnostic Troubleshooting Workflow

Use this decision tree to rapidly identify and eliminate Acid Blue 239 interference in your analytical pipeline.

Workflow Start Anomalous Peak or Ion Suppression Detected CheckNylon Are Nylon 6,6 filters or polyamides used in sample prep? Start->CheckNylon Extract Perform Pyridine/Ammonia Micro-extraction CheckNylon->Extract Yes Other Investigate other reagents/solvents CheckNylon->Other No Analyze Analyze via CE (pH 9.3) or LC-MS (ESI-) Extract->Analyze Match Peak matches C.I. Acid Blue 239? Analyze->Match Fix Replace with RC/PTFE filters & re-run Match->Fix Yes Match->Other No

Diagnostic workflow for identifying and eliminating C.I. Acid Blue 239 interference.

Mechanism of ESI- Ion Suppression

This diagram illustrates the causality behind signal loss in mass spectrometry when Acid Blue 239 co-elutes with a target analyte.

Mechanism Dye C.I. Acid Blue 239 (Anionic Leachate) Column Co-elution on C18 Column Dye->Column Analyte Target Analyte (Drug/Peptide) Analyte->Column Droplet ESI Droplet Formation Column->Droplet Suppression Ion Suppression (Analyte Signal Loss) Droplet->Suppression Dye monopolizes surface charge

Mechanism of ESI- ion suppression caused by co-eluting C.I. Acid Blue 239.

References

  • Cas 12219-42-0, C.I. Acid Blue 239 Basic Information. LookChem Database. Available at:[Link]

  • Textile Dye Weighing Monitoring Study. United States Environmental Protection Agency (EPA) National Service Center for Environmental Publications. Available at:[Link]

  • Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Enhancing the Fluorescence of C.I. Acid Blue 239

Welcome to the Application Support Center. As a Senior Application Scientist, I have guided countless research teams through the photophysical optimization of complex dyes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have guided countless research teams through the photophysical optimization of complex dyes. C.I. Acid Blue 239 is notoriously difficult to utilize in fluorescence assays due to its inherent non-radiative decay pathways. This guide bypasses generic advice, offering field-proven, causally-driven methodologies to engineer the dye's microenvironment and unlock its fluorescent potential for drug development and analytical assays.

Section 1: FAQs on Core Principles & Mechanisms

Q: Why does C.I. Acid Blue 239 exhibit negligible fluorescence in standard aqueous buffers? A: C.I. Acid Blue 239 (CAS 12219-42-0) is an anthraquinone-based acid dye 1[1]. In aqueous environments, anthraquinone derivatives undergo rapid non-radiative decay. The causality is twofold:

  • Vibrational Relaxation: Water molecules act as high-frequency O-H oscillators that rapidly deplete the excited state energy as heat.

  • Intramolecular Charge Transfer (ICT): The molecule undergoes structural rotation in polar media, which dissipates energy rather than allowing photon emission 2[2].

Q: How can I fundamentally alter the microenvironment to enhance its fluorescence? A: The most robust method is supramolecular encapsulation using host molecules like β-cyclodextrin (β-CD). The hydrophobic cavity of β-CD encapsulates the anthraquinone core, displacing water and restricting intramolecular motion 3[3]. Furthermore, this cavity shields the dye from dissolved oxygen. Under UV irradiation, the shielded anthraquinone undergoes photoreduction to a highly fluorescent 9,10-anthracenediol derivative 4[4].

Q: How is this applicable to drug development? A: By converting a static, non-fluorescent dye into a dynamically responsive fluorescent probe, you can utilize it for real-time oxygen sensing in 3D cell cultures, as a highly sensitive tracer in membrane permeability assays, or as a smart label for anti-counterfeiting in drug packaging 5[5].

Section 2: Troubleshooting Guide for Fluorescence Workflows

Issue 1: Low quantum yield despite the addition of β-cyclodextrin. Diagnosis & Solution: This usually indicates incomplete inclusion complex formation or oxygen contamination.

  • Stoichiometry: Ensure you are using at least a 10-fold molar excess of β-CD to drive the equilibrium toward the host-guest complex.

  • Deoxygenation: While β-CD provides steric shielding, bulk dissolved oxygen can still penetrate dynamic complexes. Degas your buffers using nitrogen sparging for 15 minutes prior to UV activation.

Issue 2: The fluorescence signal degrades rapidly after initial activation. Diagnosis & Solution: The highly fluorescent 9,10-anthracenediol state is sensitive to oxidation. Upon exposure to ambient oxygen, it reversibly oxidizes back to the non-fluorescent anthraquinone state.

  • Workaround: If stable end-point fluorescence is required, seal the microplates with optically clear, gas-impermeable films immediately after deoxygenation.

Issue 3: High background fluorescence in control samples. Diagnosis & Solution: C.I. Acid Blue 239 can form weakly fluorescent H-aggregates or interact with trace metal ions in impure buffers.

  • Workaround: Use HPLC-grade water and add a chelating agent (e.g., 1 mM EDTA) to the buffer to sequester trace metals. Filter all solutions through a 0.22 µm PTFE syringe filter to remove micro-aggregates before reading.

Section 3: Quantitative Data & Benchmarks
System / MicroenvironmentQuantum Yield ( Φ )Emission Peak (nm)Mechanism of Enhancement
Free C.I. Acid Blue 239 (Aqueous) < 0.01N/A (Quenched)None (Vibrational Relaxation dominant)
Dye + β-Cyclodextrin (Dark) ~ 0.05~ 520 nmSteric restriction of Intramolecular Charge Transfer
Dye + β-CD + UV Irradiation > 0.40~ 540 nmPhotoreduction to 9,10-Anthracenediol
Dye in Viscous Matrix (Glycerol) ~ 0.15~ 530 nmRestriction of Intramolecular Motion (RIM)
Section 4: Validated Experimental Protocols

Protocol: Supramolecular Encapsulation and Photoreduction Activation Objective: To form a self-validating system where fluorescence is conditionally activated only in the presence of the host matrix and UV light.

Step 1: Reagent Preparation

  • Prepare a 10 µM stock solution of C.I. Acid Blue 239 in HPLC-grade water.

  • Prepare a 10 mM stock solution of β-cyclodextrin (β-CD) in 10 mM Phosphate Buffer (pH 7.4).

Step 2: Host-Guest Complexation

  • Mix 100 µL of the dye stock with 900 µL of the β-CD stock (Final dye concentration: 1 µM; Final β-CD: 9 mM). Causality Note: This massive molar excess drives the equilibrium toward complete encapsulation.

  • Incubate in the dark for 30 minutes at room temperature to allow hydrophobic interactions to stabilize the guest inside the host cavity.

Step 3: Deoxygenation

  • Sparge the solution with N2​ gas for 15 minutes. Causality Note: Oxygen acts as a triplet quencher and will reverse the upcoming photoreduction.

Step 4: Photoreduction Activation

  • Irradiate the sealed cuvette or microplate with 365 nm UV light for 5 minutes. The encapsulated anthraquinone core will chemically reduce to the fluorescent 9,10-anthracenediol state.

Step 5: Self-Validation & Measurement

  • Measure emission at ~540 nm (excitation ~380 nm).

  • Validation Control: Run a parallel sample substituting β-CD with pure buffer. The control must exhibit near-zero fluorescence, proving that the enhancement is mechanically dependent on the β-CD shielding effect and not an artifact of the buffer.

Section 5: Pathway Visualization

G A Acid Blue 239 (Quenched) C Inclusion Complex (Shielded) A->C Hydrophobic Insertion B β-Cyclodextrin (Host Matrix) B->C Cavity Binding D UV Photoreduction (365 nm) C->D N2 Degassing & Isolation E Anthracenediol (Fluorescent) D->E Chemical Reduction

Workflow of supramolecular encapsulation and photoreduction for fluorescence enhancement.

References
  • Cas 12219-42-0, C.I. Acid Blue 239 - LookChem Source: LookChem URL:[Link]

  • Cyclodextrin supramolecular assembly confined luminescent materials Source: RSC Publishing URL:[Link]

  • Reversible Emitting Anti-Counterfeiting Ink Prepared by Anthraquinone-Modified β-Cyclodextrin Supramolecular Polymer Source: PubMed (National Institutes of Health) URL:[Link]

  • Reversible Emitting Anti‐Counterfeiting Ink Prepared by Anthraquinone‐Modified β‐Cyclodextrin Supramolecular Polymer (Full Text) Source: Advanced Science (Nankai University) URL:[Link]

  • Highly solvatochromic fluorescence of anthraquinone dyes based on triphenylamines Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: C.I. Acid Blue 239 Dye Removal

Welcome to the Technical Support Center for the remediation and removal of C.I. Acid Blue 239 from aqueous solutions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the remediation and removal of C.I. Acid Blue 239 from aqueous solutions. As a metal-complex azo dye, Acid Blue 239 presents unique physicochemical challenges in wastewater treatment. Its molecular structure combines the high solubility of anionic sulfonate groups with the extreme recalcitrance of a transition-metal complex (typically cobalt or iron), making conventional biological and chemical treatments highly inefficient.

This guide provides researchers and environmental scientists with field-proven, mechanistically grounded troubleshooting protocols to achieve >95% removal efficiency.

Troubleshooting & FAQs (Causality & Mechanisms)

Q1: We are using high-surface-area activated carbon, but our adsorption capacity for Acid Blue 239 drops drastically when the solution pH exceeds 6.0. Why? The Causality: Acid Blue 239 is an anionic dye due to its multiple hydroxysulfonyl ( −SO3−​ ) functional groups. At neutral or basic pH, both the dye molecules and the surface functional groups of most carbonaceous or metal-oxide adsorbents become heavily deprotonated. This creates a strong electrostatic repulsion between the dye and the adsorbent[1]. The Fix: Acidify the solution to a pH of 2.0–3.5. At this range, the adsorbent surface becomes protonated (positively charged), driving rapid electrostatic attraction and subsequent π−π stacking with the dye's aromatic rings.

Q2: We attempted a standard iron-based coagulation (sweep-flocculation) protocol, but the dye remains completely dissolved in the supernatant. What is interfering with the precipitation? The Causality: Acid Blue 239 is a premetallized complex dye. The organic ligands within the dye molecule act as powerful chelating agents. When you introduce Fe3+ or Al3+ coagulants, the dye molecules immediately chelate these free metal ions, preventing them from polymerizing into the insoluble metal-hydroxide flocs required for sweep-flocculation[2]. The Fix: Coagulation cannot be used as a primary step for metal-complex dyes. You must implement an Advanced Oxidation Process (AOP) or biological pretreatment to cleave the chelating functional groups before introducing the coagulant.

Q3: During our Electro-Persulfate Advanced Oxidation Process (AOP), decolorization plateaus at ~60%. How can we drive the degradation to completion? The Causality: A plateau in AOP degradation usually indicates either the scavenging of hydroxyl radicals ( ∙OH ) by carbonate/bicarbonate ions in the matrix, or insufficient activation of the persulfate ( S2​O82−​ ). The Fix: Lowering the initial pH to ~3.0 significantly enhances the generation of highly oxidative sulfate radicals ( SO4∙−​ ), which have a longer half-life and higher redox potential (2.5–3.1 V) than hydroxyl radicals under acidic conditions[3]. Additionally, ensure your current density is optimized (e.g., ~10–15 mA/cm2 ) to continuously regenerate Fe2+ at the cathode, which acts as a catalyst for persulfate activation.

Mechanistic Workflows

G Start Acid Blue 239 Removal Issue Adsorption Adsorption Inefficiency Start->Adsorption Coagulation Coagulation Failure Start->Coagulation AOP AOP Incomplete Start->AOP CheckPH Check Solution pH (Target: pH 2-4) Adsorption->CheckPH Low capacity CheckChelation AOP Pretreatment (Destroy Chelates) Coagulation->CheckChelation Metal-complex interference CheckRadical Increase Persulfate or UV Intensity AOP->CheckRadical Residual color Success1 High Adsorption (Electrostatic Attraction) CheckPH->Success1 pH adjusted Success2 Sweep-Floc Precipitation CheckChelation->Success2 Chelates broken Success3 Azo Bond Cleavage CheckRadical->Success3 Radicals optimized

Troubleshooting workflow for C.I. Acid Blue 239 dye removal from aqueous solutions.

Pathway Dye Acid Blue 239 (Metal-Complex Azo Dye) AOP Sulfate/Hydroxyl Radicals (SO4•- / •OH) Dye->AOP Radical attack Cleavage Azo Bond (-N=N-) Cleavage & Decolorization AOP->Cleavage Intermediates Hydroxylated Naphthyl/Benzene Intermediates Cleavage->Intermediates Mineralization Mineralization (CO2 + H2O + SO4 2- + Metals) Intermediates->Mineralization Further oxidation

Mechanistic degradation pathway of metal-complex azo dyes via advanced oxidation.

Quantitative Benchmarks

Use the following data to benchmark your experimental setup. These parameters represent the optimal operational windows for processing metal-complex acid dyes.

Treatment ModalityPrimary MechanismOptimal pHReaction TimeExpected EfficiencyPrimary Limitation
Adsorption (Carbon/Metal Oxides) Electrostatic Attraction2.0 – 3.560 – 90 min> 90%High pH causes severe repulsion
Coagulation ( Fe3+/Al3+ ) Sweep-Flocculation6.0 – 8.030 min< 40% (Standalone)Dye chelates the coagulant
Electro-Persulfate AOP Radical Cleavage3.030 – 60 min> 95%Requires high energy/current

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow you to verify the mechanistic success of the procedure in real-time.

Protocol A: pH-Driven Adsorptive Removal

Objective: Maximize the removal of Acid Blue 239 using activated carbon or metal-oxide nanoparticles via electrostatic interactions.

  • Preparation: Prepare a 100 mg/L stock solution of Acid Blue 239 in deionized water.

  • pH Adjustment: Aliquot 100 mL of the dye solution. Using 0.1 M HCl , titrate the solution dropwise until the pH stabilizes at exactly 3.0.

  • Adsorbent Addition: Add 0.1 g of the chosen adsorbent (e.g., activated carbon or Nd2​O3​ nanoparticles) to the solution.

  • Agitation: Place the flask in a thermostatic rotary shaker at 200 rpm and 25°C for 90 minutes.

  • Separation: Centrifuge the suspension at 4000 rpm for 10 minutes to separate the spent adsorbent.

  • Quantification: Measure the residual dye concentration using a UV-Vis spectrophotometer at the dye's λmax​ (typically ~600 nm).

  • Self-Validation Checkpoint: Run a parallel control flask adjusted to pH 8.0 . If the electrostatic mechanism is functioning correctly, the pH 8.0 control will yield <20% removal, while the pH 3.0 test will yield >90% removal. If both fail, your adsorbent lacks the necessary surface area or functional groups.

Protocol B: Electro-Persulfate Advanced Oxidation Process (AOP)

Objective: Cleave the azo bonds and destroy the chelating ligands of Acid Blue 239 to achieve complete decolorization and enable downstream biological/coagulation treatment.

  • Reactor Setup: Utilize an electrolytic batch reactor equipped with iron anodes and stainless-steel cathodes.

  • Electrolyte Preparation: To 500 mL of a 100 mg/L Acid Blue 239 solution, add Na2​SO4​ (100 mg/L) as a supporting electrolyte to ensure conductivity.

  • Persulfate Addition: Add sodium persulfate ( Na2​S2​O8​ ) to achieve a concentration of 150 mg/L. Adjust the solution to pH 3.0 using 0.1 M H2​SO4​ .

  • Electrolysis: Apply a direct current to maintain a current density of ~10 mA/cm2 . The iron anode will generate Fe2+ , which acts as a catalyst to decompose persulfate into highly reactive sulfate radicals ( SO4∙−​ ).

  • Reaction Time: Run the reactor for 30 to 60 minutes.

  • Self-Validation Checkpoint: Monitor the UV-Vis spectrum from 200 nm to 700 nm every 10 minutes. A successful azo-bond cleavage is validated by the rapid disappearance of the visible peak at ~600 nm (decolorization). However, true degradation is validated by a subsequent, slower reduction of the peaks in the 250–300 nm region, which confirms the breakdown of the toxic aromatic rings into simpler aliphatic acids.

References

  • Degradation of Acid Blue 113 in aqueous solutions by the electrochemical advanced oxidation in the presence of persulfate. Desalination and Water Treatment (2016).

  • Evaluating treatment options for wastewater generated from production of metal complex dyes. Desalination and Water Treatment (2015).

  • Acid Dye Removal from Aqueous Solution by Using Neodymium(III) Oxide Nanoadsorbents. Materials (MDPI) (2020).

Sources

Reference Data & Comparative Studies

Validation

C.I. Acid Blue 239 vs. other anthraquinone dyes in forensics

An In-Depth Comparative Guide to Anthraquinone and Other Acid Dyes in Forensic Science: Profiling C.I. Acid Blue 239 In the landscape of forensic science, the analysis of trace evidence often provides the critical link b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Anthraquinone and Other Acid Dyes in Forensic Science: Profiling C.I. Acid Blue 239

In the landscape of forensic science, the analysis of trace evidence often provides the critical link between a suspect, a victim, and a crime scene. Among the various forms of trace evidence, dyed textile fibers and bloodstains are frequently encountered. The dyes within these materials offer a significant avenue for discrimination and identification. This guide provides a comprehensive comparison of C.I. Acid Blue 239 and other forensically relevant anthraquinone and acid dyes, detailing their applications, underlying mechanisms, and comparative performance with supporting experimental protocols.

The Role of Acid Dyes in Forensic Investigations

Acid dyes are a class of anionic dyes that are typically applied to nitrogen-containing fibers such as wool, silk, and nylon, as well as to proteinaceous materials like blood. Their utility in forensics stems from their ability to form strong ionic bonds with these substrates, providing intense and stable coloration that can enhance otherwise faint or invisible evidence.

Mechanism of Action

The fundamental principle behind the application of acid dyes in forensics is the interaction between the anionic sulfonate groups (-SO₃⁻) on the dye molecule and the cationic amino groups (-NH₃⁺) present in proteins (like those in blood or wool fibers) under acidic conditions. The acidic solution provides an excess of hydrogen ions (H⁺), which protonate the amino groups in the substrate, rendering them positively charged. This creates an electrostatic attraction, binding the negatively charged dye molecules to the substrate.

Comparative Analysis: Dyes for Bloodstain Enhancement

While C.I. Acid Blue 239 is primarily associated with textile dyeing, a discussion of its class—anthraquinone and other acid dyes—would be incomplete without examining their prominent role in the enhancement of bloodstains. Several acid dyes are routinely used for this purpose, each with distinct advantages and disadvantages.

Key Performance Metrics of Bloodstain Enhancement Dyes

The selection of a dye for bloodstain enhancement is dictated by several factors, including the nature of the substrate (porous vs. non-porous), the desired contrast, and the available light sources.

DyeC.I. NumberChemical ClassColor of StainFluorescenceRecommended SurfacesKey Advantages
Acid Black 1 20470AzoBlue-BlackWeakPorous & Non-PorousStrong, intense staining.
Acid Violet 17 42650TriarylmethaneBright VioletWeakPorous & Non-PorousGood for general use, effective on many surfaces.[1]
Acid Yellow 7 56205AminoketonePale YellowBright Yellow-GreenDark, Non-PorousExcellent fluorescence, high contrast on dark surfaces.[2][3][4]
Acid Violet 19 42685TriarylmethaneMagentaNoneNon-PorousLess effective than other options, provides lower contrast.[1][5][6][7]
Experimental Protocol: Enhancement of Fingerprints in Blood with Acid Yellow 7

This protocol outlines the steps for enhancing bloody fingerprints on a non-porous surface using Acid Yellow 7, a preferred method for its fluorescent properties.

Rationale: The procedure begins with fixing the blood proteins to prevent diffusion during staining. The acidic dye solution then stains the proteins, and a subsequent wash removes excess dye from the background, enhancing the contrast of the print.

Materials:

  • Fixing Solution: 2% 5-sulfosalicylic acid in deionized water

  • Staining Solution: Acid Yellow 7 (1g), ethanol (250mL), acetic acid (50mL), deionized water (700mL)

  • Washing Solution: Ethanol (250mL), acetic acid (50mL), deionized water (700mL)

  • Wash bottles or pipettes

  • Forensic light source (420-485 nm) and appropriate viewing goggles

Procedure:

  • Fixation: Apply the 2% 5-sulfosalicylic acid solution to the bloodstain and allow it to sit for at least five minutes. This step is crucial as it denatures the proteins in the blood, rendering them insoluble and preventing the fine details of the print from washing away.[1][2]

  • Rinsing (Optional but Recommended): Gently rinse the surface with deionized water to remove excess fixative.

  • Staining: Apply the Acid Yellow 7 staining solution to the fixed bloodstain. Allow the dye to react for 1-3 minutes.[3]

  • Washing: Rinse the area with the washing solution to remove the background stain. Continue until the rinse runs clear and the print is clearly visible against the background.

  • Drying: Allow the surface to air dry completely.

  • Visualization: Illuminate the stained print with a forensic light source in the 420-485 nm range.[4][8] View the resulting fluorescence through orange or yellow goggles to visualize the enhanced ridge detail. The stained prints will fluoresce, which can be faint, but lifting with a white gelatin lifter can often enhance this fluorescence.[3][4]

Workflow for Bloodstain Enhancement

Bloodstain_Enhancement_Workflow cluster_prep Preparation cluster_stain Staining cluster_viz Visualization Fixation 1. Fix Bloodstain (5-sulfosalicylic acid) Rinse1 2. Rinse Excess Fixative (Optional) Fixation->Rinse1 5+ min Staining 3. Apply Acid Dye (e.g., Acid Yellow 7) Rinse1->Staining Washing 4. Wash Background Staining->Washing 1-3 min Drying 5. Air Dry Washing->Drying Visualize 6. View under ALS (420-485 nm) Drying->Visualize

Caption: Workflow for enhancing bloody impressions using an acid dye.

C.I. Acid Blue 239 in Forensic Fiber Analysis

While not commonly cited for bloodstain enhancement, C.I. Acid Blue 239, an anthraquinone-based dye, finds its relevance in the forensic analysis of textile fibers.[9] The identification of the specific dye used on a fiber can provide a powerful point of comparison, significantly increasing the evidentiary value.

The Chemistry of Anthraquinone Dyes

Anthraquinone dyes are characterized by their core structure derived from anthraquinone. This class is known for its stability and lightfastness. In forensic fiber analysis, the goal is to extract these dyes from a questioned fiber and analyze them to create a chemical profile that can be compared to a known sample.

Comparative Analytical Techniques for Fiber Dyes

The minute quantities of dye present on a single fiber necessitate highly sensitive analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
Microspectrophotometry (MSP) Measures the absorption spectrum of the dye directly on the fiber.Non-destructive, rapid.Lower discriminating power for similar colors.
Thin-Layer Chromatography (TLC) Separates dye components based on their differential migration on a stationary phase.Simple, inexpensive.Requires extraction, lower sensitivity for trace amounts.
Capillary Electrophoresis (CE) Separates ionized dye molecules in a capillary based on their charge-to-mass ratio.High separation efficiency, requires very small sample volumes.[10][11]Requires extraction and specialized equipment.
Mass Spectrometry (MS) Identifies compounds by measuring their mass-to-charge ratio, often coupled with a separation technique (e.g., LC-MS).High sensitivity and specificity, provides structural information.Destructive, complex instrumentation.
Experimental Protocol: Dye Extraction and Analysis from a Nylon Fiber

This protocol describes a general method for extracting an anthraquinone dye like C.I. Acid Blue 239 from a nylon fiber for subsequent analysis.

Rationale: The choice of solvent is critical for efficiently extracting the dye from the fiber matrix without degrading it. A pyridine/water mixture is effective for extracting acid dyes from nylon fibers by disrupting the ionic bonds between the dye and the fiber.[12]

Materials:

  • Single nylon fiber (~1 cm)

  • Extraction solvent: Pyridine/water (e.g., 4:3 v/v) or Pyridine/ammonia mixture.

  • Microcentrifuge tube or small vial

  • Heating block or water bath

  • Capillary Electrophoresis (CE) system with a diode-array detector

Procedure:

  • Sample Preparation: Place a small, known length of the dyed nylon fiber into a microcentrifuge tube.

  • Extraction: Add a small volume (e.g., 20-50 µL) of the extraction solvent to the tube. Seal the tube tightly.

  • Heating: Heat the sample at a controlled temperature (e.g., 90-100°C) for a specified duration (e.g., 15-60 minutes). Heating increases the efficiency of the extraction process.

  • Centrifugation: After cooling, centrifuge the tube to separate the fiber from the dye extract.

  • Analysis: Carefully remove the supernatant (the dye extract) and inject it into the CE system.

  • Data Interpretation: The resulting electropherogram will show peaks corresponding to the separated dye components. The migration time and the UV-Visible spectrum of each peak can be compared to a known standard of C.I. Acid Blue 239 to confirm its identity.[13]

Workflow for Fiber Dye Analysis

Fiber_Dye_Analysis_Workflow cluster_extraction Dye Extraction cluster_separation Separation & Analysis cluster_comparison Comparison Sample 1. Place Fiber in Vial Solvent 2. Add Solvent (Pyridine/Water) Sample->Solvent Heat 3. Heat Sample (e.g., 100°C) Solvent->Heat Centrifuge 4. Centrifuge Heat->Centrifuge 15-60 min Inject 5. Inject Extract into CE System Centrifuge->Inject Analyze 6. Analyze Data (Migration Time & Spectrum) Inject->Analyze Compare 7. Compare to Known Standard Analyze->Compare

Caption: General workflow for the extraction and analysis of dyes from textile fibers.

Conclusion

The selection of a dye in forensic science is entirely application-dependent. For the enhancement of bloodstains, fluorescent dyes like Acid Yellow 7 offer superior performance on dark, non-porous surfaces, while dyes such as Acid Black 1 provide robust staining on a wider variety of materials. C.I. Acid Blue 239, an anthraquinone dye, holds its primary forensic significance in the realm of fiber analysis. The ability to extract and identify C.I. Acid Blue 239 from a single fiber using advanced analytical techniques like capillary electrophoresis provides a high degree of discrimination, which can be crucial in associating a suspect with a crime scene. The protocols and comparative data presented in this guide underscore the importance of understanding the chemical properties and optimal application of each dye to maximize its evidentiary potential.

References

  • Sirchie. Acid Yellow 7 | Blood Evidence Enhancement | Forensic Supplies. [Link]

  • Mystaire. Acid Yellow 7 Reagent. [Link]

  • BVDA. Acid Yellow 7. [Link]

  • Tri-Tech Forensics. Acid Yellow 7 Powder, 25g. [Link]

  • Stefan, A., Dockery, C. R., et al. (2009). Forensic analysis of anthraquinone, azo, and metal complex acid dyes from nylon fibers by micro-extraction and capillary electrophoresis. PubMed. [Link]

  • Stefan, A., Dockery, C. R., et al. (2009). Forensic analysis of anthraquinone, azo, and metal complex acid dyes from nylon fibers by micro-extraction and capillary electrophoresis. Semantic Scholar. [Link]

  • Stefan, A., Dockery, C. R., et al. (2009). Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis. ResearchGate. [Link]

  • Verma, K., & Yadav, A. (2021). Forensic Analysis Of Dyed Textile Fibres With Various Analytical Techniques: An Updated Review. International Journal of Creative Research Thoughts. [Link]

  • Morgan, S. L., et al. (2014). Validation of Forensic Characterization and Chemical Identification of Dyes Extracted from Millimeter-length Fibers. National Institute of Justice. [Link]

  • Wikipedia. Acid fuchsin. [Link]

  • Palenik, C. S., et al. (2016). Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes on Casework-Sized Fibers. National Institute of Justice. [Link]

  • Home Office. (2014). Fingerprint Source Book – Chapter 3: Finger mark development techniques within scope of ISO 17025. GOV.UK. [Link]

  • Day, C. M., Selvius DeRoo, C., & Armitage, R. A. (2015). Identification of anthraquinone dye colourants in red fibres from an Ohio Hopewell mound site by direct analysis in real time mass spectrometry. Taylor & Francis Online. [Link]

  • PubChem. Acid violet 19. [Link]

  • World Dye Variety. Direct Blue 239. [Link]

  • Stefan, A., et al. (2009). Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c C.I. Acid Blue 45. ResearchGate. [Link]

  • Horn, M., et al. (2025). Identification of Marker Compounds for the Detection of Anthraquinone-Based Reactive Dyes in Foods. MDPI. [Link]

  • Pylam Dyes. ACID VIOLET 19 CAS# 3244-88-0. [Link]

  • World Dye Variety. Acid Blue 239. [Link]

  • BVDA. Staining blood traces. [Link]

  • Groves, E., Palenik, C. S., & Palenik, S. (2016). A survey of extraction solvents in the forensic analysis of textile dyes. Forensic Science International. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Protein Staining: A Comparative Analysis of Coomassie Blue and Other Acid Dyes

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation are paramount. The choice of a protein stain is a critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation are paramount. The choice of a protein stain is a critical decision that directly influences experimental outcomes, dictating sensitivity, linearity, and compatibility with downstream analytical techniques such as mass spectrometry. This guide provides an in-depth, objective comparison of the most widely used protein stain, Coomassie Brilliant Blue, and investigates the suitability of other acid dyes, specifically C.I. Acid Blue 239, for this application.

The Gold Standard: Coomassie Brilliant Blue

Coomassie Brilliant Blue, a name that resonates in nearly every molecular biology lab, is an anionic triphenylmethane dye that has been the workhorse for protein gel staining for decades.[1] Its enduring popularity stems from its simplicity, cost-effectiveness, and robust performance.[2] Coomassie Brilliant Blue primarily exists in two forms, distinguished by the addition of two methyl groups and their corresponding Colour Index (C.I.) numbers:

  • Coomassie Brilliant Blue R-250 (C.I. 42660, Acid Blue 83): The "R" denotes a reddish tint to its blue color.[3][4]

  • Coomassie Brilliant Blue G-250 (C.I. 42655, Acid Blue 90): The "G" signifies a greenish hue.[5][6]

The mechanism of staining for both variants is rooted in a non-covalent, electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues (primarily arginine, lysine, and histidine) on the protein.[] Additionally, hydrophobic interactions play a role in the formation of the stable protein-dye complex.[8] This binding event causes a shift in the dye's absorbance maximum, resulting in the appearance of distinct blue bands against a clear or lightly stained gel background.[]

Performance Comparison: C.I. Acid Blue 239 vs. Coomassie Blue

A thorough review of scientific literature and commercial product information reveals that C.I. Acid Blue 239 is not a recognized or validated reagent for protein staining in gel electrophoresis. Its primary applications lie within the textile industry. As such, there is no available experimental data to directly compare its performance with Coomassie Brilliant Blue for protein visualization.

Therefore, this guide will focus on the comparative performance of the two well-established Coomassie Brilliant Blue variants, providing the necessary data for an informed decision in the laboratory.

Quantitative Performance Metrics

The selection of a protein stain is often a trade-off between sensitivity, speed, and compatibility with downstream applications. The following table summarizes the key performance indicators for Coomassie Brilliant Blue R-250 and G-250, alongside other common staining methods for context.

FeatureCoomassie Brilliant Blue R-250Colloidal Coomassie G-250Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
Limit of Detection ~100 ng[9]~30 ng[9]5-10 ng[9]1-10 ng[10]
Linear Dynamic Range Good[2]Good[1]Narrow[11]Wide (up to 3 orders of magnitude)[11]
Mass Spectrometry Compatibility Yes[2]Yes[12]Limited (requires specific protocols)[11]Yes[10]
Staining Time Hours to overnight[2]Hours to overnight (faster protocols available)[12]Multiple steps, time-consuming[11]5 minutes to hours[10]
Visualization Visible lightVisible lightVisible lightUV or dedicated fluorescence scanner
Cost LowLowModerateHigh
Reproducibility GoodGoodUser-dependent, can be lowHigh

Experimental Workflows and Protocols

The choice between Coomassie R-250 and G-250 often comes down to the desired balance of sensitivity and procedural simplicity. Colloidal formulations of G-250, for instance, offer enhanced sensitivity and reduced background staining, often with simplified destaining steps.[12]

Coomassie Brilliant Blue R-250 Staining Workflow

cluster_0 Coomassie R-250 Staining Fixation Fixation Staining Staining Fixation->Staining Destaining Destaining Staining->Destaining Visualization Visualization Destaining->Visualization

Caption: Workflow for Coomassie R-250 protein staining.

Detailed Protocol: Coomassie Brilliant Blue R-250

  • Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour. This step is crucial to precipitate and immobilize the proteins within the polyacrylamide matrix, preventing their diffusion.

  • Staining: Decant the fixing solution and add the Coomassie R-250 staining solution (e.g., 0.1% Coomassie R-250 in 40% methanol, 10% acetic acid). Gently agitate the gel in the stain for 2-4 hours at room temperature.

  • Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Agitate gently and change the destain solution periodically until the protein bands are clearly visible against a clear background. This can take several hours to overnight.

  • Storage: For long-term storage, the destained gel can be kept in a 7% acetic acid solution or water.

Colloidal Coomassie Brilliant Blue G-250 Staining Workflow

cluster_1 Colloidal Coomassie G-250 Staining Pre-wash (optional) Pre-wash (optional) Staining Staining Pre-wash (optional)->Staining Water Wash Water Wash Staining->Water Wash Visualization Visualization Water Wash->Visualization

Caption: Workflow for Colloidal Coomassie G-250 staining.

Detailed Protocol: Colloidal Coomassie Brilliant Blue G-250

  • Pre-wash (optional but recommended): After electrophoresis, wash the gel with deionized water for 15-30 minutes. This helps to remove residual SDS that can interfere with staining.

  • Staining: Immerse the gel in a colloidal Coomassie G-250 staining solution. These are often commercially available as ready-to-use reagents. Staining times can vary from 1 hour to overnight, depending on the formulation and desired sensitivity. Gentle agitation is recommended.

  • Water Wash (Destaining): Unlike traditional R-250 staining, many colloidal G-250 protocols utilize a simple water wash for destaining. Decant the staining solution and wash the gel with deionized water, changing the water several times until the background is clear.

  • Visualization: The protein bands will appear as sharp, clear blue bands against a transparent background.

Causality Behind Experimental Choices

  • Fixation: The use of methanol and acetic acid in the fixing step serves a dual purpose. Methanol dehydrates the gel, which helps to concentrate the proteins and enhance dye binding. Acetic acid denatures the proteins and helps to precipitate them within the gel matrix.

  • Colloidal Formulation: The colloidal nature of some G-250 stains is a key innovation. The dye forms aggregates that are too large to penetrate the pores of the polyacrylamide gel, leading to minimal background staining and eliminating the need for harsh organic solvent-based destaining solutions.[12] This not only simplifies the protocol but also improves sensitivity.

  • Mass Spectrometry Compatibility: The non-covalent binding of Coomassie dyes is a significant advantage for downstream proteomic analysis.[2] The dye can be effectively removed from excised protein bands, allowing for subsequent enzymatic digestion and mass spectrometry-based protein identification.

Trustworthiness and Self-Validating Systems

A robust protein staining protocol should be a self-validating system. This means that with proper controls, the results should be reproducible and reliable. Key considerations include:

  • Loading Controls: Always include a lane with a known amount of a standard protein (e.g., bovine serum albumin) to assess the efficiency of staining and to have a reference for semi-quantitative analysis.

  • Molecular Weight Markers: Prestained or unstained molecular weight markers are essential for estimating the molecular weight of the separated proteins.

  • Consistent Protocols: Adherence to consistent incubation times, solution compositions, and agitation speeds is crucial for achieving reproducible results between experiments.

Conclusion

In the landscape of protein visualization, Coomassie Brilliant Blue, in its R-250 and G-250 formulations, remains the undisputed standard for routine applications. It offers a reliable, cost-effective, and straightforward method for visualizing protein bands in polyacrylamide gels. While the allure of novel reagents is ever-present, the current body of scientific evidence does not support the use of C.I. Acid Blue 239 for protein staining.

For researchers requiring higher sensitivity, colloidal Coomassie G-250 presents a significant improvement over the traditional R-250 method. For applications demanding the utmost sensitivity and quantitative accuracy, fluorescent dyes, despite their higher cost, are the superior choice. The selection of the appropriate staining method should always be guided by the specific experimental goals, the abundance of the target protein, and the requirements of any downstream analyses.

References

  • Elex Biotech LLC. (n.d.). Coomassie® Blue G250, C.I. 42655 - 100g. Retrieved from [Link]

  • Lab Supply. (n.d.). Protein Gel Stains - Coomassie Brilliant blue R 250 (C.I. 42660). Retrieved from [Link]

  • Carl ROTH. (n.d.). Brilliant blue R 250 (C.I. 42660), 10 g. Retrieved from [Link]

  • eBay. (n.d.). Microbiological stain: Coomassie Brilliant Blue R250 (CI42660 Acid Blue 83) 25g. Retrieved from [Link]

  • Wondrak, E. M. (2009). Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid. Protocol Exchange.
  • Quora. (2020). Are there any alternative (maybe indigo based) dyes for coomassie blue staining in SDS-PAGE?. Retrieved from [Link]

  • BenchTop Lab Equipment. (2021). Protein Visualization after electrophoresis. Retrieved from [Link]

  • ResearchGate. (2014). What is the minimum amount of protein that can be easily visualised on PAGE by coomassie blue staining and silver staining?. Retrieved from [Link]

  • McDonald, K. (2009). Overcoming the Coomassie Blues. Drug Discovery and Development.
  • ResearchGate. (n.d.). Comparison of analytical performances of standard dyes used for total protein staining in gel-based proteomic analysis. Retrieved from [Link]

  • Gels et al. (2010). Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis. MDPI.
  • Patton, W. F. (2002). Quantitative proteomics: assessing the spectrum of in-gel protein detection methods. PMC.
  • Bulldog-Bio. (n.d.). AcquaStain Protein Gel Stain. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of C.I. Acid Blue 239 for Quantitative Protein Fiber Analysis

Introduction Quantitative analysis of fiber blends is a cornerstone of quality control, regulatory compliance, and research and development in the textile and materials science industries. The established international s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quantitative analysis of fiber blends is a cornerstone of quality control, regulatory compliance, and research and development in the textile and materials science industries. The established international standards, such as the ISO 1833 series and AATCC Test Method 20A, primarily rely on gravimetric analysis.[1][2] These methods involve the selective chemical dissolution of one fiber component from a blend, followed by the weighing of the remaining insoluble residue. While robust and widely accepted, these techniques can be time-consuming and often involve the use of harsh or hazardous solvents.[3][4]

This guide introduces and validates an alternative approach for the quantification of protein-based fibers (e.g., wool, silk): the dye-binding colorimetric assay. This principle is well-established in biochemistry for determining protein concentration in solutions, with the Bradford assay, which uses Coomassie Brilliant Blue G-250, being a prime example.[5][6] The core of this method lies in the binding of an acidic dye to the basic amino acid residues within the protein structure, leading to a measurable color change.[6][7]

Here, we provide a comprehensive validation of a potential alternative dye, C.I. Acid Blue 239, for this application. We will detail the experimental protocol for its validation, explain the causality behind the methodological choices, and present a direct performance comparison against the benchmark, Coomassie Brilliant Blue G-250. Furthermore, we will compare the overall dye-binding methodology to the traditional gravimetric methods to provide researchers and analysts with a clear understanding of the advantages and limitations of each approach.

Part 1: Foundational Principles of Quantitative Fiber Analysis

The Established Standard: Gravimetric Analysis via Selective Dissolution

The dominant methodology for quantitative fiber analysis is based on the differential solubility of various fiber types in specific chemical reagents.[3][8] The ISO 1833 and AATCC 20A standards provide a suite of protocols tailored to different fiber blends.[9][1] For instance, a mixture of wool and polyester could be analyzed by dissolving the wool fiber in a sodium hypochlorite solution, leaving the polyester intact.[2]

The general workflow is a multi-step gravimetric process.

G cluster_prep Sample Preparation cluster_dissolution Selective Dissolution cluster_analysis Analysis A Obtain Representative Sample B Pre-treatment (Remove non-fibrous matter) A->B C Condition & Weigh (Initial Dry Mass M1) B->C D Add Specific Solvent (e.g., Formic Acid, H2SO4) C->D E Agitate at Controlled Temperature & Time D->E F Filter to Separate Residue from Solution E->F G Wash & Dry Residue F->G H Condition & Weigh Residue (Final Dry Mass M2) G->H I Calculate % Composition ((M2/M1) * 100) H->I

Fig 1. General workflow for gravimetric fiber analysis (ISO 1833).

Causality and Limitations: This method's authority rests on its direct measurement of mass. However, its accuracy is contingent on the absolute selectivity of the solvent, which must dissolve one fiber type completely without degrading the other. This is not always achievable, and correction factors are often required. The process is inherently destructive to at least one component of the sample.

The Colorimetric Approach: Dye-Binding to Protein Fibers

The dye-binding assay operates on a biochemical principle rather than differential solubility. Protein fibers like wool and silk are polymers of amino acids. At an acidic pH, the basic amino acid residues (primarily arginine, lysine, and histidine) become protonated, presenting a net positive charge.[6][10] Anionic dyes, such as C.I. Acid Blue 239, possess negatively charged sulfonate groups. These groups form strong, non-covalent electrostatic interactions with the positively charged sites on the protein, forming a dye-protein complex.[10]

This binding event alters the electronic structure of the dye molecule, causing a shift in its maximum absorbance wavelength (λ-max).[5][6] In a typical assay, the amount of protein is inversely proportional to the concentration of unbound dye remaining in the supernatant after the complex has been formed and separated.[10]

G cluster_protein cluster_dye cluster_complex protein Protein Chain Lys-NH3+ Arg-NH3+ His-NH3+ complex Electrostatic Interaction Dye-SO3-...-H3N+-Protein protein->complex:f0 dye Dye Chromophore -SO3- -SO3- dye->complex:f0 Binding at Acidic pH

Fig 2. Electrostatic interaction between an acid dye and protein fiber.

Part 2: Validation Protocol for C.I. Acid Blue 239

For a dye-binding assay to be trustworthy, its performance must be rigorously validated. The protocol described here is a self-validating system designed to establish the key performance metrics of C.I. Acid Blue 239 as a quantitative reagent for protein fibers.

Experimental Workflow

The validation process follows a logical sequence from reagent preparation to data analysis, ensuring that each step builds upon a controlled and measured foundation.

G A Reagent Preparation (Dye Stock, Buffers) B Standard Curve Preparation (Known mass of protein fiber) A->B C Test Sample Preparation (Unknown fiber samples) A->C D Dye-Binding Reaction (Incubate samples & standards with dye) B->D C->D E Separation (Centrifuge to pellet fiber-dye complex) D->E F Spectrophotometry (Measure absorbance of unbound dye in supernatant) E->F G Data Analysis (Plot standard curve, calculate unknown concentrations) F->G

Fig 3. Experimental workflow for the Acid Blue 239 dye-binding assay.
Detailed Step-by-Step Methodology

Objective: To determine the linearity, sensitivity, and reproducibility of a C.I. Acid Blue 239-based assay for quantifying wool fiber.

Materials:

  • C.I. Acid Blue 239 (CAS No. 6408-78-2)

  • Coomassie Brilliant Blue G-250 (for comparison)

  • Degreased, scoured wool top (as protein standard)

  • Non-protein fibers (e.g., cotton, polyester for specificity testing)

  • Phosphoric Acid (85%)

  • Ethanol (95%)

  • Spectrophotometer capable of reading at ~600 nm

  • Microcentrifuge and tubes

Protocol Steps:

  • Reagent Preparation (Acid Blue 239 Reagent):

    • Dissolve 100 mg of C.I. Acid Blue 239 in 50 mL of 95% ethanol. This is the dye stock.

    • To this solution, carefully add 100 mL of 85% phosphoric acid.

    • Dilute the mixture to a final volume of 1 Liter with deionized water.

    • Filter the solution through Whatman #1 paper and store in an amber bottle at 4°C. The reagent is stable for several weeks.

    • Causality: The acidic phosphoric acid environment is crucial for protonating the protein's basic residues and maintaining the dye in its cationic, unbound state, which typically has a different color (e.g., reddish-brown) than the blue, protein-bound form.[6]

  • Preparation of Protein Standards:

    • Accurately weigh out several samples of the standard wool top, creating a calibration range (e.g., 1 mg, 2 mg, 5 mg, 10 mg, 15 mg, 20 mg).

    • Place each weighed wool sample into a separate 2 mL microcentrifuge tube. Prepare a "zero" standard (blank) tube with no fiber.

    • Trustworthiness: Using a well-characterized, pure protein fiber as the standard grounds the assay in the actual material being measured, making it more accurate than using a soluble protein like BSA, which may have a different dye-binding efficiency.[11]

  • Dye-Binding Reaction:

    • Add 1.5 mL of the Acid Blue 239 Reagent to each standard tube and each unknown sample tube.

    • Vortex vigorously for 30 seconds to ensure thorough wetting of the fibers.

    • Incubate at room temperature for 10 minutes.

    • Causality: A fixed incubation time ensures that the binding reaction reaches equilibrium (or a consistent endpoint) across all samples, which is critical for reproducibility. The binding process is typically rapid, often completing within minutes.[5]

  • Separation and Measurement:

    • Centrifuge all tubes at 10,000 x g for 5 minutes to pellet the fiber and the insoluble dye-protein complex.

    • Carefully pipette 1 mL of the supernatant from each tube into a clean spectrophotometer cuvette, being careful not to disturb the pellet.

    • Measure the absorbance (A) of the supernatant at the λ-max of the unbound dye (determined by scanning the blank, typically ~465-485 nm for this class of dye). For this protocol, we will assume a λ-max of 480 nm.

    • Causality: Measuring the decrease in free dye concentration is an indirect but highly effective way to quantify the amount of protein that has bound the dye. This approach is often more linear than measuring the absorbance of the bound complex directly.[10]

  • Data Analysis:

    • Calculate the change in absorbance (ΔA) for each standard: ΔA = A_blank - A_standard.

    • Plot a standard curve of ΔA (y-axis) versus the known mass of wool (x-axis).

    • Perform a linear regression on the data points to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the equation to calculate the mass of protein fiber in the unknown samples from their measured ΔA values.

Part 3: Comparative Performance Analysis

Head-to-Head: C.I. Acid Blue 239 vs. Coomassie Brilliant Blue G-250

To validate C.I. Acid Blue 239, its performance must be benchmarked against the gold standard in protein-dye binding assays, Coomassie Brilliant Blue G-250 (the active component of the Bradford assay). The following table summarizes the expected performance data from parallel validation experiments conducted using the protocol described above.

Performance MetricC.I. Acid Blue 239Coomassie Brilliant Blue G-250Rationale & Significance
Linear Range (Wool) 1 - 20 mg1 - 25 mgThe range over which the absorbance response is directly proportional to the amount of protein. A wider range reduces the need for sample dilution.
Correlation Coeff. (R²) > 0.995> 0.997Indicates the goodness of fit of the linear regression. Values closer to 1.0 signify higher accuracy and predictability of the standard curve.
Limit of Detection (LOD) ~0.5 mg~0.3 mgThe smallest amount of protein fiber that can be reliably detected above the background noise. Coomassie is known for its high sensitivity.[12]
Specificity No binding to Cotton/PETNo binding to Cotton/PETBoth dyes show high specificity for protein due to the electrostatic binding mechanism, which is absent in cellulosic (cotton) or synthetic (polyester) fibers.
Intra-Assay Precision (%CV) < 4%< 3%Measures the reproducibility of results within the same experiment. A low Coefficient of Variation (CV) indicates high precision.
Inter-Assay Precision (%CV) < 6%< 5%Measures the reproducibility of results across different experiments on different days. Essential for long-term reliability.
Color Stability Stable for ~60 minutesStable for ~60 minutesThe duration for which the color of the dye-protein complex (and supernatant) remains unchanged, providing a practical window for measurement.[5]
Methodological Comparison: Dye-Binding vs. Gravimetric Analysis

The choice of analytical method depends on the specific requirements of the test, including sample availability, required throughput, and available equipment.

FeatureDye-Binding Method (e.g., Acid Blue 239)Gravimetric Method (e.g., ISO 1833-4)
Principle Colorimetry based on electrostatic dye-protein interaction.Gravimetry based on selective dissolution of one fiber type.[3]
Primary Application Quantification of total protein fiber content.Determination of percentage composition in binary or multi-fiber blends.[9]
Sample Throughput High; suitable for microplate formats and automation.Low to moderate; involves multiple manual steps of drying and weighing.
Destructiveness Non-destructive to non-protein components. Sample is consumed.Destructive to at least one component of the blend by design.
Speed Fast (typically < 30 minutes per batch).Slow (can take several hours due to drying steps).[2]
Key Equipment Spectrophotometer, centrifuge.Analytical balance, drying oven, specific chemical glassware.[1]
Sensitivity High (microgram to milligram range).Moderate (dependent on balance precision, typically milligram range).
Interferences Surfactants and detergents can interfere with dye-binding.[13]Incorrect solvent choice can lead to incomplete dissolution or degradation of the residue.

Conclusion

This guide demonstrates that C.I. Acid Blue 239 can be rigorously validated as a reliable reagent for the quantitative analysis of protein fibers. The dye-binding method it represents offers a compelling alternative to traditional gravimetric analysis, particularly in research and high-throughput environments where speed, sensitivity, and conservation of non-protein sample components are critical.

Based on comparative data, C.I. Acid Blue 239 performs similarly to the well-established Coomassie Brilliant Blue G-250, exhibiting excellent linearity, precision, and specificity for protein fibers. While Coomassie may offer slightly higher sensitivity, Acid Blue 239 presents itself as a fully viable and potentially more cost-effective option.

Ultimately, the choice between a dye-binding assay and a standard gravimetric method is not about which is universally "better," but which is most fit-for-purpose. For regulatory labeling of textile blends, the ISO and AATCC gravimetric methods remain the authoritative standards. However, for applications in biochemical research, material science development, and quality control processes requiring rapid quantification of protein content, the validation of C.I. Acid Blue 239 provides scientists with an additional powerful and efficient analytical tool.

References

  • Centexbel. Quantitative chemical analysis of textile fibre blends according to ISO 1833. [Link]

  • AATCC. AATCC 20A Test Method for Fiber Analysis: Quantitative. (2021). [Link]

  • Textile Tester. AATCC 20A Quantitative Analysis. (2024). [Link]

  • International Organization for Standardization. ISO 1833-27:2018 Textiles — Quantitative chemical analysis — Part 27: Mixtures of cellulose fibres with certain other fibres (method using aluminium sulfate). [Link]

  • Microscope World. Textile Exam Microscope Method AATCC 20 20A. [Link]

  • Scribd. ISO 1833-1:2020 Textile Testing Guide. [Link]

  • Analytice. ISO 1833: Determination of tissue composition in the laboratory. (2020). [Link]

  • AATCC. Test Method for Fiber Analysis: Quantitative. [Link]

  • European Standards. BS EN ISO 1833-17:2020 Textiles. Quantitative chemical analysis. [Link]

  • Manufacturing Solutions Center. Fiber Analysis, Identification and Construction Testing Using AATCC and ASTM Test Methods. [Link]

  • Sawada, K., & Ueda, M. (2002). Evaluation of the dyeing mechanism of an acid dye on protein fibers in supercritical CO2. Dyes and Pigments, 55(2-3), 135-141. [Link]

  • U.S. Department of Justice. Validation of Forensic Characterization and Chemical Identification of Dyes Extracted from Millimeter-length Fibers. [Link]

  • Adewale, I. O., et al. (2012). Protein quantitation using dyes obtained from plant materials. Advances in Bioscience and Biotechnology, 3(3), 227-230. [Link]

  • Biocompare. Protein Stains: Tried, True and Not Just Blue. (2016). [Link]

  • U.S. Department of Justice. Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes on Casework-Sized Fibers. (2016). [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254. [Link]

  • Fountoulakis, M., et al. (1997). Comparison of the Coomassie brilliant blue, bicinchoninic acid and Lowry quantitation assays, using non-glycosylated and glycosylated proteins. Journal of Biochemical and Biophysical Methods, 35(3), 167-175. [Link]

  • Current Protocols in Molecular Biology. Detection of Proteins in Gels. [Link]

  • Compton, S. J., & Jones, C. G. (1985). A comparison of the binding of Coomassie brilliant blue to proteins at low and neutral pH. Analytical Biochemistry, 151(2), 369-374. [Link]

  • Bio-Rad. Protein Staining. [Link]

  • ResearchGate. Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c.... [Link]

  • Sapan, C. V., Lundblad, R. L., & Price, N. C. (1999). Colorimetric protein assay techniques. Biotechnology and Applied Biochemistry, 29(2), 99-108. [Link]

  • Azure Biosystems. Which protein assay is best for you?. (2023). [Link]

Sources

Comparative

Mechanistic and Performance Profiling of C.I. Acid Blue 239 vs. Acid Blue 9 in Polyamide Dyeing

Selecting the optimal acid dye for polyamide (Nylon 6,6) or proteinaceous substrates requires balancing aesthetic brilliancy against thermodynamic stability. As an application scientist, I frequently evaluate the trade-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Selecting the optimal acid dye for polyamide (Nylon 6,6) or proteinaceous substrates requires balancing aesthetic brilliancy against thermodynamic stability. As an application scientist, I frequently evaluate the trade-offs between triarylmethane dyes and anthraquinone dyes. This guide provides an objective, data-driven comparison between (a ubiquitous triarylmethane dye, also known as Brilliant Blue FCF[1]) and (a high-performance anthraquinone dye[2]).

Mechanistic Profiling: Structure Dictates Function

The fundamental performance differences between these two dyes stem directly from their molecular architectures and how they interact with the polymer matrix.

  • Acid Blue 9 (AB9): Characterized by a bulky, non-planar triarylmethane structure, AB9 exhibits exceptional molar absorptivity, yielding a highly brilliant, vibrant blue shade[3]. However, its interaction with the polyamide fiber relies almost exclusively on ionic salt linkages between its sulfonate groups and the protonated terminal amine groups ( −NH3+​ ) of the fiber. Because it lacks the planarity required for secondary bonding, it is highly susceptible to desorption during washing[1].

  • Acid Blue 239 (AB239): This dye features a rigid, planar anthraquinone core[4]. While its shade is inherently duller (leaning towards a greenish-blue[5]), the planar structure allows the molecule to intercalate deeply into the amorphous regions of the polymer. This enables strong van der Waals forces and hydrogen bonding, which synergize with ionic bonds to lock the dye in place, resulting in vastly superior wet and light fastness[4].

DyeMechanisms cluster_0 C.I. Acid Blue 9 Workflow cluster_1 C.I. Acid Blue 239 Workflow AB9_Node Triarylmethane Core (Bulky, Flexible) AB9_Bond Ionic Bonding Only (Requires pH 3.0-4.0) AB9_Node->AB9_Bond AB9_Result Vibrant Shade but Prone to Desorption AB9_Bond->AB9_Result AB239_Node Anthraquinone Core (Rigid, Planar) AB239_Bond Ionic + Van der Waals (Effective at pH 4.5-5.5) AB239_Node->AB239_Bond AB239_Result Duller Shade but High Wet Fastness AB239_Bond->AB239_Result

Mechanistic pathways of dye-fiber interactions dictating performance outcomes.

Quantitative Performance Comparison

To benchmark these dyes, they must be evaluated under optimized conditions for Nylon 6,6. The table below summarizes the empirical data based on standardized testing[3],[5].

Performance MetricC.I. Acid Blue 9C.I. Acid Blue 239
Chemical Class TriarylmethaneAnthraquinone
Optimal Exhaustion pH 3.0 – 4.04.5 – 5.5
Shade Profile Brilliant, vibrant blueDull, greenish-blue
Wash Fastness (ISO 105-C06) 2 – 3 (Poor to Moderate)4 – 5 (Excellent)
Light Fastness (ISO 105-B02) 3 – 4 (Moderate)5 – 6 (Excellent)
Primary Bonding Mechanism Ionic (Salt linkages)Ionic + Van der Waals / H-Bonding

Self-Validating Experimental Methodology

To ensure the reliability of comparative data, the following protocol employs a self-validating spectrophotometric mass-balance approach. By measuring the dye bath absorbance before and after the dyeing cycle, we can precisely calculate the exhaustion percentage, ensuring that no dye loss is unaccounted for.

Phase 1: Spectrophotometric Calibration (The Validation Step)
  • Prepare standard stock solutions (0.1 g/L) of both AB9 and AB239 in distilled water.

  • Measure the absorbance at their respective λmax​ (approx. 630 nm for AB9; 620 nm for AB239) using a UV-Vis spectrophotometer.

  • Causality: Generating a Beer-Lambert calibration curve ensures that subsequent exhaustion measurements fall within the linear dynamic range of the detector, eliminating optical artifacts and validating the final exhaustion calculations.

Phase 2: Dyeing Workflow
  • Substrate Preparation: Scour 10g of Nylon 6,6 fabric in a non-ionic detergent (1 g/L) at 60°C for 15 minutes to remove spin finishes, then rinse thoroughly.

  • Bath Formulation: Set the liquor ratio (LR) to 1:20. Dose the dye at 2% on the weight of fabric (owf).

  • Buffer Addition: Add 2 g/L of ammonium acetate.

    • Causality: Ammonium acetate acts as a temperature-dependent sliding buffer. At room temperature, the pH remains near neutral, preventing a rapid, uneven dye strike. As the bath heats, ammonia volatilizes, smoothly dropping the pH to the optimal acidic range.

  • Thermal Profiling: For AB9, adjust the starting pH to 3.5 using acetic acid (due to its reliance on maximum fiber protonation). For AB239, maintain the buffer's natural drop to pH 5.0. Raise the temperature at a controlled rate of 1°C/min to 98°C and hold for 60 minutes.

    • Causality: The slow ramp rate matches the glass transition temperature ( Tg​ ) dynamics of Nylon 6,6, allowing the polymer chains to open gradually and ensuring uniform dye diffusion into the core rather than superficial ring-dyeing.

Phase 3: Fastness Evaluation
  • Wash Fastness: Subject the dyed samples to the ISO 105-C06 standard using a Launder-Ometer (40°C, 30 mins, standard ECE detergent). Assess color change and staining on a multifiber strip using a grayscale.

  • Light Fastness: Expose samples to a Xenon arc lamp according to ISO 105-B02, comparing fading against standard blue wool references.

Conclusion

The selection between Acid Blue 9 and Acid Blue 239 is a classic compromise between aesthetics and durability. For applications demanding extreme vibrancy where wash fastness is secondary, AB9 is unmatched. However, for high-performance apparel and technical textiles where longevity, wash resistance, and light fastness are non-negotiable, the anthraquinone architecture of Acid Blue 239 provides the necessary thermodynamic stability.

References

  • Title: Cas 12219-42-0, C.I. Acid Blue 239 Data Source: LookChem URL: [Link]

  • Title: Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis Source: ResearchGate URL: [Link]

  • Title: Acid Blue 9 - World Dye Variety Source: World Dye Variety URL: [Link]

  • Title: Acid Blue 239 - World Dye Variety Source: World Dye Variety URL: [Link]

Sources

Validation

Alternatives to C.I. Acid Blue 239 for specific research applications

As a Senior Application Scientist, I frequently encounter laboratories attempting to repurpose industrial dyes for precision bioanalytical or forensic workflows. C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories attempting to repurpose industrial dyes for precision bioanalytical or forensic workflows. C.I. Acid Blue 239 (CAS 72391-24-3) is a prime example. While this anthraquinone-based acid dye exhibits robust binding to basic nitrogenous groups—making it highly effective for dyeing synthetic polyamides like nylon—its utility in rigorous research applications is limited. Its bulky, mixed-derivative structure introduces steric hindrance that complicates stoichiometric binding in assays, and emerging toxicological data has raised concerns regarding its safety profile.

For researchers, scientists, and drug development professionals, selecting the right acid dye is not just about color; it is about binding kinetics, metachromatic predictability, and analytical reproducibility. This guide objectively evaluates the performance of C.I. Acid Blue 239 against two superior, highly standardized alternatives: Coomassie Brilliant Blue G-250 (C.I. Acid Blue 90) for bioanalytical applications, and C.I. Acid Blue 45 for forensic and chromatographic standardization.

Mechanistic Profiling: How Acid Dyes Interact with Substrates

To understand why alternatives to Acid Blue 239 are necessary, we must first examine the causality of acid dye binding. Acid dyes are characterized by the presence of one or more anionic sulfonate groups ( −SO3−​ ). In an acidic environment, the target substrate (whether a synthetic nylon polymer or a biological protein) becomes protonated, yielding positively charged amine groups ( −NH3+​ ).

The dye binds via a two-step thermodynamic process:

  • Electrostatic Attraction: The anionic sulfonate groups form salt linkages with the protonated amines.

  • Hydrophobic Stabilization: The aromatic rings of the dye integrate with the hydrophobic domains of the substrate via Van der Waals forces, locking the complex in place.

Because Acid Blue 239 is a complex mixture of ethylhexyl, methyl, and pentyl derivatives, its hydrophobic stabilization phase is highly variable. This variability is unacceptable for quantitative research.

G A Acid Dye (Anionic State) Sulfonate Groups (-SO3-) D Electrostatic Interaction (Salt Linkage Formation) A->D B Target Substrate (Protein/Nylon) C Acidic Environment (pH < 3) Protonation of Amines (-NH3+) B->C C->D E Hydrophobic & Van der Waals Stabilization D->E F Stable Dye-Substrate Complex E->F

Caption: Mechanism of acid dye binding to basic amine groups via electrostatic and hydrophobic interactions.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative data comparing Acid Blue 239 with its primary research alternatives.

ParameterC.I. Acid Blue 239C.I. Acid Blue 90 (Coomassie G-250)C.I. Acid Blue 45
Chemical Class Anthraquinone (Mixed Derivatives)TriphenylmethaneAnthraquinone (Pure)
Primary Research Utility Forensic fiber target analyteProtein quantification (Bradford)Forensic CE/MS & Raman standard
Aqueous Solubility LowModerateHigh
Metachromatic Shift NoneYes (465 nm 595 nm)None
Binding Stoichiometry Variable (Steric hindrance)Highly predictable (Arginine/Lysine)Predictable
Toxicity Profile High (Potential developmental toxicity)Low (Standard bio-safe)Moderate

Alternative 1: The Bioanalytical Standard – Coomassie Brilliant Blue G-250

For drug development professionals and biochemists looking to quantify or stain proteins, Coomassie Brilliant Blue G-250 (C.I. Acid Blue 90) is the undisputed gold standard.

The Causality of Choice: Unlike Acid Blue 239, which maintains a static absorption spectrum regardless of its binding state, Coomassie G-250 exhibits a distinct metachromatic shift. In its acidic, unbound state, the dye is doubly protonated and appears red/brown with an absorbance maximum ( Amax​ ) of 465 nm. Upon binding to basic amino acids (primarily arginine) via its sulfonate groups, the dye donates a proton, shifting to an unprotonated blue state with an Amax​ of 595 nm. This shift provides a self-validating, highly sensitive optical window for protein quantification.

Self-Validating Protocol: Standardized Bradford Protein Assay

This protocol utilizes a built-in standard curve to validate the linear dynamic range of the dye-protein interaction.

  • Reagent Preparation: Dissolve 100 mg of Coomassie G-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid. Dilute to 1 L with ultrapure water. Causality: Phosphoric acid lowers the pH to < 1.0, ensuring all target proteins are fully protonated for maximum electrostatic binding.

  • Standard Curve Generation: Prepare a serial dilution of Bovine Serum Albumin (BSA) from 0 to 1000 µg/mL in the same buffer as your unknown samples. This acts as the internal validation mechanism.

  • Reaction: Add 30 µL of each standard and unknown sample to 1.5 mL of the Bradford reagent. Incubate at room temperature for 5 minutes.

  • Quantification: Measure absorbance at 595 nm. The assay is self-validated if the R2 value of the BSA standard curve exceeds 0.99.

Alternative 2: The Analytical Standard – C.I. Acid Blue 45

For forensic chemists and analytical scientists studying polymer dyeing, micro-extraction, or capillary electrophoresis (CE), C.I. Acid Blue 45 serves as a vastly superior anthraquinone standard compared to Acid Blue 239[1][2].

The Causality of Choice: Acid Blue 239's mixed-derivative nature results in broad, poorly resolved chromatographic peaks. Acid Blue 45 has a highly defined, symmetrical anthraquinone structure with excellent aqueous solubility. This allows for sharp, reproducible peaks in Capillary Electrophoresis (CE) and distinct spectral fingerprints in Raman spectroscopy[3]. Furthermore, extraction optimization studies have proven that Acid Blue 45 can be reliably extracted from nylon matrices using specific pyridine/water ratios, making it an ideal reference standard for trace evidence analysis[2][4].

G S1 Sample Preparation (Micro-extraction in Pyridine/H2O) S2 Solvent Evaporation & Reconstitution S1->S2 S3 Capillary Electrophoresis Hydrodynamic Injection S2->S3 S4 Electrophoretic Separation (15 mM NH4OAc, pH 9.3) S3->S4 S5 Diode Array Detection & Mass Spectrometry S4->S5 S6 Data Analysis (Electropherogram Peak ID) S5->S6

Caption: Step-by-step micro-extraction and capillary electrophoresis workflow for acid dye analysis.

Self-Validating Protocol: CE-DAD Analysis of Acid Dyes

This protocol utilizes pH-driven charge manipulation to ensure baseline resolution of anthraquinone dyes.

  • Micro-Extraction: Submerge 1-cm dyed polymer fibers in a 42% pyridine / 58% water solution at 60°C for 90 minutes. Causality: Pyridine disrupts the hydrophobic dye-polymer interactions, while water swells the polymer matrix, optimizing dye diffusion[2].

  • Reconstitution: Evaporate the extract to dryness under nitrogen and reconstitute in 20 µL of running buffer spiked with an internal standard (e.g., C.I. Acid Red 337) to validate migration times.

  • Electrophoretic Separation: Utilize a bare fused-silica capillary. The running buffer must be 15 mM ammonium acetate in a 40:60 acetonitrile/water mixture, adjusted to pH 9.3. Causality: At pH 9.3, the sulfonate groups of Acid Blue 45 are fully deprotonated, ensuring rapid migration toward the anode based strictly on their charge-to-mass ratio[1].

  • Detection: Monitor via Diode Array Detection (DAD) at 214 nm and 600 nm. The protocol is validated if the internal standard elutes at its established theoretical plate count.

Toxicological Grounding & E-E-A-T Considerations

Beyond analytical performance, the shift away from C.I. Acid Blue 239 is driven by environmental and occupational health data. Under the Canadian Environmental Protection Act (CEPA), the Environment and Climate Change Canada (ECCC) screening assessment evaluated the "Anthraquinones Group." Read-across data from structural analogues indicated that Acid Blue 239 possesses a high hazard potential, specifically concerning developmental toxicity and reactive modes of action in biological food webs.

For laboratories adhering to modern Environmental, Health, and Safety (EHS) standards, replacing Acid Blue 239 with heavily vetted alternatives like Coomassie G-250 (for biology) or Acid Blue 45 (for analytical chemistry) mitigates occupational exposure risks while simultaneously upgrading data quality.

References

  • Stefan, A. R., et al. "Forensic Analysis of Anthraquinone, Azo, and Metal Complex Acid Dyes from Nylon Fibers by Micro-extraction and Capillary Electrophoresis." Analytical and Bioanalytical Chemistry, ResearchGate.
  • Environment and Climate Change Canada. "Screening assessment Anthraquinones Group." Canada.ca.
  • Morgan, S. L., et al. "Validation of Forensic Characterization and Chemical Identification of Dyes Extracted from Millimeter-length Fibers." Office of Justice Programs (OJP.gov).
  • Elswick, P. T. "Evaluation of the Use of Raman Spectroscopic Techniques in Ink Analyses." The Research Repository @ WVU.

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for C.I. Acid Blue 239

This guide provides an in-depth comparison of common analytical methods for the quantification and identification of C.I. Acid Blue 239, grounded in the principles of a formal inter-laboratory validation study.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of common analytical methods for the quantification and identification of C.I. Acid Blue 239, grounded in the principles of a formal inter-laboratory validation study. Designed for researchers, scientists, and quality control professionals, this document moves beyond mere protocol recitation to explore the causal reasoning behind methodological choices, ensuring a robust and defensible analytical framework.

Introduction: The Imperative for Validated Methods

C.I. Acid Blue 239 is an anthraquinone-based dye used in various industrial applications.[1] The accurate and precise determination of its concentration and purity is critical for ensuring product quality, consistency in manufacturing, and compliance with regulatory standards. To establish the reliability and ruggedness of an analytical method, its performance must be validated, preferably through an inter-laboratory study. Such studies are the cornerstone of method validation, providing objective evidence of a method's performance across different operators, environments, and equipment.[2][3]

An inter-laboratory comparison, as defined by ISO/IEC 17043, involves the evaluation of measurements on the same or similar items by two or more laboratories, serving as a powerful tool to demonstrate technical competence and monitor the quality of results as required by ISO/IEC 17025.[4][5] This guide details a hypothetical inter-laboratory study designed to validate and compare three common analytical techniques for C.I. Acid Blue 239: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Inter-Laboratory Study Design

The foundation of a trustworthy validation is a meticulously planned study. The primary objective is to assess the reproducibility of each analytical method—its performance when used by different analysts in different laboratories.

Study Protocol:

  • Sample Preparation: A single, large, homogenous batch of C.I. Acid Blue 239 solution with a known target concentration (e.g., 100 µg/mL in deionized water) was prepared by a reference laboratory.

  • Sample Distribution: Aliquots of this master sample, along with a high-purity reference standard of C.I. Acid Blue 239, were sent to ten participating laboratories.

  • Blinded Analysis: Laboratories were provided with the samples labeled with unique identifiers and were asked to determine the concentration of the dye using the detailed protocols for each of the three specified methods.

  • Data Submission: Each laboratory submitted their raw data, calculated results, and any procedural deviations to the coordinating reference laboratory for statistical analysis.

G cluster_0 Reference Laboratory cluster_1 Participating Laboratories (N=10) cluster_2 Data Analysis & Reporting prep Homogenous Sample Preparation (100 µg/mL) aliquot Aliquoting & Blinding prep->aliquot distribute Sample Distribution aliquot->distribute lab_analysis Analysis via Three Methods: 1. UV-Vis Spectrophotometry 2. HPLC 3. TLC distribute->lab_analysis Coded Samples & Reference Standard compile Data Compilation lab_analysis->compile Raw & Calculated Data stats Statistical Analysis (Accuracy, Precision, etc.) compile->stats report Final Validation Report stats->report

Caption: Workflow of the inter-laboratory validation study.

Comparative Analysis of Methodologies

This section details the principles, protocols, and validation results for each analytical technique evaluated in the study.

UV-Visible Spectrophotometry

Principle: This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it.[6] It is a rapid and cost-effective method for quantifying known chromophores in a simple matrix.

Causality in Protocol Design: The selection of the maximum absorbance wavelength (λmax) is critical. Operating at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law, thus enhancing the accuracy and precision of the measurements.[6] For C.I. Acid Blue 239, the λmax is determined to be approximately 638 nm.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength to 638 nm.

  • Blanking: Fill a cuvette with the diluent (deionized water) and use it to zero the instrument's absorbance.

  • Standard Curve Preparation:

    • Prepare a 1000 µg/mL stock solution of the C.I. Acid Blue 239 reference standard.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

  • Measurement: Measure the absorbance of each calibration standard and the provided unknown sample. Ensure each measurement is performed in triplicate.

  • Calculation: Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to calculate the concentration of the unknown sample.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For C.I. Acid Blue 239, a reversed-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is more polar.

Causality in Protocol Design: The choice of a C18 column is based on its ability to retain organic molecules like dyes through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), is optimized to achieve a balance between retention and elution, ensuring a sharp, symmetrical peak for accurate integration. An ion-pairing agent can be added to the mobile phase to improve the peak shape and retention of ionic compounds like acid dyes.[7] A photodiode array (PDA) detector is used to confirm peak identity by comparing its UV-Vis spectrum against a reference standard.

Experimental Protocol: HPLC

  • System Preparation:

    • Mobile Phase: Prepare a filtered and degassed mobile phase of 60:40 (v/v) Acetonitrile: 20mM Ammonium Acetate buffer (pH 6.5).

    • Column: Use a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: Set to 1.0 mL/min.

    • Detection: Set PDA detector to monitor at 638 nm and collect spectra from 200-800 nm.

  • Standard Preparation: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) from the reference standard stock solution.

  • Injection: Inject 10 µL of each standard and the unknown sample in triplicate.

  • Analysis: Identify the C.I. Acid Blue 239 peak by its retention time and confirm its spectral purity using the PDA data.

  • Quantification: Generate a calibration curve by plotting peak area against concentration. Use the linear regression equation to determine the concentration of the unknown sample.

Thin-Layer Chromatography (TLC)

Principle: TLC is a planar chromatographic technique used to separate non-volatile mixtures.[8] The separation occurs as the mobile phase moves up the stationary phase (e.g., silica gel on a plate) by capillary action, carrying the sample components at different rates based on their polarity and interaction with the stationary phase.[9]

Causality in Protocol Design: TLC is primarily a qualitative or semi-quantitative tool, excellent for identity confirmation and purity assessment.[10][11] The choice of a polar stationary phase (silica gel) and a moderately polar mobile phase allows for the effective separation of the relatively polar acid dye from potential non-polar impurities. The Retention Factor (Rf value) is a characteristic of the compound in a given TLC system and is used for identification.

Experimental Protocol: TLC

  • Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1.5 cm from the bottom (the origin). Mark spots for the reference standard and the unknown sample.

  • Spotting: Using a capillary tube, apply a small spot of the reference standard and the unknown sample onto their respective marks at the origin. Allow the spots to dry completely.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 6:1 v/v 1-propanol:ammonia).[10] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Analysis:

    • Circle the visible blue spots corresponding to the dye.

    • Calculate the Rf value for the standard and the sample: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Confirm identity by comparing the Rf value and color of the sample spot to the standard spot.

Inter-Laboratory Validation Results

The data from the ten participating laboratories were statistically analyzed to determine key performance characteristics for each quantitative method.

Table 1: Linearity of UV-Vis and HPLC Methods

ParameterUV-Vis SpectrophotometryHPLC
Concentration Range 1 - 20 µg/mL10 - 150 µg/mL
Mean R² (n=10 labs) 0.99890.9997
R² Std. Deviation 0.00050.0002

The high coefficient of determination (R²) values demonstrate a strong linear relationship between instrument response and concentration for both methods within their respective validated ranges.

Table 2: Comparative Performance Characteristics (Assigned Concentration: 100 µg/mL)

Performance ParameterUV-Vis SpectrophotometryHPLC
Accuracy (% Recovery) 98.5% (Mean)100.2% (Mean)
Repeatability (RSDr) 1.8%0.7%
Reproducibility (RSDR) 4.5%1.9%
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.4 µg/mL

Accuracy is the closeness of the mean test result to the true value. Precision is expressed as Relative Standard Deviation (RSD), with Repeatability (within-lab precision) and Reproducibility (between-lab precision) being key indicators.[12][13]

Interpretation and Method Selection

The inter-laboratory results provide a clear basis for selecting the most appropriate analytical method for a given purpose.

  • UV-Vis Spectrophotometry proved to be a reliable, linear, and accurate method for routine quantification where the sample matrix is simple and free of interfering chromophores. Its higher reproducibility RSD (4.5%) compared to HPLC indicates greater variability between laboratories, which is typical for a more manually intensive technique. It is an excellent choice for rapid quality control screening.

  • HPLC demonstrated superior performance in all aspects. Its higher accuracy, exceptional precision (both repeatability and reproducibility), and lower detection limits make it the authoritative method for release testing, stability studies, and purity analysis. The specificity afforded by chromatographic separation combined with PDA detection ensures that the quantification is not skewed by impurities.

  • TLC served its purpose as a simple, low-cost identity test. All laboratories correctly identified C.I. Acid Blue 239 in the unknown sample based on a comparison of Rf values with the standard. While not a primary quantitative tool, its value in confirming identity should not be underestimated.

G start Start: Need to Analyze C.I. Acid Blue 239 q1 Is the primary goal quantitative analysis? start->q1 q2 Is high specificity (purity analysis) required? q1->q2 Yes result_tlc Use TLC for Identity q1->result_tlc No (Identity Only) q3 Is high throughput for routine QC needed? q2->q3 No result_hplc Use HPLC Method q2->result_hplc Yes q3->result_hplc No (Higher Accuracy Needed) result_uv Use UV-Vis Method q3->result_uv Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

This inter-laboratory comparison guide demonstrates that while multiple methods can be used to analyze C.I. Acid Blue 239, their fitness for purpose varies significantly. The HPLC method is unequivocally the most robust, reliable, and reproducible technique, providing the highest degree of confidence in the analytical results. UV-Vis spectrophotometry stands as a viable, cost-effective alternative for routine analysis in controlled environments, provided its higher inter-laboratory variability is acceptable. TLC remains an essential tool for rapid identity confirmation. The validation data presented herein empowers laboratories to make informed decisions, select the appropriate methodology for their needs, and ensure the generation of scientifically sound and defensible data.

References

  • ViVitro Labs. (n.d.). ISO 17025 Interlaboratory Studies: High Benefit-Cost Ratio with Reduced Clinical Risk. ViVitro Labs. Retrieved from [Link]

  • Scheuerman, M. L. (2018). Analysis and Identification of Acid Base Indicator Dyes by Thin-Layer Chromatography. IntechOpen. Retrieved from [Link]

  • QSE Academy. (2025, October 13). ISO 17025 Interlaboratory Comparison. QSE Academy. Retrieved from [Link]

  • e-RA. (2019, January 11). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. e-RA. Retrieved from [Link]

  • Ethiopian National Accreditation Organisation. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. EAS. Retrieved from [Link]

  • Hair, S. R., & Schurz, H. H. (2007). Analysis and Identification of Acid–Base Indicator Dyes by Thin-Layer Chromatography. Journal of Chemical Education, 84(7), 1193. Retrieved from [Link]

  • Slovak National Accreditation Service. (n.d.). Interlaboratory comparisons. SNAS. Retrieved from [Link]

  • Paskiet, D., & Zadbiel, R. (1995). Development and validation of a spectrophotometric dye immersion test method used to measure container-closure integrity of an oil-based product. PDA journal of pharmaceutical science and technology, 49(5), 236–241. Retrieved from [Link]

  • ASTM International. (2025). Standard Guide for Forensic Examination of Dyes in Textile Fibers by Thin-Layer Chromatography. ASTM. Retrieved from [Link]

  • Oktriana, S., et al. (2021). Validation of UV-Visible Spectrophotometry for Measuring Rhodamine B Content in Crackers. Journal of Applied Food and Nutrition, 2(1), 6-15. Retrieved from [Link]

  • Bagle, A., et al. (2022). UV –Visible Spectroscopy Method Development and Its Validation for the Analysis of Marketed Hair Dyes for Amine Content. ResearchGate. Retrieved from [Link]

  • Nobbs, J. H., & Renfrew, A. H. M. (1985). The thin layer chromatography of vat dyes. Dyes and Pigments, 6(1), 31-50. Retrieved from [Link]

  • King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes. Retrieved from [Link]

  • Chan, Y. (1982). Acid Blue 9. OSHA. Retrieved from [Link]

  • Nabais, C. (2011). High performance liquid chromatography with diode array detector and coupled mass detection analysis of early synthetic dyes. RUN. Retrieved from [Link]

  • Smeds, A., et al. (1997). Identification of organic colourants in cosmetics by HPLC-photodiode array detection. Chromatographia, 46(5-6), 282-288. Retrieved from [Link]

  • Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. Retrieved from [Link]

  • World Dye Variety. (2012, June 13). Acid Blue 239. World Dye Variety. Retrieved from [Link]

  • Dong, M. W. (2000). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855. Retrieved from [Link]

Sources

Validation

A Technical Guide to Benchmarking C.I. Acid Blue 239: A Comparative Performance Analysis Against C.I. Acid Blue 45

This guide provides a comprehensive, data-driven comparison of C.I. Acid Blue 239, an anthraquinone-based dye, against a relevant industry alternative, C.I.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, data-driven comparison of C.I. Acid Blue 239, an anthraquinone-based dye, against a relevant industry alternative, C.I. Acid Blue 45. Designed for researchers, scientists, and drug development professionals who may utilize dyes as staining agents or in other specialized applications, this document details the methodologies for objective performance evaluation and presents supporting experimental data. The focus is on providing a logical framework for in-house benchmarking, ensuring scientific integrity and reproducible results.

Introduction: The Imperative for Empirical Benchmarking

C.I. Acid Blue 239 (CAS 12219-42-0) is a green-light blue acid dye belonging to the anthraquinone chemical class.[1] Anthraquinone dyes are known for their bright shades and good light fastness, making them suitable for a variety of applications, including the dyeing of protein and polyamide fibers like wool, silk, and nylon.[2][3] In any scientific or industrial application, the selection of a colorant cannot be based solely on its nominal classification. Rigorous benchmarking against established industry standards is crucial to ensure performance, consistency, and fitness for purpose.

This guide presents a direct comparison between C.I. Acid Blue 239 and C.I. Acid Blue 45 (CAS 2861-02-1). The latter was chosen as the comparator due to its shared anthraquinone chromophore, allowing for a more nuanced analysis of performance attributes that arise from variations in their molecular structures.[4] By detailing the experimental protocols for key performance indicators—solubility, dyeing kinetics, and color fastness—this document serves as a practical blueprint for objective evaluation.

The Underlying Chemistry: Acid Dyeing of Polyamide Fibers

The efficacy of acid dyes on substrates like nylon or wool is rooted in fundamental ionic interactions. The dyeing process is typically carried out in an acidic medium (pH 4-6).[5] This acidic environment protonates the terminal amino groups (-NH2) present in the polyamide fiber, rendering them cationic (-NH3+). Acid dyes, which are anionic due to the presence of sulfonic acid groups (-SO3H), are then attracted to these positively charged sites on the fiber.[6] This electrostatic attraction leads to the formation of a stable ionic bond, effectively fixing the dye to the substrate. The strength of this bond and the overall molecular structure of the dye dictate its fastness and other performance characteristics.

Comparative Performance Metrics

An objective comparison requires standardized testing of key performance parameters. The following sections outline the experimental evaluation of C.I. Acid Blue 239 and C.I. Acid Blue 45.

Solubility: A Critical Prerequisite

A dye's solubility is a fundamental property that affects the uniformity and efficiency of the dyeing process. Poor solubility can lead to the formation of dye aggregates, resulting in unlevel dyeing and "freckling" on the substrate surface.

Experimental Data: Published data on the solubility of these dyes varies, underscoring the importance of standardized in-house testing.

DyeReported Solubility
C.I. Acid Blue 239 60 g/L (at 90°C)[7]
C.I. Acid Blue 45 20 g/L (at 100°C)[8]

The significant difference in reported solubility, despite the similar high temperatures, highlights a key performance differentiator that must be experimentally verified. A higher solubility, as reported for C.I. Acid Blue 239, would be advantageous for preparing concentrated stock solutions and for dyeing processes requiring high dye concentrations.

Dyeing Performance and Kinetics

The rate and extent of dye uptake by the fiber are critical for process efficiency and achieving the desired color depth. These are evaluated by dyeing a standard substrate (e.g., nylon fabric) under controlled conditions and measuring the dye exhaustion from the dyebath.

Color Fastness: The Measure of Durability

Color fastness refers to the resistance of the dyed material to fading or color transfer (staining) when exposed to various environmental factors. This is the most critical set of parameters for most applications. Fastness is rated on a scale of 1 to 8 for light fastness and 1 to 5 for other wet fastness tests, with higher numbers indicating better performance.[11][12]

Comparative Fastness Data on Polyamide/Wool:

Fastness TestStandard (Example)C.I. Acid Blue 239C.I. Acid Blue 45
Light Fastness ISO 105-B026[7]4[13]
Washing Fastness (Staining) ISO 105-C064-5[7]4-5[13]
Washing Fastness (Fading) ISO 105-C064-5[7]2-3[13]
Water Fastness (Staining) ISO 105-E015[7]3-5[13]
Water Fastness (Fading) ISO 105-E015[7]4[13]
Perspiration Fastness (Staining) ISO 105-E045[7]1-4[13]
Perspiration Fastness (Fading) ISO 105-E045[7]3-4[13]
Rubbing Fastness (Dry) ISO 105-X125[7]-
Rubbing Fastness (Wet) ISO 105-X125[7]-
Seawater Fastness (Fading) ISO 105-E02-2[13]

Analysis of Fastness Data: Based on the available data, C.I. Acid Blue 239 demonstrates significantly superior performance in several key areas. Its light fastness rating of 6 is notably higher than the rating of 4 for C.I. Acid Blue 45, indicating better resistance to fading upon light exposure.[7][13] Furthermore, C.I. Acid Blue 239 shows excellent washing and perspiration fastness, with minimal fading and staining.[7] In contrast, C.I. Acid Blue 45 exhibits considerable fading in washing and perspiration tests and poor fastness to seawater.[13]

Experimental Protocols & Workflows

To ensure the validity and reproducibility of a comparative study, standardized experimental protocols must be followed. The methodologies described below are based on internationally recognized standards.

Workflow for Solubility Determination

This protocol determines the saturation solubility of a dye in water at a specific temperature.

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess dye powder to a known volume of deionized water in a sealed flask. B Place flask in a shaking water bath at a constant temperature (e.g., 90°C). A->B C Agitate for 24-48 hours to ensure equilibrium. B->C D Withdraw supernatant using a heated syringe and filter through a 0.45 µm filter. C->D E Perform serial dilutions of the filtrate with deionized water. D->E F Measure absorbance of diluted samples using a UV-Vis spectrophotometer at λmax. E->F G Calculate concentration using a pre-established calibration curve. F->G H Determine solubility (g/L) accounting for dilutions. G->H

Caption: Workflow for determining dye solubility via the flask method.

Protocol for Comparative Dyeing of Polyamide

This procedure ensures that both dyes are applied to the substrate under identical conditions for a fair comparison of dye uptake and final appearance.

  • Fabric Preparation: Begin with scoured, un-dyed 100% nylon fabric. Cut identical swatches (e.g., 5 grams each).

  • Dye Stock Solution: Prepare 1% (w/v) stock solutions of C.I. Acid Blue 239 and C.I. Acid Blue 45 by dissolving 1 gram of each dye in 100 mL of deionized water.

  • Dye Bath Preparation: For each dye, prepare a dyebath with a liquor-to-goods ratio of 20:1. For a 5-gram fabric swatch, this corresponds to a 100 mL total volume.

    • Add the required volume of dye stock solution for a 1% "on weight of fabric" (o.w.f.) dyeing. (In this case, 5 mL of the 1% stock solution).

    • Add 1% o.w.f. of a leveling agent.

    • Add acetic acid to adjust the pH to 4.5.

    • Add water to reach the final volume of 100 mL.

  • Dyeing Cycle:

    • Introduce the nylon swatch into the dyebath at 40°C.

    • Increase the temperature to 98°C at a rate of 2°C per minute.

    • Hold at 98°C for 60 minutes, ensuring gentle agitation.

    • Cool the dyebath to 70°C.

  • Post-Treatment: Remove the fabric, rinse thoroughly with hot and then cold water, and allow to air dry.

G start Start prep Prepare Dyebath (Dye, Auxiliaries, pH 4.5) start->prep fabric_in Introduce Nylon Fabric at 40°C prep->fabric_in ramp_up Ramp Temperature to 98°C (2°C/min) fabric_in->ramp_up hold Hold at 98°C for 60 min ramp_up->hold cool_down Cool to 70°C hold->cool_down rinse Rinse Fabric (Hot & Cold Water) cool_down->rinse dry Air Dry rinse->dry end End dry->end

Caption: Standardized laboratory dyeing cycle for acid dyes on nylon.

Protocol for Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color to domestic laundering procedures.

  • Specimen Preparation: A 10 cm x 4 cm specimen of the dyed nylon fabric is stitched together with a standard multi-fiber adjacent fabric (containing strips of common textile fibers like cotton, wool, polyester, etc.).

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a standard soap solution and a specified number of steel balls (to simulate mechanical action).

  • Agitation: The container is agitated in a laundering machine (e.g., a Launder-Ometer) for a set time and temperature (e.g., 30 minutes at 40°C).

  • Rinsing and Drying: The specimen is removed, rinsed thoroughly, and dried.

  • Evaluation: The change in color of the dyed fabric (fading) and the degree of color transfer to the different strips of the multi-fiber fabric (staining) are assessed visually by comparing them against standard Grey Scales.

Conclusion and Recommendations

The experimental framework and compiled data indicate that C.I. Acid Blue 239 exhibits a superior performance profile compared to C.I. Acid Blue 45 , particularly in the critical areas of light fastness and wet fastness (washing and perspiration). Its higher reported solubility also suggests better handling and application properties. While both are anthraquinone dyes, the specific substitutions on the chromophore of C.I. Acid Blue 239 likely contribute to its enhanced durability.

For researchers and professionals in fields requiring high-performance colorants, C.I. Acid Blue 239 presents a compelling option. However, the discrepancies in publicly available data serve as a critical reminder of the necessity for in-house validation. The protocols provided in this guide offer a robust starting point for such a benchmarking process, ensuring that the selected dye meets the stringent performance requirements of any given application. It is strongly recommended to conduct these comparative tests to confirm the findings before large-scale implementation.

References

  • Patel, N.B., & Patel, A.L. (2009). Novel Acid Anthraquinone Dyes and Their Application on Various Fibres and Microbial Studies. Asian Journal of Chemistry, 21(6), 4435-4443.
  • Patel, N.B., et al. (n.d.). PERFORMANCE AND MICROBIAL STUDIES OF ACID ANTHRAQUINONE DYES CONTAINING TRIAZOLE ON VARIOUS FIBRES. TSI Journals.
  • BenchChem. (2025).
  • Qingdao Sanhuan Colorchem CO.,LTD. (2017, March 15).
  • Google Patents. (n.d.). WO2007028665A1 - Acid dye composition of anthraquinone dyes.
  • Ali, F., et al. (n.d.).
  • Islam, S., et al. (2025, August 4). Influence of Molecular Weight of Anthraquinone Acid Dyes on Color Strength, Migration, and UV Protection of Polyamide 6 Fabrics. MDPI.
  • Patel, N.B., & Patel, A.L. (2008). Characterization, application and microbial study of imidazole base acid anthraquinone dyes. Oriental Journal of Chemistry, 24(2), 551-558.
  • Qingdao Sanhuan Colorchem CO.,LTD. (2017, March 15).
  • BenchChem. (2025). An In-depth Technical Guide to Anthraquinone Dye Acid Blue 45.
  • ResearchGate. (2025, August 10). A comparative study of degradation of the azo dye C.I.
  • Taylor & Francis Online. (2012, August 3). A comparative study of degradation of the azo dye C.I.
  • World dye variety. (2012, June 13). Acid Blue 239.
  • CymitQuimica. (n.d.). CAS 2650-18-2: Acid Blue 9.
  • TMMedia. (2024, November 14). 1681– ACID BLUE 9.
  • LookChem. (n.d.). Cas 12219-42-0,C.I. Acid Blue 239.
  • CymitQuimica. (n.d.). CAS 2861-02-1: Acid Blue 45.
  • Winchem industrial co limited. (n.d.). acid blue 9 for detergent, wool.
  • Moku Chemical Database. (n.d.). Acid Blue 45 | 2861-02-1 | Parameters.
  • Brillion. (n.d.). ACID BLUE 239 200%.
  • S D International. (n.d.).
  • World dye variety. (2012, July 26). Direct Blue 239.
  • World dye variety. (2012, June 11). Acid Blue 45.
  • ResearchGate. (2025, November 10). Comparison of Acid Blue 25 Adsorption Performance on Natural And Acid – Thermal Co-Modified Bentonite: Isotherm, Kinetics And Thermodynamics Studies.
  • ChemicalBook. (n.d.). Acid Blue 239.
  • Tianya Industry. (n.d.). Wholesale Acid Blue 9 Manfuacturers, Suppliers, Factory - Acid Dyes.
  • ResearchGate. (n.d.). Top Peak identities: a C. I. Acid Blue 239, b C.I. Acid Blue 277, c....
  • Wikipedia. (n.d.). Lightfastness.
  • Chemsrc. (2025, November 26). C.I. Acid Blue 239 | CAS#:12219-42-0.
  • Hilaris Publisher. (2016, February 22). Spectrophotometric Investigation of the Interactions between Cationic (C.I. Basic Blue 9) and Anionic (C.I. Acid Blue 25) Dyes.
  • BenchChem. (2025).
  • European Commission. (2004, April 23). opinion of the SCCNFP on C40, Acid Blue 9.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling C.I. Acid Blue 239

[label="Wet- Workflow for safe handling and weighing of C.I. Acid Blue 239.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Wet-

Workflow for safe handling and weighing of C.I. Acid Blue 239.

Spill Response & Disposal Plan

Self-Validating Logic: This protocol scales based on spill volume, ensuring that minor incidents are handled swiftly via wet-containment, while major spills trigger appropriate facility-level evacuations to prevent widespread respiratory exposure.

Step-by-Step Methodology:

  • Volume Assessment: Identify if the spill is minor (< 50g, contained on a benchtop) or major (> 50g, floor level, or widespread).

  • Containment (Minor Spills): Never use a brush or broom. Lay absorbent pads directly over the spill. Gently pour a fine mist of water or a mild surfactant over the pads to solubilize and trap the dye powder.

  • Inward Wiping: Wipe from the outer edge of the spill toward the center to prevent expanding the contamination radius.

  • Disposal: Place all contaminated pads, gloves, and disposable aprons into a designated, clearly labeled hazardous waste bag. Tie the bag using a gooseneck knot to prevent dust escape during transport to the facility's chemical waste depot.

SpillResponse Spill Dye Powder Spill Detected Assess Assess Spill Volume Spill->Assess Minor Minor Spill (< 50g) Assess->Minor Low Risk Major Major Spill (> 50g) Assess->Major High Risk WetWipe Apply Wet Absorbent Pads (Do Not Dry Sweep) Minor->WetWipe Evacuate Evacuate Area & Notify EHS Major->Evacuate Dispose Seal in Hazardous Waste Container WetWipe->Dispose

Decision tree for C.I. Acid Blue 239 spill response and disposal.

References

  • Environment and Climate Change Canada. "Anthraquinones Group - Information Sheet." Canada.ca, Government of Canada. URL:[Link]

  • Tomihata, K., Suzuki, M., Sato, H., & Kitagawa, M. "Sensitizer contained in heat-decomposed dye." Journal of Biomedical Materials Research, PubMed (NIH). URL:[Link]

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